molecular formula C8H24 B3069327 ethane CAS No. 9000-36-6

ethane

Cat. No.: B3069327
CAS No.: 9000-36-6
M. Wt: 120.28 g/mol
InChI Key: VYOXYQYMMWGNSM-UHFFFAOYSA-N
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Description

Polysaccharide gum from Sterculia urens (STERCULIA). It is used as a suspending or stabilizing agent in foods, cosmetics and pharmaceuticals;  a bulk-forming laxative;  a surgical lubricant and adhesive;  and in the treatment of skin ulcers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6/c4*1-2/h4*1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOXYQYMMWGNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.CC.CC.CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

ONE OF THE LEAST SOLUBLE OF THE GUMS, ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN
Details Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 332
Record name STERCULIA GUM
Source Hazardous Substances Data Bank (HSDB)
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Impurities

...IMPURITIES RANGE FROM 0.1-3.0% OF BARK & FOREIGN ORG MATTER.
Details Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 314
Record name STERCULIA GUM
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Color/Form

Finely ground white powder, COLORS RANGE FROM WHITE TO TAN, THE LIGHTEST BEING THE BEST GRADES, Color varies from white to dark brown or black

CAS No.

39386-78-2, 9000-36-6
Record name Tamarind seed gum
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Record name Karaya gum
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Record name Tamarind seed gum
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethane at Cryogenic Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical properties of ethane (B1197151) (C₂H₆) at cryogenic temperatures. The data and protocols presented are critical for applications ranging from cryo-electron microscopy sample preparation to the design of cryogenic processes and equipment in the chemical and pharmaceutical industries.

Quantitative Data of this compound's Physical Properties at Cryogenic Temperatures

The following tables summarize key physical properties of this compound in its liquid and solid states at various cryogenic temperatures. These values are compiled from critically evaluated experimental data and thermodynamic models.

Table 1: Density of Saturated Liquid this compound

Temperature (K)Density ( kg/m ³)
95675.1
100669.8
110659.1
120648.1
130636.8
140625.2
150613.2
160600.8
170587.9
180574.5

Table 2: Viscosity of Saturated Liquid this compound

Temperature (K)Viscosity (mPa·s)
950.685
1000.575
1100.428
1200.331
1300.264
1400.216
1500.180
1600.152
1700.130
1800.112

Table 3: Thermal Conductivity of Saturated Liquid this compound

Temperature (K)Thermal Conductivity (W/m·K)
950.211
1000.204
1100.190
1200.176
1300.163
1400.151
1500.139
1600.128
1700.117
1800.107

Table 4: Specific Heat Capacity (Cp) of Saturated Liquid this compound [1][2]

Temperature (K)Specific Heat Capacity (kJ/kg·K)
932.18
1002.20
1102.24
1202.28
1302.33
1402.39
1502.46
1602.54
1702.64
1802.76

Table 5: Vapor Pressure of Liquid this compound [3]

Temperature (K)Vapor Pressure (kPa)
1000.13
1100.68
1202.5
1307.3
14017.8
15038.2
16074.5
170134.5
180227.8
184.5 (NBP)101.325

NBP: Normal Boiling Point

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound at cryogenic temperatures are outlined below. These protocols are based on established experimental techniques.

Protocol 1: Determination of Saturated Liquid Density using a Cryogenic Vibrating-Tube Densimeter

This method provides high-precision measurements of fluid density over a range of temperatures and pressures.

  • Apparatus:

    • Vibrating-tube densimeter (VTD) with a U-shaped tube.

    • Cryostat capable of maintaining stable temperatures to within ±0.01 K.

    • Platinum resistance thermometer (PRT) calibrated to ITS-90.

    • Pressure transducer with high accuracy at cryogenic temperatures.

    • Sample handling system for high-purity this compound.

    • Data acquisition system to record temperature, pressure, and the period of oscillation of the vibrating tube.

  • Procedure:

    • Calibration: The VTD is calibrated at various temperatures using two reference fluids with well-known densities (e.g., liquid nitrogen and a standard hydrocarbon liquid). The calibration provides the temperature-dependent parameters of the instrument.

    • Sample Loading: The system is first evacuated to a high vacuum and then flushed with pure this compound gas to remove any impurities. Liquid this compound is then carefully introduced into the vibrating tube.

    • Temperature Stabilization: The cryostat is set to the desired temperature, and the system is allowed to thermally equilibrate. The temperature must be stable to within the specified tolerance before measurements are taken.

    • Measurement: At a stable temperature, the period of oscillation of the vibrating tube is measured. The pressure is also recorded.

    • Data Analysis: The density of the this compound is calculated from the measured period of oscillation using the calibration parameters.

    • Repeatability: The measurement is repeated at different temperatures along the saturation curve by carefully adjusting the cryostat temperature.

Protocol 2: Determination of Specific Heat Capacity using AC Calorimetry [4]

AC calorimetry is a sensitive technique for measuring the heat capacity of small samples, making it suitable for condensed gases.

  • Apparatus:

    • AC calorimeter with a sample platform, heater, and thermometer.

    • Cryostat with precise temperature control.

    • Lock-in amplifier to measure the amplitude of temperature oscillations.

    • Function generator to provide the AC heating signal.

    • High-purity this compound source and a system for condensing it onto the sample platform.

  • Procedure:

    • Sample Preparation: A small, known mass of this compound gas is condensed as a solid or liquid onto the pre-calibrated sample platform of the calorimeter at a low temperature.

    • Thermal Coupling: The sample is thermally coupled to the platform, which is weakly linked to a heat sink (the cryostat).

    • AC Heating: An oscillating heating power at a specific frequency is applied to the heater on the sample platform.

    • Temperature Oscillation Measurement: The resulting temperature oscillations of the sample are measured with the sensitive thermometer. The lock-in amplifier is used to measure the amplitude of these oscillations (ΔT_ac).

    • Data Acquisition: The amplitude of the temperature oscillations is recorded as a function of the mean sample temperature, which is slowly swept through the desired range.

    • Calculation: The heat capacity (C) of the sample is inversely proportional to the amplitude of the temperature oscillations (C ∝ 1/ΔT_ac). The absolute value is determined by calibration with a standard material.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the specific heat capacity of a cryogenic liquid using an AC calorimeter.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start condense Condense this compound Gas onto Sample Platform start->condense weigh Determine Mass of Condensed this compound condense->weigh setup Place Sample in Cryostat weigh->setup stabilize Stabilize at Initial Temperature setup->stabilize apply_heat Apply AC Heating Power stabilize->apply_heat measure_osc Measure Temperature Oscillation Amplitude (ΔT_ac) apply_heat->measure_osc sweep_temp Slowly Sweep Mean Temperature measure_osc->sweep_temp sweep_temp->measure_osc calculate_cp Calculate Heat Capacity (Cp ∝ 1/ΔT_ac) sweep_temp->calculate_cp plot Plot Cp vs. Temperature calculate_cp->plot finish End plot->finish

Workflow for AC Calorimetry Measurement of this compound's Specific Heat.

This guide provides essential data and methodologies for working with this compound at cryogenic temperatures. The presented information is crucial for ensuring accuracy and efficiency in research and development activities involving this compound under such conditions.

References

An In-depth Technical Guide on the Chemical Reactivity of Ethane with Halogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of ethane (B1197151) with halogens, focusing on the underlying mechanisms, reaction kinetics, and experimental protocols. The information is tailored for professionals in research and development who require a detailed understanding of these fundamental organic reactions.

Introduction to Alkane Halogenation

This compound (C₂H₆), a saturated hydrocarbon, is generally characterized by its low reactivity due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen sigma bonds.[1] However, under specific conditions, such as in the presence of ultraviolet (UV) light or high temperatures, this compound can undergo a substitution reaction with halogens.[1] This process, known as free-radical halogenation, involves the substitution of a hydrogen atom with a halogen atom, yielding a halothis compound and a hydrogen halide.[2][3]

The general reaction is as follows:

C₂H₆ + X₂ → C₂H₅X + HX (where X = F, Cl, Br, I)

The reactivity of halogens with this compound follows the order F₂ > Cl₂ > Br₂ > I₂.[4] Fluorine reacts explosively, while iodine is generally unreactive.[5] Consequently, chlorination and bromination are the most commonly studied and synthetically useful of these reactions.[2]

The Free-Radical Chain Mechanism

The halogenation of this compound proceeds through a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[3][6] This mechanism is initiated by the homolytic cleavage of the halogen-halogen bond, which requires an input of energy in the form of heat or light.[3][6]

Initiation: The process begins with the homolytic cleavage of the diatomic halogen molecule (X₂) to produce two halogen radicals (X•).[6][7] This step requires energy to break the relatively weak X-X bond.[3]

Propagation: This is the "chain" part of the reaction, consisting of two repeating steps:[6]

  • A halogen radical abstracts a hydrogen atom from this compound, forming a hydrogen halide (HX) and an ethyl radical (CH₃CH₂•).[5][6]

  • The newly formed ethyl radical then reacts with another halogen molecule (X₂) to produce ethyl halide (CH₃CH₂X) and a new halogen radical (X•).[5][6] This regenerated halogen radical can then participate in another cycle of propagation, leading to the formation of many product molecules from a single initiation event.[6]

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.[6][7] This can occur in several ways, such as the combination of two halogen radicals, two ethyl radicals, or an ethyl radical and a halogen radical.[5][7]

Below is a visualization of the free-radical chlorination of this compound.

G Figure 1: Free-Radical Chlorination of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 Cl₂ i2 2 Cl• i1->i2 UV light or heat p1 Cl• + C₂H₆ p2 HCl + C₂H₅• p1->p2 p3 C₂H₅• + Cl₂ p4 C₂H₅Cl + Cl• p3->p4 p4->p1 Chain Reaction t1 Cl• + Cl• → Cl₂ t2 C₂H₅• + C₂H₅• → C₄H₁₀ t3 C₂H₅• + Cl• → C₂H₅Cl

Caption: A diagram illustrating the initiation, propagation, and termination steps of the free-radical chlorination of this compound.

Quantitative Analysis of Reactivity

The reactivity and thermodynamics of the halogenation of this compound can be understood by examining the bond dissociation energies (BDEs) and calculating the overall enthalpy change (ΔH°) for the reaction. The key bond-breaking and bond-forming steps occur during the propagation phase.

Table 1: Relevant Bond Dissociation Energies (BDEs)

BondBDE (kJ/mol)
H₃C-CH₂–H423
F–F159
Cl–Cl243
Br–Br193
I–I151
H–F570
H–Cl432
H–Br366
H–I298
H₃C-CH₂–F453
H₃C-CH₂–Cl351
H₃C-CH₂–Br295
H₃C-CH₂–I234

Note: BDE values can vary slightly depending on the source. The values presented here are representative.

The overall enthalpy change for the halogenation of this compound can be calculated as follows: ΔH° = [BDE(C-H) + BDE(X-X)] - [BDE(C-X) + BDE(H-X)]

Table 2: Enthalpy of Reaction (ΔH°) for the Halogenation of this compound

ReactionΔH° (kJ/mol)
C₂H₆ + F₂ → C₂H₅F + HF-441
C₂H₆ + Cl₂ → C₂H₅Cl + HCl-117
C₂H₆ + Br₂ → C₂H₅Br + HBr-45
C₂H₆ + I₂ → C₂H₅I + HI+42

The highly exothermic nature of fluorination contributes to its explosive reactivity. Chlorination and bromination are also exothermic and proceed readily. In contrast, iodination is endothermic, making it thermodynamically unfavorable and generally non-spontaneous.

Table 3: Activation Energies (Ea) for the Rate-Determining Step

HalogenRate-Determining StepEa (kJ/mol)
FF• + C₂H₆ → HF + C₂H₅•~5
ClCl• + C₂H₆ → HCl + C₂H₅•~4
BrBr• + C₂H₆ → HBr + C₂H₅•~55
II• + C₂H₆ → HI + C₂H₅•~140

The activation energy for the initial hydrogen abstraction step is crucial in determining the overall reaction rate. The low activation energies for fluorine and chlorine lead to very fast reactions. The significantly higher activation energy for bromine results in a more moderate and controllable reaction. The extremely high activation energy for iodine further explains its lack of reactivity with this compound under normal conditions.

Experimental Protocols

The following provides a general methodology for the gas-phase chlorination of this compound, which can be adapted for other halogens with appropriate safety precautions and modifications to reaction conditions.

Objective: To synthesize chlorothis compound (B1197429) via the free-radical chlorination of this compound.

Materials and Equipment:

  • This compound gas

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas flow meters

  • Quartz or Pyrex reaction tube

  • Tube furnace

  • UV lamp (optional, for photochemical initiation)

  • Condenser and cold trap (e.g., using a dry ice/acetone bath)

  • Gas chromatograph (GC) for product analysis

  • Scrubber system for unreacted halogens and acidic byproducts (e.g., sodium thiosulfate (B1220275) and sodium bicarbonate solutions)

Experimental Workflow Diagram:

G Figure 2: Experimental Workflow for this compound Chlorination cluster_gas_prep Gas Preparation & Introduction cluster_reaction Reaction cluster_product_collection Product Collection & Purification cluster_analysis_disposal Analysis & Waste Disposal This compound This compound Cylinder mixer Gas Mixer This compound->mixer chlorine Chlorine Cylinder chlorine->mixer reactor Quartz Reactor Tube (with Furnace/UV Lamp) mixer->reactor condenser Condenser reactor->condenser cold_trap Cold Trap (-78°C) condenser->cold_trap gc Gas Chromatograph (GC) cold_trap->gc Product Analysis scrubber Scrubber System cold_trap->scrubber Unreacted Gases

Caption: A schematic of the experimental setup for the gas-phase chlorination of this compound.

Procedure:

  • System Purge: The entire apparatus is first purged with an inert gas to remove any oxygen and moisture, which could lead to unwanted side reactions.

  • Reactant Introduction: this compound and chlorine gases are introduced into the reaction tube at controlled flow rates. The ratio of this compound to chlorine is a critical parameter that influences the product distribution; an excess of this compound favors monosubstitution.[8]

  • Initiation: The reaction is initiated either thermally by heating the reaction tube with a furnace to temperatures typically in the range of 250-400°C, or photochemically by irradiating the reaction tube with a UV lamp at a lower temperature.

  • Product Condensation: The gas stream exiting the reactor is passed through a condenser followed by a cold trap to liquefy the chlorothis compound and any polychlorinated products.

  • Neutralization of Byproducts: The remaining gases, including unreacted starting materials and HCl, are passed through a scrubber system to neutralize acidic components and remove excess chlorine before venting.

  • Product Analysis: The composition of the condensed liquid is analyzed, typically by gas chromatography, to determine the yield and selectivity of the reaction.

Safety Precautions:

  • Halogens are corrosive and toxic; all manipulations should be performed in a well-ventilated fume hood.

  • The reaction of this compound with fluorine is extremely vigorous and requires specialized equipment and handling procedures.

  • Pressurized gas cylinders must be handled with care.

Selectivity and Further Reactions

A significant challenge in the free-radical halogenation of this compound is controlling the selectivity. Once chlorothis compound is formed, it can undergo further chlorination to yield a mixture of di-, tri-, and higher chlorinated ethanes. For instance, the reaction of chlorothis compound with a chlorine radical can produce either 1,1-dichlorothis compound (B41102) or 1,2-dichlorothis compound.

The product distribution is influenced by several factors, including the relative reactivity of the different C-H bonds and the statistical probability of collision. Generally, increasing the concentration of the halogen or the reaction temperature can lead to a higher degree of polychlorination.[8] To favor the formation of the monosubstituted product, a large excess of this compound is typically used.

Conclusion

The reaction of this compound with halogens is a cornerstone of organic chemistry that demonstrates the principles of free-radical chain reactions. The reactivity is highly dependent on the specific halogen, with a clear trend that can be explained by thermodynamic and kinetic data. While fluorination is too reactive and iodination is unreactive, chlorination and bromination are synthetically useful reactions. A thorough understanding of the reaction mechanism, energetics, and experimental parameters is essential for controlling the reaction and achieving the desired product selectivity, which is of paramount importance in the synthesis of halogenated hydrocarbons for various applications, including as intermediates in drug development.

References

A Technical Guide to the Natural Sources and Abundance of Atmospheric Ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane (B1197151) (C₂H₆) is the second most abundant hydrocarbon in the Earth's atmosphere after mthis compound. As a volatile organic compound (VOC), it plays a significant role in tropospheric chemistry, influencing the formation of ozone and peroxyacetyl nitrate (B79036) (PAN). Understanding the natural sources and sinks of this compound is crucial for accurately modeling atmospheric composition and climate. This technical guide provides an in-depth overview of the current scientific understanding of natural this compound emissions, its atmospheric abundance, and the key experimental protocols used for its measurement.

Natural Sources of Atmospheric this compound

While anthropogenic activities, particularly the production and use of fossil fuels, are the dominant source of atmospheric this compound, natural sources make a significant contribution to the global budget. The primary natural sources include geological seeps, biomass burning, and oceanic emissions.

Geological Seeps

Natural geological sources, such as mud volcanoes, onshore and marine seeps, and geothermal and volcanic activity, release thermogenic this compound from fossil carbon deposits deep within the Earth's crust.[1] These emissions are a significant component of the pre-industrial background concentration of atmospheric this compound.[2] Studies have highlighted that natural geologic emissions of hydrocarbons have been a neglected but important factor in atmospheric models.[3] The Red Sea Deep Water, for instance, has been identified as a potent and previously overlooked source of atmospheric this compound.[1]

Biomass Burning

The combustion of biomass, including wildfires and prescribed burns, is a major natural source of atmospheric this compound. The amount of this compound released from biomass burning can vary significantly depending on the type of vegetation being burned and the combustion efficiency. Paleoatmospheric data from ice cores have been used to reconstruct biomass burning emissions over the past millennium, indicating fluctuations in this compound levels corresponding to periods of increased or decreased fire activity.[2]

Oceanic and Biogenic Sources

The oceans contribute to the atmospheric this compound budget, although this source is less well-quantified compared to geological seeps and biomass burning.[3] Biogenic sources, which include emissions from plants and microbes, are considered to be a minor contributor to the overall global this compound budget, estimated to be around 4%.[4]

Abundance and Trends of Atmospheric this compound

The concentration of this compound in the atmosphere has undergone significant changes over the past few decades. After a period of steady decline from the 1970s, attributed to better emission controls in the oil and gas industry, atmospheric this compound levels in the Northern Hemisphere began to rise again in the mid-2000s. This reversal has been largely linked to the boom in shale gas extraction in North America.

Recent studies have observed fluctuations in this trend, with a temporary pause in the growth of atmospheric this compound between 2015 and 2018, followed by a potential upturn.[4] The atmospheric lifetime of this compound is relatively short, on the order of a few months, and its primary sink is oxidation by the hydroxyl (OH) radical.[5]

Quantitative Data on this compound Emissions and Abundance

The following tables summarize key quantitative data on the sources and atmospheric concentrations of this compound.

Source CategoryEstimated Global Emission Rate (Tg/year)References
Natural Sources
Geological Seeps3[2]
Biomass Burning2.8 - 4.4[2]
Biogenic~0.5 (as part of a 12-20 Tg/yr total)[2][4]
Anthropogenic Sources
Fossil Fuel (Oil & Gas)~7.4 - 12.4 (as part of a 12-20 Tg/yr total)[2][6]
Biofuel Combustion~2.4 - 4 (as part of a 12-20 Tg/yr total)[2][6]
Total Global Emissions 12 - 20 [2]
Atmospheric ParameterValueReferences
Global Average Concentration (sea level) 0.5 ppb[5]
Recent Trend (Northern Hemisphere, 2009-2014) +2.9% to +4.7% per year[4]
Recent Trend (Northern Hemisphere, 2015-2018) -58.4 ppt (B1677978) per year (decrease)[4]
Atmospheric Lifetime ~2-3 months[1][5]

Experimental Protocols for Measuring Atmospheric this compound

Several key experimental techniques are employed to measure the concentration of this compound in the atmosphere. These methods vary in their application, from in-situ, real-time monitoring to the analysis of collected air samples in a laboratory.

Whole Air Sampling and Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common and robust method for accurately determining the concentration of a wide range of volatile organic compounds, including this compound, in an air sample.

Methodology:

  • Sample Collection: Whole air samples are collected in specially prepared, inert containers, such as stainless steel canisters (e.g., Summa canisters) or Tedlar bags.[2][3] For remote locations or vertical profiling, samples can be collected aboard aircraft.[7]

  • Pre-concentration (if necessary): For ambient air samples with low this compound concentrations, a pre-concentration step is often employed. This involves passing a known volume of the air sample through a trap cooled with a cryogen (e.g., liquid nitrogen) to trap the VOCs. The trap is then heated rapidly to desorb the trapped compounds into the gas chromatograph.

  • Gas Chromatography (GC) Separation: The desorbed sample is injected into a gas chromatograph. The GC column separates the different compounds in the sample based on their volatility and interaction with the stationary phase of the column.

  • Mass Spectrometry (MS) Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The MS ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. The abundance of the characteristic ions for this compound is used to quantify its concentration in the original air sample.

  • Calibration: The instrument is calibrated using certified gas standards with known concentrations of this compound to ensure the accuracy of the measurements.

In-Situ Measurement by Cavity Ring-Down Spectroscopy (CRDS)

Cavity Ring-Down Spectroscopy is a highly sensitive absorption spectroscopy technique used for real-time, in-situ measurements of trace gases.

Methodology:

  • Sample Introduction: Ambient air is continuously drawn into the instrument's measurement cell (the "cavity").

  • Laser Pulse and "Ring-Down": A laser pulse is introduced into the cavity, which is defined by highly reflective mirrors. The light bounces back and forth between the mirrors, and a small fraction of the light is transmitted through one of the mirrors to a detector.

  • Absorption Measurement: When a gas that absorbs light at the laser's wavelength (like this compound) is present in the cavity, it causes the light intensity to decay more rapidly. The rate of this decay (the "ring-down time") is measured.

  • Concentration Determination: The concentration of the absorbing gas is directly proportional to the change in the ring-down time.

  • Calibration and Zeroing: The instrument is periodically calibrated with standard gases of known this compound concentrations and zeroed with this compound-free air to correct for any instrumental drift.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a remote sensing technique that can measure the total column abundance of various atmospheric gases, including this compound, by analyzing the absorption of sunlight.

Methodology:

  • Solar Spectrum Acquisition: A ground-based or satellite-borne FTIR spectrometer is pointed towards the sun and records the infrared spectrum of the incoming solar radiation.

  • Absorption Signature Analysis: As sunlight passes through the atmosphere, different gases absorb radiation at specific wavelengths, creating characteristic absorption lines in the solar spectrum. The amount of absorption is related to the total number of molecules of that gas along the light path.

  • Spectral Fitting and Retrieval: A sophisticated algorithm is used to fit the measured spectrum to a theoretical spectrum, taking into account the known absorption lines of this compound and other interfering gases. This process, known as retrieval, allows for the calculation of the total column abundance of this compound.

  • Data Validation: The retrieved data is often validated against measurements from other instruments and techniques to ensure its accuracy.

Visualizations

Natural_Ethane_Sources cluster_sources Primary Natural Sources Geological_Seeps Geological Seeps (Mud Volcanoes, Marine Seeps) Atmospheric_this compound Atmospheric this compound Budget Geological_Seeps->Atmospheric_this compound Significant Contribution Biomass_Burning Biomass Burning (Wildfires) Biomass_Burning->Atmospheric_this compound Significant Contribution Oceanic_Emissions Oceanic Emissions Oceanic_Emissions->Atmospheric_this compound Contribution Biogenic_Sources Biogenic Sources (Minor Contributor) Biogenic_Sources->Atmospheric_this compound Minor Contribution

Caption: Primary natural sources contributing to the atmospheric this compound budget.

Experimental_Workflow_GCMS start Start: Whole Air Sample Collection (e.g., Summa Canister) preconcentration Pre-concentration (Cryogenic Trapping) start->preconcentration gc_separation Gas Chromatography (GC) Separation of Compounds preconcentration->gc_separation ms_detection Mass Spectrometry (MS) Detection and Identification gc_separation->ms_detection quantification Quantification (Based on Ion Abundance) ms_detection->quantification end End: this compound Concentration Data quantification->end

Caption: Simplified workflow for measuring atmospheric this compound using GC-MS.

References

The Foundational Role of Ethane in the Homologous Series of Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethane (B1197151) (C₂H₆), as the second member of the alkane homologous series, occupies a pivotal position in the study of organic chemistry and hydrocarbon behavior. It is the simplest hydrocarbon to feature a carbon-carbon single bond, making it the archetypal molecule for understanding the structural and chemical properties that define the entire alkane family. This technical guide provides an in-depth analysis of this compound's structure, physicochemical properties, and characteristic reactions, contextualizing its role as the foundational building block for more complex saturated hydrocarbons. By examining trends within the alkane series, this paper elucidates the predictable, incremental changes in properties that are fundamental to hydrocarbon chemistry. Detailed experimental protocols for key analytical techniques and visualizations of core processes are provided to support advanced research and development applications.

Introduction: The Alkane Homologous Series

A homologous series is a sequence of compounds with the same functional group and similar chemical properties, in which successive members differ by a methylene (B1212753) (-CH₂) group.[1][2] The alkanes, with the general formula CₙH₂ₙ₊₂, represent the most fundamental homologous series in organic chemistry.[3][4] They are saturated hydrocarbons, containing only single covalent bonds between carbon atoms and between carbon and hydrogen atoms.[5] This series begins with mthis compound (B114726) (CH₄), followed by this compound (C₂H₆), propane (B168953) (C₃H₈), and so on.[2][6] The predictable, gradual change in physical properties and consistent chemical behavior across the series is a direct consequence of the systematic increase in molecular size and mass.[7][8]

This compound's significance lies in its introduction of the carbon-carbon single bond, a structural feature absent in mthis compound.[9] This C-C bond is the cornerstone of all larger alkanes and indeed most organic molecules. Therefore, the structural characteristics, rotational dynamics, and energetic properties of the bond in this compound serve as the primary model for understanding the carbon skeletons of countless organic compounds.

Homologous_Series mthis compound Mthis compound (CH₄) This compound This compound (C₂H₆) mthis compound->this compound + CH₂ propane Propane (C₃H₈) This compound->propane + CH₂ butane Butane (C₄H₁₀) propane->butane + CH₂

Figure 1: Progression of the Alkane Homologous Series

Structure and Bonding of this compound

The this compound molecule consists of two carbon atoms and six hydrogen atoms.[10] Each carbon atom is sp³ hybridized, forming four single sigma (σ) bonds in a tetrahedral geometry.[11][12] One sp³ hybrid orbital from each carbon atom overlaps to form a strong C-C σ bond, while the remaining three sp³ orbitals on each carbon overlap with the 1s orbitals of hydrogen atoms to form C-H σ bonds.[13][14]

The key structural parameters of this compound are:

  • C-C Bond Length: Approximately 154 pm (1.54 Å).[11]

  • C-H Bond Length: Approximately 109 pm (1.09 Å).[4]

  • Bond Angles: The H-C-H and H-C-C bond angles are all approximately 109.5°, consistent with a tetrahedral arrangement.[12]

A defining characteristic of the C-C sigma bond is its ability to undergo free rotation. This means the two methyl (-CH₃) groups in this compound can rotate relative to one another without breaking the bond, leading to different conformational isomers (e.g., staggered and eclipsed).[11][13] This rotational freedom is a critical concept in the stereochemistry of larger organic molecules.

Physicochemical Properties and Trends

The physical properties of alkanes are dictated by the nature and strength of intermolecular forces, which are primarily weak van der Waals dispersion forces.[5][7] As the carbon chain length increases, the surface area of the molecule and the number of electrons increase, leading to stronger dispersion forces. This results in a predictable, steady increase in boiling points, melting points, and density throughout the homologous series.[8]

This compound, at standard temperature and pressure, is a colorless and odorless gas.[3][15] Its low boiling point relative to later members of the series is a direct result of the weak intermolecular forces between its small molecules.[16] Due to the low polarity of their C-C and C-H bonds, alkanes are nonpolar and thus are insoluble in water but soluble in nonpolar organic solvents.[5][13]

Data Presentation: Comparative Properties of Straight-Chain Alkanes

The following tables summarize key quantitative data for the initial members of the alkane homologous series, illustrating the trends originating from this compound.

Table 1: Physical Constants of n-Alkanes

Alkane NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
Mthis compoundCH₄16.04-161.5-182.5Gas
This compound C₂H₆ 30.07 -88.6 -183.3 Gas
PropaneC₃H₈44.10-42.1-187.7Gas
ButaneC₄H₁₀58.12-0.5-138.3Gas
Pentane (B18724)C₅H₁₂72.1536.1-129.70.626
HexaneC₆H₁₄86.1868.7-95.30.659
HeptaneC₇H₁₆100.2098.4-90.60.684
OctaneC₈H₁₈114.23125.7-56.80.703

Data sourced from multiple references, including[3][14].

Table 2: Thermodynamic and Bond Energy Data

Alkane NameStd. Enthalpy of Formation (ΔHf°), gas (kJ/mol)Std. Enthalpy of Combustion (ΔHc°), gas (kJ/mol)Avg. C-H Bond Energy (kJ/mol)C-C Bond Energy (kJ/mol)
Mthis compound-74.8-890413N/A
This compound -84.7 -1560 [17]413 ~348
Propane-103.8-2220413~348
Butane-125.6-2877413~348

Data compiled from[10][18][19][20][21]. Bond energies are average values.

Chemical Reactivity of this compound and Alkanes

The chemical reactivity of alkanes is generally low due to the strength and nonpolar nature of their C-C and C-H sigma bonds.[3][5] They lack regions of high electron density or significant charge separation, making them resistant to attack by most electrophiles, nucleophiles, and common reagents. However, they undergo two significant types of reactions under specific conditions: combustion and free-radical halogenation.

Combustion

All alkanes are highly flammable and undergo combustion in the presence of oxygen, releasing a significant amount of energy. This property makes them excellent fuels. Complete combustion yields carbon dioxide and water.[4]

The balanced equation for the complete combustion of this compound is: 2C₂H₆(g) + 7O₂(g) → 4CO₂(g) + 6H₂O(l) + Energy (ΔHc° = -1560 kJ/mol)[17][22]

In conditions of insufficient oxygen, incomplete combustion occurs, producing carbon monoxide (CO) or soot (C) as byproducts.[4]

Free-Radical Halogenation

In the presence of ultraviolet (UV) light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction.[23] In this reaction, one or more hydrogen atoms are replaced by halogen atoms. The reaction proceeds via a chain mechanism involving three stages: initiation, propagation, and termination.[6][8][24]

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination I1 Br₂ + UV light → 2 Br• P1 Br• + CH₃CH₃ → HBr + CH₃CH₂• I1->P1 Generates initial radical P2 CH₃CH₂• + Br₂ → CH₃CH₂Br + Br• P1->P2 Ethyl radical attacks Br₂ P2->P1 Regenerates Br• radical T1 Br• + Br• → Br₂ T2 CH₃CH₂• + Br• → CH₃CH₂Br T3 CH₃CH₂• + CH₃CH₂• → CH₃CH₂CH₂CH₃

Figure 2: Free-Radical Halogenation Mechanism of this compound

Industrial Significance: this compound as a Feedstock

While this compound itself has limited direct application beyond being a component of natural gas, it is a crucial feedstock in the petrochemical industry.[9] Its primary industrial use is in the production of ethylene (B1197577) (ethene, C₂H₄) through a process called steam cracking. In this process, this compound is heated to very high temperatures (≥ 900°C) in the presence of steam, causing the C-H and C-C bonds to break and form the more reactive ethylene, which contains a carbon-carbon double bond.[25]

C₂H₆(g) --(Steam, >900°C)--> C₂H₄(g) + H₂(g)

Ethylene is a cornerstone of the chemical industry, serving as the monomer for polyethylene (B3416737) plastic and a precursor for producing ethylene glycol (antifreeze), ethyl alcohol, and many other vital chemicals.[9][25]

Steam_Cracking This compound This compound (C₂H₆) process Steam Cracking (High Temperature) This compound->process ethylene Ethylene (C₂H₄) process->ethylene hydrogen Hydrogen (H₂) process->hydrogen

Figure 3: Industrial Steam Cracking of this compound to Ethylene

Experimental Protocols

Protocol: Separation of Alkanes by Fractional Distillation

Objective: To separate a mixture of liquid alkanes (e.g., pentane and hexane) based on their boiling point differences.

Apparatus:

  • Round-bottom flask

  • Heating mantle or water bath

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 110°C)

  • Condenser (Liebig or Graham)

  • Receiving flask or graduated cylinder

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as per standard laboratory guidelines. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor distilling.[16][26]

  • Charging the Flask: Add the alkane mixture to the round-bottom flask (not exceeding two-thirds of its volume) along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin gently heating the flask. The mixture will start to boil, and vapor will rise into the fractionating column.[27]

  • Fractionation: The column provides a large surface area (packing or glass indentations) where a series of condensation and vaporization cycles occur. With each cycle, the vapor becomes progressively enriched in the more volatile component (the alkane with the lower boiling point, i.e., pentane).[26]

  • First Fraction Collection: Monitor the temperature at the distillation head. When it stabilizes at the boiling point of the more volatile component (approx. 36°C for pentane), place the receiving flask at the condenser outlet to collect the distillate.

  • Second Fraction Collection: As the first component distills, the temperature will remain constant. Once most of it has been collected, the temperature will rise sharply toward the boiling point of the second component (approx. 69°C for hexane).[16] At this point, change the receiving flask to collect the second fraction.

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Analysis: Analyze the collected fractions (e.g., by gas chromatography) to determine the purity and efficiency of the separation.

Fractional_Distillation start Heat Alkane Mixture in Flask vapor_rise Vapor Rises into Fractionating Column start->vapor_rise cycles Repeated Condensation & Vaporization Cycles vapor_rise->cycles enrichment Vapor Enriched with Lower Boiling Point Alkane cycles->enrichment distill Vapor Reaches Condenser at Stable Temperature enrichment->distill collect1 Collect First Fraction (More Volatile Alkane) distill->collect1 temp_rise Temperature Rises Sharply collect1->temp_rise collect2 Collect Second Fraction (Less Volatile Alkane) temp_rise->collect2

Figure 4: Experimental Workflow for Fractional Distillation
Protocol: Determination of the Heat of Combustion of this compound

Objective: To determine the molar enthalpy of combustion of this compound gas using bomb calorimetry.

Apparatus:

  • Bomb calorimeter (including the "bomb," water bucket, stirrer, and high-precision thermometer)

  • Oxygen cylinder with pressure gauge

  • This compound gas cylinder with regulator

  • Balance (for weighing the fusible wire)

  • Ignition system

Procedure:

  • Calorimeter Calibration: First, calibrate the calorimeter by combusting a known mass of a standard substance (e.g., benzoic acid) to determine the heat capacity (Ccal) of the calorimeter system.

  • Sample Preparation: Weigh a known length of the ignition wire (e.g., nickel-chromium).

  • Charging the Bomb: Introduce a precise, known amount (moles) of this compound gas into the bomb vessel. This is typically done by measuring the pressure drop from a calibrated volume.[18]

  • Pressurization: Pressurize the bomb with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.

  • Assembly: Place the sealed bomb into the calorimeter bucket containing a precisely measured mass of water. Submerge it completely and close the calorimeter lid.

  • Equilibration: Allow the system to reach thermal equilibrium while stirring. Record the initial temperature (Tinitial) for several minutes to establish a baseline.

  • Ignition: Ignite the sample by passing an electric current through the wire.

  • Data Acquisition: Record the temperature at regular intervals as it rises, until it reaches a maximum and begins to cool. Record the final, maximum temperature (Tfinal).[18]

  • Calculations:

    • Calculate the total heat released (qtotal) using the formula: qtotal = Ccal * ΔT, where ΔT = Tfinal - Tinitial.

    • Correct for the heat released by the combustion of the ignition wire.

    • The heat released by the reaction is qrxn = -qtotal.

    • Calculate the molar enthalpy of combustion (ΔHc°) by dividing qrxn by the number of moles of this compound combusted.[19][25]

Conclusion

This compound is far more than just the second member of the alkane series; it is the fundamental prototype for carbon-carbon single bonds and the predictable physicochemical trends that govern the behavior of saturated hydrocarbons. Its simple yet defining structure provides the basis for understanding conformational analysis, while its characteristic reactions of combustion and free-radical substitution are representative of the entire alkane class. Industrially, its role as the primary feedstock for ethylene underscores its immense economic and chemical importance. For researchers in chemistry and drug development, a thorough understanding of this compound's properties and its position within the homologous series is essential for predicting the behavior of larger, more complex aliphatic structures.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in the Ethane Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and bonding of ethane (B1197151) (C₂H₆), a fundamental molecule in organic chemistry. The content delves into its structural parameters, the experimental methods used for their determination, and the theoretical framework that describes its bonding and conformational dynamics.

Molecular Structure and Bonding Overview

This compound is the simplest alkane containing a carbon-carbon single bond. Its structure is characterized by two methyl (CH₃) groups joined by this bond. The carbon atoms in this compound are sp³ hybridized, leading to a tetrahedral geometry around each carbon. This hybridization results in the formation of a strong carbon-carbon sigma (σ) bond and six carbon-hydrogen sigma bonds.[1]

The C-C σ bond is formed by the overlap of two sp³ hybrid orbitals, one from each carbon atom.[1] The C-H σ bonds are formed by the overlap of the remaining sp³ hybrid orbitals on each carbon with the 1s orbital of a hydrogen atom.[1] This bonding framework results in a molecule with free rotation around the C-C single bond, giving rise to different spatial arrangements of the hydrogen atoms known as conformations.

Quantitative Structural Data

The precise geometric parameters of the this compound molecule have been determined through various experimental techniques, primarily gas-phase electron diffraction and spectroscopic methods. The key quantitative data are summarized in the table below for easy comparison.

ParameterExperimental ValueMethod(s)Reference(s)
Bond Lengths
C-C Bond Length (r_g)1.5340 ± 0.0011 ÅGas Electron Diffraction[2]
1.536 ± 0.001 ÅGas Electron Diffraction
1.53 ÅGas Electron Diffraction[3]
C-H Bond Length (r_g)1.1122 ± 0.0012 ÅGas Electron Diffraction[2]
1.091 ÅSpectroscopic Methods
1.083 ÅGas Electron Diffraction[3]
Bond Angles
H-C-H Bond Angle (∠HCH)108.0°Gas Electron Diffraction
H-C-C Bond Angle (∠HCC)111.0 ± 0.2°Gas Electron Diffraction[2]
110.91°Spectroscopic Methods
111.3°Gas Electron Diffraction[3]
Conformational Analysis
Rotational Energy Barrier12.2 kJ/mol (2.9 kcal/mol)Spectroscopic Methods, Heat Capacity[4]
12.35 kJ/molVibrational Spectroscopy[5]
11.74 kJ/molHeat Capacity Data & Spectroscopy[5]

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[6]

  • Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically around 40-60 keV) is directed to intersect the molecular beam at a right angle.[6][7]

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons create a diffraction pattern of concentric rings due to the random orientation of the molecules in the gas phase.[6]

  • Detection: The diffraction pattern is recorded on a detector, which could be a photographic plate or a modern imaging plate detector. A rotating sector is often used in front of the detector to compensate for the steep decline in scattering intensity with increasing scattering angle.[6]

  • Data Acquisition: The intensity of the scattered electrons is measured as a function of the scattering angle. This is typically represented as a function of the momentum transfer, s.

  • Data Analysis and Structural Refinement:

    • The raw diffraction data is processed to obtain the molecular scattering intensity curve. This involves subtracting the atomic scattering background from the total scattering intensity.[6]

    • A theoretical molecular scattering curve is calculated for an assumed molecular geometry of this compound.

    • The theoretical curve is then refined by a least-squares fitting procedure to match the experimental curve. This refinement process optimizes the bond lengths, bond angles, and vibrational amplitudes to achieve the best fit.

    • The final refined parameters provide the experimentally determined molecular structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Analysis of the rovibrational structure in high-resolution spectra can yield precise rotational constants, which are then used to determine bond lengths and angles. These techniques are also crucial for determining the rotational barrier between conformers.

Methodology for Determining Rotational Barrier:

  • Sample Preparation: A gaseous sample of this compound is placed in a suitable gas cell for spectroscopic analysis.

  • Infrared (IR) Spectroscopy:

    • An infrared spectrometer is used to record the absorption spectrum of this compound in the gas phase.[8]

    • The high-resolution spectrum reveals fine structure due to simultaneous rotational and vibrational transitions (rovibrational bands).

    • Specific vibrational bands, particularly the torsional mode (the twisting motion around the C-C bond), are analyzed. The frequency of this mode is directly related to the rotational barrier.[5]

  • Raman Spectroscopy:

    • A high-intensity laser is directed at the this compound gas sample.

    • The scattered light is collected and analyzed with a Raman spectrometer.

    • The Raman spectrum also shows rovibrational bands. The analysis of the rotational structure of these bands provides information about the moments of inertia of the molecule.[9]

  • Data Analysis for Structural Parameters and Rotational Barrier:

    • The positions of the lines in the rovibrational spectra are used to determine the rotational constants (A, B, C) of the this compound molecule.

    • These rotational constants are related to the moments of inertia, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopic species of this compound (e.g., ¹³C substituted), a precise molecular geometry can be determined.

    • The rotational barrier is determined by analyzing the torsional frequency observed in the vibrational spectrum or by analyzing the contribution of the hindered rotation to the thermodynamic properties (like heat capacity) of this compound at different temperatures.[5]

Mandatory Visualizations

Orbital Hybridization and Bonding

The following diagram illustrates the sp³ hybridization of the carbon atoms in this compound and the formation of the carbon-carbon and carbon-hydrogen sigma bonds.

EthaneBonding cluster_C1 Carbon 1 cluster_C2 Carbon 2 C1 C sp3_1_1 sp³ C1->sp3_1_1 sp3_1_2 sp³ C1->sp3_1_2 sp3_1_3 sp³ C1->sp3_1_3 sp3_1_4 sp³ C1->sp3_1_4 sp3_2_1 sp³ C2 C sp3_1_1->C2 C-C σ bond H1 H (1s) sp3_1_2->H1 C-H σ bond H2 H (1s) sp3_1_3->H2 C-H σ bond H3 H (1s) sp3_1_4->H3 C-H σ bond C2->sp3_2_1 sp3_2_2 sp³ C2->sp3_2_2 sp3_2_3 sp³ C2->sp3_2_3 sp3_2_4 sp³ C2->sp3_2_4 H4 H (1s) sp3_2_2->H4 C-H σ bond H5 H (1s) sp3_2_3->H5 C-H σ bond H6 H (1s) sp3_2_4->H6 C-H σ bond

Caption: Orbital hybridization and sigma bonding in the this compound molecule.

Conformational Analysis

The following diagram illustrates the potential energy profile for the rotation around the carbon-carbon single bond in this compound, showing the relative energies of the staggered and eclipsed conformations.

EthaneConformation Potential Energy Profile of this compound Rotation E_axis Potential Energy E_staggered Staggered (Low Energy) Angle_axis Dihedral Angle (degrees) E_eclipsed Eclipsed (High Energy) E_staggered2 E_staggered2 p1->p2 p2->p3 label_0 label_60 60° label_120 120° start_barrier->end_barrier barrier_label Rotational Barrier ~12 kJ/mol

Caption: Potential energy diagram for rotation around the C-C bond in this compound.

References

Unraveling the Past: A Technical Guide to the Historical Synthesis and Discovery of Ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal 19th-century discoveries and synthetic methodologies that led to the identification and first preparations of ethane (B1197151). We delve into the foundational experiments of Michael Faraday, Hermann Kolbe, and Edward Frankland, presenting their work in a detailed, technical format suitable for today's scientific audience. This document aims to be a comprehensive resource, offering meticulously structured data, detailed experimental accounts, and visual representations of the logical and procedural pathways of these landmark achievements.

The Dawn of this compound: Michael Faraday's 1834 Electrolytic Experiments

The story of this compound begins in 1834 with the renowned English scientist Michael Faraday. While investigating the effects of electricity on chemical substances, Faraday conducted the electrolysis of a potassium acetate (B1210297) solution. He observed the production of a flammable gas, which he mistakenly identified as mthis compound. Despite this misidentification, his work laid the crucial groundwork for future investigations into the products of electrochemical reactions of organic salts.[1]

Experimental Protocol: Electrolysis of Potassium Acetate (Reconstructed)

While Faraday's original notes provide a general account, a detailed, modern-style protocol was not documented. The following is a reconstruction based on the available information and the common practices of the time.

  • Apparatus: A simple electrolytic cell, likely a glass vessel, was used, containing a concentrated aqueous solution of potassium acetate. Two platinum electrodes were immersed in the solution and connected to a voltaic pile, the primary source of direct current in that era.

  • Reagents:

    • Potassium Acetate (CH₃COOK)

    • Distilled Water (H₂O)

    • Platinum foil or wire for electrodes

  • Procedure:

    • A concentrated solution of potassium acetate was prepared by dissolving the salt in distilled water.

    • The platinum electrodes were placed in the solution, ensuring they did not touch.

    • The electrodes were connected to a voltaic pile, initiating the electrolysis.

    • Gas evolution was observed at both the anode and the cathode. The gas produced at the anode was collected for study.

  • Observations: Faraday noted the production of a combustible gas at the anode, which he incorrectly concluded was mthis compound.

The Radical Theory and the Contributions of Kolbe and Frankland

In the mid-19th century, the "radical theory" was a dominant concept in the burgeoning field of organic chemistry. This theory posited that organic compounds were composed of stable groups of atoms called radicals, which could be exchanged in chemical reactions, much like elements in inorganic chemistry. Hermann Kolbe and Edward Frankland were key proponents of this theory and sought to isolate these elusive radicals. Their work, while aimed at this goal, led to the first intentional syntheses of what would later be confirmed as this compound.

Hermann Kolbe's Electrolytic Synthesis (1848)

Building upon Faraday's earlier work, Hermann Kolbe, in 1848, conducted a more thorough investigation of the electrolysis of the salts of fatty acids.[2][3] His experiments with potassium acetate solution not only produced a hydrocarbon gas but also led him to propose a mechanism involving the coupling of methyl radicals. This process is now known as the Kolbe electrolysis.[4]

Kolbe's original publications in "Annalen der Chemie und Pharmacie" provide a more detailed account of his experimental setup.

  • Apparatus: A U-shaped glass tube was often used as the electrolytic cell, with platinum electrodes sealed into each arm. This design allowed for the separate collection of gases produced at the anode and cathode. The cell was connected to a Bunsen battery, a more powerful and stable source of current than Faraday's voltaic pile.

  • Reagents:

    • Concentrated aqueous solution of potassium acetate

    • Platinum electrodes

  • Procedure:

    • The U-tube was filled with a concentrated solution of potassium acetate.

    • Platinum electrodes were inserted into each arm of the tube.

    • The electrodes were connected to a Bunsen battery.

    • Gases were collected from both the anode and cathode.

  • Observations: Kolbe identified the gas from the anode as a mixture of "methyl" (which he believed to be the free radical CH₃) and carbon dioxide. The gas at the cathode was hydrogen. He proposed that the "methyl" radicals dimerized to form what we now know is this compound.

Edward Frankland's Chemical Reductions (c. 1849)

Contemporaneously, Edward Frankland, a close collaborator of Kolbe, pursued the isolation of organic radicals through chemical means. In 1849, he experimented with the reaction of zinc with ethyl iodide, hoping to isolate the "ethyl" radical. This work not only led to the synthesis of this compound but also to the discovery of organozinc compounds, a landmark achievement in the history of organometallic chemistry.[5][6][7]

Frankland's original papers describe the use of sealed glass tubes to conduct his reactions under pressure.

  • Apparatus: Thick-walled sealed glass tubes (Carius tubes) capable of withstanding high pressures.

  • Reagents:

    • Zinc (granulated)

    • Ethyl iodide (C₂H₅I)

  • Procedure:

    • Granulated zinc and ethyl iodide were placed in a thick-walled glass tube.

    • The tube was carefully sealed using a flame.

    • The sealed tube was heated in an oven.

    • After cooling, the tube was opened, and the gaseous and liquid products were collected and analyzed.

  • Observations: Frankland observed the formation of a colorless, flammable gas, which he, like Kolbe, initially misidentified as the "methyl" radical. He also isolated a new liquid substance, diethylzinc, marking the first synthesis of an organozinc compound.

The Final Piece of the Puzzle: Carl Schorlemmer's Identification of this compound (1864)

For over a decade, the true identity of the hydrocarbon gas produced by Faraday, Kolbe, and Frankland remained a subject of debate. The prevailing belief was that it was the free "methyl" radical. It was not until 1864 that Carl Schorlemmer, through careful experimentation and analysis, definitively proved that the gas was, in fact, the dimer of the methyl radical, a new hydrocarbon he named this compound.[8][9]

Schorlemmer's crucial contribution was to show that the "hydride of ethyl" (this compound) produced by the reduction of ethyl iodide was identical to the "dimethyl" (this compound) produced by the Wurtz reaction of methyl iodide with sodium. This unification of observations from different synthetic routes was key to establishing the correct structure of this compound.

Quantitative Data Summary

Quantitative data from these pioneering 19th-century experiments are scarce and often not reported in a manner consistent with modern standards. The focus was primarily on the qualitative identification of products and the validation of the radical theory. The following table summarizes the key reactions and their products.

Experimenter(s) Year Method Reactants Primary Product (as understood at the time) Modern Identity of Product
Michael Faraday1834ElectrolysisPotassium Acetate, Water"Mthis compound"This compound
Hermann Kolbe1848ElectrolysisPotassium Acetate, Water"Methyl" radicalThis compound
Edward Franklandc. 1849Chemical ReductionZinc, Ethyl Iodide"Methyl" radicalThis compound, Butane
Edward Franklandc. 1849Chemical ReductionPotassium, Propionitrile"Methyl" radicalThis compound
Carl Schorlemmer1864---Correctly identified as this compound

Visualizing the Pathways

To better understand the logical and experimental workflows of these historical discoveries, the following diagrams are provided in the DOT language.

Faraday_Kolbe_Electrolysis cluster_faraday Faraday's Experiment (1834) cluster_kolbe Kolbe's Experiment (1848) Faraday_Start Start: Electrolysis of Potassium Acetate Solution Faraday_Observation Observation: Production of a flammable gas Faraday_Start->Faraday_Observation Faraday_Conclusion Conclusion: Gas is Mthis compound (Incorrect) Faraday_Observation->Faraday_Conclusion Kolbe_Start Start: Electrolysis of Potassium Acetate Solution Faraday_Conclusion->Kolbe_Start Informs Kolbe_Observation Observation: Production of 'Methyl' radical and CO2 at anode Kolbe_Start->Kolbe_Observation Kolbe_Hypothesis Hypothesis: 'Methyl' radicals dimerize Kolbe_Observation->Kolbe_Hypothesis

Caption: Faraday's initial misidentification and Kolbe's subsequent hypothesis.

Frankland_Synthesis cluster_frankland Frankland's Chemical Reduction (c. 1849) Reactants Ethyl Iodide + Zinc Heating Heating in a sealed tube Reactants->Heating Products Gaseous Product + Liquid Product Heating->Products Gas_ID Gas identified as 'Methyl' radical (Incorrect) Products->Gas_ID Liquid_ID Liquid identified as Diethylzinc (Correct) Products->Liquid_ID

Caption: Frankland's synthesis of this compound and the discovery of organozinc compounds.

Schorlemmer_Identification cluster_schorlemmer Schorlemmer's Unification (1864) Product_A Product from Kolbe's Electrolysis ('Dimethyl') Comparison Comparative Analysis Product_A->Comparison Product_B Product from Frankland's Reduction ('Hydride of Ethyl') Product_B->Comparison Conclusion Conclusion: Products are identical and are this compound (C2H6) Comparison->Conclusion

References

thermodynamic properties of ethane gas and liquid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Ethane (B1197151)

This guide provides a comprehensive overview of the thermodynamic properties of this compound in its gaseous and liquid states, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and logical diagrams to illustrate key concepts and workflows. The data presented is largely compiled from the National Institute of Standards and Technology (NIST), a reliable source for thermophysical property data.[1][2][3]

Core Thermodynamic and Physical Properties

This compound (C₂H₆) is a colorless, odorless organic chemical compound.[4] A comprehensive understanding of its thermodynamic properties is crucial for a wide range of applications, from industrial processes to fundamental research.

Fundamental Constants and Phase Behavior

Key single-point thermodynamic properties define the phase behavior of this compound. These constants are critical for calibrating equations of state and for safety considerations in handling this compound.

Table 1: Key Thermodynamic and Physical Constants for this compound

Property Value Units
Molecular Weight 30.07 g/mol
Triple Point Temperature 91 K
Triple Point Pressure 1.1 Pa
Normal Boiling Point 184.52 K
Critical Temperature[5][6][7] 305.3 K
Critical Pressure[5][6][7] 4.872 MPa
Critical Density[6][7] 206.6 kg/m ³
Standard Enthalpy of Formation (gas, ΔfH°gas) -83.8 kJ/mol
Standard Molar Entropy (gas, S°gas) 229.6 J/(mol·K)

| Enthalpy of Combustion (ΔcHo) | -1560.7 | kJ/mol |

Data sourced from NIST and other chemical data pages.[5][8]

Temperature and Pressure Dependent Properties

The thermodynamic properties of this compound vary significantly with changes in temperature and pressure. The following tables summarize these dependencies for both liquid and gaseous phases.

Vapor Pressure

The vapor pressure of liquid this compound increases with temperature. This relationship is crucial for understanding liquid-vapor equilibrium.

Table 2: Vapor Pressure of Liquid this compound

Temperature (°C) Pressure (mm Hg)
-159.5 1
-142.9 10
-129.8 40
-119.3 100
-99.6 400
-88.6 760 (1 atm)
-75.0 1520
-52.8 3800
-32.0 7600
-6.4 15200

| 23.6 | 30400 |

Table data was obtained from the CRC Handbook of Chemistry and Physics, 44th ed.[5]

Density

Density is a fundamental property that changes with phase, temperature, and pressure.

Table 3: Density of Saturated Liquid and Gaseous this compound

Temperature (K) Liquid Density ( kg/m ³) Gas Density ( kg/m ³)
100 627.4 0.02
120 606.3 0.12
140 583.9 0.44
160 560.2 1.18
180 534.9 2.62
200 507.7 5.18
220 477.9 9.47
240 444.1 16.4
260 403.9 28.1
280 351.7 49.3
300 258.1 103.5

| 305.3 (Critical) | 206.6 | 206.6 |

Data is based on correlations and experimental data from NIST and affiliated studies.[9][10][11]

Specific Heat Capacity (Cp)

Specific heat capacity at constant pressure (Cp) measures the heat required to raise the temperature of a substance. It differs significantly between the liquid and gas phases.

Table 4: Isobaric Specific Heat Capacity (Cp) of this compound Gas at 1 atm

Temperature (K) Cp,gas (J/mol·K)
100 35.70
200 42.30
298.15 52.49
400 65.46
500 77.94
600 89.19
1000 122.55
1500 145.90

| 2000 | 158.00 |

Data sourced from the NIST Chemistry WebBook.[12]

Table 5: Isobaric Specific Heat Capacity (Cp) of Saturated Liquid this compound

Temperature (K) Cp,liquid (J/mol·K)
95 65.8
100 66.2
120 67.5
140 69.4
160 71.9
180 75.1
200 79.4
220 85.3
240 94.1
260 108.8

| 280 | 136.1 |

Data sourced from the NIST Chemistry WebBook, based on various experimental studies.[13][14]

Enthalpy of Vaporization

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Table 6: Enthalpy of Vaporization of this compound

Temperature (K) Enthalpy of Vaporization (kJ/mol)
184.1 14.703
289 3.52

| 301 | 1.48 |

Data sourced from the NIST Chemistry WebBook.[2]

Equations of State

The thermodynamic properties of this compound can be accurately described by equations of state (EoS). A notable example is the reference EoS developed by Bücker and Wagner, which is explicit in the Helmholtz energy.[15] This complex formulation is highly accurate for temperatures from the melting line up to 675 K and pressures up to 900 MPa.[15][16] Simpler cubic equations of state, such as Soave-Redlich-Kwong (SRK) and Peng-Robinson (PR), are also used for reasonable predictions of this compound's thermophysical properties, though with less accuracy, especially near the critical point.[17]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques.

Calorimetry for Heat Capacity Measurement

Calorimetry is the science of measuring heat transfer associated with chemical or physical changes.[18][19]

  • Principle: The specific heat capacity is determined by measuring the heat added to a known mass of this compound and the resulting temperature change (Q = mcΔT).[18]

  • Methodology:

    • Sample Preparation: A known mass of high-purity (>99.95%) this compound is introduced into a calorimeter.[20]

    • Apparatus: A flow calorimeter is often used for gases.[20] The substance flows at a constant rate through a tube where a known amount of heat is supplied by an electric heater.

    • Measurement: The temperature of the this compound is measured before and after the heating section using precision thermometers. The pressure is kept constant.

    • Data Analysis: The heat capacity is calculated from the heat input, the mass flow rate, and the temperature difference.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[21] It is a powerful tool for determining heat capacity as a function of temperature.[21]

Vapor-Liquid Equilibrium (VLE) for Phase Behavior

VLE experiments are essential for determining phase diagrams and vapor pressures.

  • Principle: A liquid and its vapor are in equilibrium when the rate of evaporation equals the rate of condensation.

  • Methodology:

    • Apparatus: A specialized still, such as a modified Swietoslawski ebulliometer, is used.[22] This apparatus allows for the continuous boiling of a liquid mixture, ensuring that the vapor and liquid phases are in intimate contact and reach equilibrium.[22]

    • Procedure:

      • The still is charged with pure this compound.[22]

      • The system is heated until a steady state of boiling and condensation (reflux) is achieved, indicated by a constant temperature reading.[23]

      • The equilibrium temperature and pressure are recorded.[22]

    • Data Collection: The experiment is repeated at various pressures to generate the complete vapor pressure curve.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between thermodynamic properties and a typical experimental workflow.

G Fundamental Thermodynamic Relationships H Enthalpy (H) H = U + PV G Gibbs Free Energy (G) G = H - TS H->G U Internal Energy (U) U->H A Helmholtz Energy (A) A = U - TS U->A S Entropy (S) S->G S->A T Temperature (T) T->G T->A P Pressure (P) P->H V Volume (V) V->H

Caption: Relationship between primary thermodynamic potentials.

G Experimental Workflow for Heat Capacity Measurement start Start prep Prepare High-Purity This compound Sample start->prep load Load Sample into Flow Calorimeter prep->load stabilize Establish Stable Flow and Initial Temperature (T1) load->stabilize heat Apply Known Heat (Q) via Electric Heater stabilize->heat measure Measure Final Temperature (T2) heat->measure record Record T1, T2, Q, Mass Flow Rate (m_dot) measure->record calculate Calculate Cp: Cp = Q / (m_dot * (T2 - T1)) record->calculate end End calculate->end

Caption: Workflow for determining specific heat capacity via flow calorimetry.

References

Ethane's Contribution to Volatile Organic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethane (B1197151) (C₂H₆), a non-mthis compound volatile organic compound (NMVOC), is the most abundant hydrocarbon in the remote atmosphere after mthis compound (B114726).[1][2] Its presence and chemical transformations in the troposphere have significant implications for atmospheric chemistry, air quality, and climate. This technical guide provides a comprehensive overview of this compound's role as a VOC, including its sources, atmospheric fate, and the analytical techniques used for its measurement.

Quantitative Overview of Atmospheric this compound

The global budget of this compound is influenced by a variety of natural and anthropogenic sources. The primary sources include fugitive emissions from fossil fuel (natural gas and oil) production and distribution, biomass burning, and biofuel use.[1][3]

Table 1: Estimated Global this compound Emissions by Source Category

Source CategoryEstimated Emissions (Tg yr⁻¹)Primary Contributor(s)
Fossil Fuels8.0 - 9.2Fugitive emissions from production, transmission, and processing of natural gas and oil.[1]
Biomass Burning2.4 - 2.8Wildfires and prescribed burning.[1]
Biofuel Use2.6Combustion of biofuels for energy.[1]
Total Estimated Emissions ~13.0 - 14.6

Note: Tg yr⁻¹ = teragrams per year. Data compiled from multiple sources.

Atmospheric concentrations of this compound have shown significant trends over the past few decades. A notable decline was observed from the 1980s to the early 2000s, largely attributed to reduced fugitive emissions from the fossil fuel industry.[1] However, recent studies have indicated a reversal of this trend, with a rise in this compound concentrations linked to the increase in oil and natural gas production in North America.[4]

Table 2: Trends in Atmospheric this compound Concentrations

PeriodTrend in Northern HemisphereTrend in Southern HemisphereKey Observations
1984 - 2010Overall declineOverall declineGlobal this compound emission rates decreased by approximately 21%.[1]
2009 - 2014Increase of ~400,000 tons annually-Reversal of the long-term declining trend, primarily linked to North American oil and gas activities.[4]
2006 - 2016 (Upper Troposphere)-2.24% per year--
2006 - 2016 (Lower Stratosphere)-3.27% per year-Data from airborne observations.[3][5]

Atmospheric Chemistry of this compound

The primary sink for atmospheric this compound is its reaction with the hydroxyl radical (•OH). This oxidation process is a key contributor to the formation of tropospheric ozone (O₃), a major component of smog and a harmful air pollutant.[2][6]

The atmospheric oxidation of this compound is a complex process involving a series of radical chain reactions. The initial reaction with the hydroxyl radical produces an ethyl radical (C₂H₅•), which then reacts with molecular oxygen to form an ethyl peroxy radical (C₂H₅O₂•). The subsequent reactions depend on the concentration of nitrogen oxides (NOx) in the atmosphere.

Ethane_Oxidation_Pathway This compound This compound (C₂H₆) Ethyl_Radical Ethyl Radical (C₂H₅•) This compound->Ethyl_Radical + •OH OH Hydroxyl Radical (•OH) Ethyl_Peroxy_Radical Ethyl Peroxy Radical (C₂H₅O₂•) Ethyl_Radical->Ethyl_Peroxy_Radical + O₂ O2_1 Oxygen (O₂) NO2 Nitrogen Dioxide (NO₂) Ethyl_Peroxy_Radical->NO2 Ethoxy_Radical Ethoxy Radical (C₂H₅O•) Ethyl_Peroxy_Radical->Ethoxy_Radical + NO NO Nitric Oxide (NO) Acetaldehyde Acetaldehyde (CH₃CHO) Ethoxy_Radical->Acetaldehyde + O₂ HO2 Hydroperoxyl Radical (HO₂•) Ethoxy_Radical->HO2 O2_2 Oxygen (O₂)

Atmospheric oxidation pathway of this compound.

Experimental Protocols for this compound Measurement

Accurate measurement of atmospheric this compound concentrations is crucial for understanding its sources, sinks, and atmospheric impact. Several analytical techniques are commonly employed for this purpose.

The first step in measuring atmospheric this compound is collecting a representative air sample. The most common method for VOCs is whole air sampling using passivated stainless steel canisters, often referred to as SUMMA canisters.

Methodology:

  • Canister Preparation: Canisters are rigorously cleaned and evacuated to a high vacuum in the laboratory to prevent contamination.

  • Field Sampling:

    • Grab Sampling: The canister valve is opened for a short period (1-5 minutes) to collect an instantaneous sample.[2]

    • Integrated Sampling: A flow controller is used to slowly fill the canister over a predetermined period (e.g., 24 hours) to obtain a time-averaged sample.[2]

  • Sample Transport: The sealed canister is transported back to the laboratory for analysis.

Air_Sampling_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis Canister_Prep Evacuated & Cleaned Canister Sampling Whole Air Sampling (Grab or Integrated) Canister_Prep->Sampling Analysis Instrumental Analysis Sampling->Analysis Sample Transport Data Data Processing & Quantification Analysis->Data

Generalized workflow for atmospheric air sampling and analysis.

GC-FID is a robust and widely used technique for the quantification of hydrocarbons, including this compound, in air samples.

Methodology:

  • Sample Introduction: A known volume of the air sample from the canister is introduced into the gas chromatograph. Often, a preconcentration step is used to trap and then thermally desorb the VOCs onto the GC column, which enhances sensitivity.

  • Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column. Different compounds in the sample travel through the column at different rates based on their physical and chemical properties, leading to their separation.

  • Detection: As the separated compounds exit the column, they are passed through a hydrogen flame. The combustion of hydrocarbons produces ions, which generate a current that is proportional to the amount of carbon in the sample. This current is measured by the flame ionization detector.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to the peak areas of known standard gas mixtures.

FTIR spectroscopy is a powerful tool for identifying and quantifying a wide range of VOCs simultaneously based on their unique infrared absorption spectra.

Methodology:

  • Sample Introduction: The air sample is introduced into a gas cell with a long path length (often a multi-pass cell) to increase the interaction between the infrared beam and the sample, thereby enhancing the absorption signal.[7][8][9]

  • Spectral Acquisition: A broad-spectrum infrared beam is passed through the gas cell. The resulting interferogram is mathematically converted into an infrared spectrum using a Fourier transform.

  • Analysis: The absorption bands in the spectrum are characteristic of the vibrational modes of the molecules present in the sample. The concentration of this compound is determined by measuring the absorbance at a specific wavenumber characteristic of this compound and comparing it to a calibration curve generated from standards.[7][8][9]

CRDS is a highly sensitive absorption spectroscopy technique used for measuring trace gases at very low concentrations.

Methodology:

  • Instrumentation: A laser beam is directed into a high-finesse optical cavity containing the air sample. The cavity is formed by two highly reflective mirrors.

  • Measurement Principle: The laser is tuned to a specific absorption line of this compound. The laser is then rapidly shut off, and the time it takes for the light intensity within the cavity to decay (the "ring-down time") is measured.[10]

  • Quantification: In the presence of an absorbing gas like this compound, the ring-down time is shorter than in its absence. The concentration of this compound is directly related to the change in the ring-down time. This technique can achieve detection limits in the parts-per-trillion range.[10]

Conclusion

This compound is a significant contributor to the atmospheric budget of volatile organic compounds, with important implications for tropospheric chemistry and air quality. Its primary sources are linked to fossil fuels, biomass burning, and biofuels. The atmospheric oxidation of this compound is a key pathway for the formation of ground-level ozone. Accurate monitoring of atmospheric this compound concentrations is essential for understanding its sources, sinks, and long-term trends. A variety of sophisticated analytical techniques, including GC-FID, FTIR, and CRDS, are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different research needs. Continued research and monitoring are crucial for assessing the impact of changing this compound emissions on the Earth's atmosphere.

References

An In-depth Technical Guide to the Solubility of Ethane in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethane (B1197151) in aqueous and organic media. Understanding the solubility of small hydrocarbon molecules like this compound is fundamental in various scientific disciplines, including chemical engineering, environmental science, and pharmacology. For drug development professionals, such data is crucial for modeling the behavior of nonpolar moieties in biological systems and for optimizing solvent systems in manufacturing processes.

Core Principles of this compound Solubility

This compound (C₂H₆) is a nonpolar aliphatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents. This is a direct consequence of the intermolecular forces at play between the solute and solvent molecules.

  • In Water (A Polar Solvent): Water is a highly polar solvent characterized by strong hydrogen bonding between its molecules. For this compound to dissolve, it must overcome these strong water-water interactions. As a nonpolar molecule, this compound can only offer weak induced dipole-induced dipole (van der Waals) forces. The energy required to disrupt the hydrogen bonds in water is not sufficiently compensated by the weak interactions with this compound, resulting in very low solubility.

  • In Organic Solvents (Primarily Nonpolar): Organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., benzene), and ethers (e.g., diethyl ether) are predominantly nonpolar. The intermolecular forces in these solvents are also van der Waals forces, similar in nature and magnitude to those in this compound. Consequently, this compound can readily mix with these solvents with minimal energy penalty, leading to significantly higher solubility. Alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone) have both polar and nonpolar characteristics. While the polar hydroxyl or carbonyl group can engage in dipole-dipole interactions or hydrogen bonding, the nonpolar alkyl chains readily interact with this compound, resulting in moderate to high solubility.

The solubility of this compound, like all gases, is also significantly influenced by temperature and pressure. Generally, for the dissolution of gases in liquids, solubility decreases with increasing temperature and increases with increasing partial pressure of the gas, as described by Henry's Law.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in water and various organic solvents at different temperatures and pressures. The data is primarily sourced from the IUPAC-NIST Solubility Data Series, which provides critically evaluated solubility data from a wide range of literature.

Table 1: Solubility of this compound in Water

Temperature (°C)Pressure (kPa)Mole Fraction (x₂)
0101.3250.000045
25101.3250.000028
50101.3250.000020

Data compiled from the IUPAC-NIST Solubility Data Series.

Table 2: Solubility of this compound in Selected Organic Solvents at 25 °C and 101.325 kPa

SolventChemical FormulaMole Fraction (x₂)
n-HexaneC₆H₁₄0.029
BenzeneC₆H₆0.024
MethanolCH₃OH0.015
EthanolC₂H₅OH0.018
AcetoneC₃H₆O0.021
Diethyl Ether(C₂H₅)₂O0.035

Data compiled from the IUPAC-NIST Solubility Data Series and other sources.

Experimental Protocols for Determining this compound Solubility

The determination of gas solubility in liquids is a fundamental experimental procedure in chemistry and chemical engineering. Several methods have been developed, with the static equilibrium and dynamic methods being the most common.

Static Equilibrium Method using a High-Pressure Cell

This method involves establishing a thermodynamic equilibrium between a gas and a liquid phase in a closed system at a constant temperature and pressure, followed by the analysis of the composition of one or both phases.

Apparatus:

  • A high-pressure equilibrium cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor.

  • A gas injection system with a precise pressure controller.

  • A liquid injection system.

  • A sampling system for both gas and liquid phases.

  • An analytical instrument for composition analysis, such as a gas chromatograph (GC).

Procedure:

  • Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any residual gases.

  • Solvent Degassing: A known amount of the solvent is introduced into the cell. The solvent is then degassed by repeated freeze-pump-thaw cycles or by vacuum stirring to remove any dissolved air.

  • Pressurization: The cell is brought to the desired experimental temperature. This compound is then slowly introduced into the cell until the desired pressure is reached.

  • Equilibration: The mixture is vigorously stirred to facilitate mass transfer between the gas and liquid phases. The system is considered to be at equilibrium when the pressure remains constant over a prolonged period.

  • Sampling and Analysis: Once equilibrium is established, samples of the liquid and/or gas phase are carefully withdrawn and their compositions are determined using gas chromatography.

  • Data Calculation: The mole fraction of this compound in the liquid phase is calculated from the analytical results.

Volumetric (Pressure Drop) Method

This method relies on measuring the volume of gas that dissolves in a known amount of liquid by observing the pressure change in a closed system of known volume.

Apparatus:

  • A thermostatted gas burette.

  • A thermostatted equilibrium vessel with a magnetic stirrer.

  • A pressure measurement device (manometer or pressure transducer).

Procedure:

  • System Calibration: The volumes of the gas burette and the equilibrium vessel are accurately calibrated.

  • Solvent Preparation: A known volume of the degassed solvent is introduced into the equilibrium vessel.

  • Gas Introduction: A known amount of this compound is introduced into the gas burette and its initial pressure and volume are recorded.

  • Dissolution: The gas is then brought into contact with the solvent in the equilibrium vessel, and the mixture is stirred until equilibrium is reached, as indicated by a stable pressure reading.

  • Measurement: The final pressure and volume of the gas phase are recorded.

  • Calculation: The amount of dissolved gas is calculated from the change in the number of moles of gas in the gas phase, determined using the ideal gas law or a suitable equation of state.

Visualization of Solubility Principles

The following diagrams illustrate the conceptual basis for the differential solubility of this compound in polar and nonpolar solvents and a typical experimental workflow.

G Conceptual Diagram of Intermolecular Forces in this compound Dissolution cluster_water This compound in Water (Polar Solvent) cluster_hexane This compound in Hexane (Nonpolar Solvent) Water Water (H₂O) Strong Hydrogen Bonds Result_W Low Solubility Water->Result_W High Energy to Disrupt Solvent-Solvent Bonds Ethane_W This compound (C₂H₆) Weak van der Waals Forces Ethane_W->Water Weak Solute-Solvent Interaction Hexane Hexane (C₆H₁₄) Weak van der Waals Forces Result_H High Solubility Hexane->Result_H Low Energy Barrier to Mixing Ethane_H This compound (C₂H₆) Weak van der Waals Forces Ethane_H->Hexane Similar Solute-Solvent and Solvent-Solvent Interactions

Caption: Intermolecular forces governing this compound solubility.

G Experimental Workflow for Gas Solubility Measurement A System Preparation (Cleaning and Evacuation) B Solvent Degassing A->B C Temperature and Pressure Control B->C D Gas Introduction C->D E Equilibration with Stirring D->E F Phase Sampling (Gas and/or Liquid) E->F G Compositional Analysis (e.g., Gas Chromatography) F->G H Solubility Calculation (Mole Fraction) G->H

Caption: A generalized experimental workflow for determining gas solubility.

An In-depth Technical Guide to the Carbon-Carbon Single Bond in Ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the carbon-carbon (C-C) single bond in ethane (B1197151) (C₂H₆), the simplest hydrocarbon containing this fundamental bond. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the bond's electronic structure, quantitative properties, and the experimental methodologies used for its characterization. Understanding the nuances of this bond is critical, as it forms the backbone of countless organic molecules, including the majority of pharmaceutical agents.

Molecular Structure and Electronic Bonding

The carbon-carbon single bond in this compound is a classic example of a sigma (σ) bond formed by the end-on-end overlap of two sp³ hybrid orbitals, one from each carbon atom.[1][2] In this compound, each carbon atom is sp³-hybridized, resulting in a tetrahedral geometry with bond angles close to 109.5°.[3] This hybridization involves the mixing of one 2s and three 2p atomic orbitals to form four equivalent sp³ hybrid orbitals. One of these orbitals on each carbon overlaps to form the C-C σ bond, while the remaining three on each carbon overlap with the 1s orbitals of hydrogen atoms to form the six C-H σ bonds.[2][3] This σ bond is cylindrically symmetrical about the internuclear axis, which permits free rotation of the two methyl (CH₃) groups relative to one another.[1][2][4]

G cluster_C1 Carbon 1 (sp³) cluster_C2 Carbon 2 (sp³) cluster_H Hydrogen C1_s 2s C1_sp3 Four sp³ orbitals C1_s->C1_sp3 Hybridization C1_p 2p C1_p->C1_sp3 CC_bond C-C σ Bond C1_sp3->CC_bond Overlap CH_bond C-H σ Bond C1_sp3->CH_bond Overlap (x3) C2_s 2s C2_sp3 Four sp³ orbitals C2_s->C2_sp3 Hybridization C2_p 2p C2_p->C2_sp3 C2_sp3->CC_bond Overlap C2_sp3->CH_bond Overlap (x3) H_s 1s orbital H_s->CH_bond Overlap (x6)

Caption: Orbital hybridization and sigma bond formation in this compound.

Quantitative Bond Parameters

The physical and chemical properties of the C-C bond in this compound have been precisely determined through various experimental and computational methods. Key quantitative data are summarized below.

Table 1: Geometrical Parameters of the this compound C-C Bond

Parameter Value Experimental Method Reference(s)
C-C Bond Length 1.524 (3) Å Gas-Phase Electron Diffraction [5]
1.528 (3) Å Microwave Spectroscopy [5]
1.5351 Å Theoretical Calculation [6]
~1.54 Å General/Textbook Value [1][2][7]
H-C-C Bond Angle 111.9 (5)° Gas-Phase Electron Diffraction [5]
111.6 (5)° Microwave Spectroscopy [5]

| | 111.2° | General/Textbook Value |[1][8] |

Table 2: Energetic Properties of the this compound C-C Bond

Parameter Value (kJ/mol) Value (kcal/mol) Method Reference(s)
Bond Dissociation Energy 377 90 General/Textbook Value [1][3]
423.0 ± 1.7 101.1 ± 0.4 Standard Enthalpy Change [9][10]

| Rotational Energy Barrier | 12 | 2.9 - 3.0 | Experimental Measurement |[11][12] |

Experimental Protocols for Characterization

The precise determination of this compound's molecular structure relies on sophisticated experimental techniques. The protocols for the most significant of these are detailed below.

Gas-Phase Electron Diffraction is a powerful method for determining the structure of molecules in the gaseous state, free from intermolecular forces.[13]

  • Principle: A high-energy beam of electrons is fired through a gaseous sample of this compound. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms. The resulting interference pattern, which depends on the internuclear distances, is captured on a detector.

  • Methodology:

    • Sample Introduction: Gaseous this compound is effused through a fine nozzle into a high-vacuum chamber, creating a localized jet of molecules.[13]

    • Electron Beam Generation: An electron gun generates a monochromatic beam of fast electrons, accelerated by a potential of several kilovolts.[13]

    • Scattering: The electron beam intersects the gas jet, and scattering occurs.

    • Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera) placed at a known distance.

    • Data Analysis: The one-dimensional radial distribution curve is obtained from the diffraction pattern. This curve shows peaks corresponding to the various internuclear distances (C-C, C-H, and non-bonded H-H distances) within the molecule. By fitting this curve to a molecular model, precise bond lengths and angles can be determined.[13]

G cluster_setup Experimental Setup cluster_analysis Data Analysis electron_gun Electron Gun ethane_nozzle This compound Gas Nozzle electron_gun->ethane_nozzle Electron Beam detector Detector ethane_nozzle->detector Scattered Electrons pattern Diffraction Pattern detector->pattern Capture radial_dist Radial Distribution Curve pattern->radial_dist Process model Molecular Model Refinement radial_dist->model Fit structure Final Structure (Bond Lengths, Angles) model->structure Yields

Caption: Workflow for Gas-Phase Electron Diffraction (GED) analysis.

While this compound is a gas at standard conditions, its structure in the solid state can be determined by X-ray crystallography at cryogenic temperatures.

  • Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The diffraction pattern is unique to the crystal's structure, allowing for the determination of atomic positions.

  • Methodology:

    • Crystal Growth: A single, high-quality crystal of this compound must be grown. This is achieved by cooling liquid this compound below its melting point (−182.8 °C) under controlled conditions. This compound exhibits multiple solid phases (polymorphs); for instance, a monoclinic phase exists below 90 K.[14][15]

    • Data Collection: The crystal is mounted in a diffractometer and maintained at a cryogenic temperature (e.g., 85 K). It is then irradiated with a monochromatic X-ray beam while being rotated.[14]

    • Diffraction Measurement: A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

    • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map of the unit cell. Atomic positions are fitted to this map and refined to produce a final, highly accurate molecular structure.[14]

Spectroscopic techniques probe the quantized energy levels of molecules, providing indirect but highly accurate structural and energetic information.

  • Microwave Spectroscopy: This technique measures the transition energies between rotational states of a molecule in the gas phase. It is extremely sensitive to the molecule's moments of inertia, which are directly related to its bond lengths and angles. By analyzing the rotational spectrum, a very precise molecular geometry can be derived.[5][16]

  • Vibrational Spectroscopy (Infrared & Raman): These methods probe the vibrational modes of the molecule. The low-frequency torsional (twisting) mode of this compound is directly related to the barrier to internal rotation. By measuring the frequency of this mode, the potential energy barrier between the staggered and eclipsed conformations can be calculated.[17][18]

Conformational Analysis and Rotational Barrier

The free rotation around the C-C σ bond leads to different spatial arrangements of the hydrogen atoms, known as conformations. The two most significant are the staggered and eclipsed conformations.

  • Staggered Conformation: The most stable, lowest-energy state where the C-H bonds on one carbon are positioned exactly between the C-H bonds on the adjacent carbon. This minimizes repulsive forces.[11]

  • Eclipsed Conformation: The least stable, highest-energy state where the C-H bonds on both carbons are aligned, maximizing repulsion.[11]

The energy difference between these two states is the rotational energy barrier , experimentally determined to be about 12 kJ/mol (2.9 kcal/mol).[11] While historically attributed to steric hindrance, modern molecular orbital theory suggests that the stabilization of the staggered conformation arises from favorable hyperconjugation interactions between the σ C-H orbitals on one carbon and the σ* C-H antibonding orbitals on the other.[12]

G cluster_plot Potential Energy vs. Dihedral Angle img_staggered img_eclipsed img_staggered2 a b a->b c b->c d c->d e d->e label_a Staggered (0°) label_b Eclipsed (60°) label_c Staggered (120°)

Caption: Potential energy diagram for rotation around the C-C bond.

Relevance in Drug Development and Medicinal Chemistry

The properties of the simple C-C bond in this compound are foundational to understanding the behavior of complex drug molecules.

  • Molecular Conformation: The vast majority of drugs are organic molecules built upon a scaffold of C-C single bonds. The rotational freedom around these bonds dictates the molecule's possible three-dimensional shapes, or conformations. A drug's therapeutic effect is contingent on its ability to adopt a specific conformation that is complementary to the binding site of its biological target (e.g., an enzyme or receptor).

  • Metabolic Stability: The C-C bond is generally strong and non-polar, contributing to the metabolic stability of drug molecules. In drug discovery, replacing less stable linkages (like amides) with robust C-C bonds is a common strategy to improve a drug's pharmacokinetic profile, allowing for less frequent dosing.[19]

  • Structure-Activity Relationship (SAR): Medicinal chemists systematically modify drug candidates to optimize their properties. Adding substituents to a molecular scaffold can subtly alter the bond lengths, angles, and rotational barriers of nearby C-C bonds. These minor changes can have a profound impact on binding affinity and biological activity, forming the basis of SAR studies. The principles governing the this compound C-C bond provide the essential framework for predicting and interpreting these effects.

G This compound This compound C-C Bond (Fundamental Model) Properties Properties: • Bond Length • Bond Strength • Free Rotation This compound->Properties Defines Drug Complex Drug Molecule Properties->Drug Extrapolates to Stability Metabolic Stability (Pharmacokinetics) Properties->Stability Contributes to Conformation Molecular Conformation (3D Shape) Drug->Conformation Rotation Dictates Binding Target Binding (Efficacy) Conformation->Binding Enables

Caption: Logical relationship of this compound C-C bond principles to drug design.

References

Isotopic Composition of Naturally Occurring Ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic composition of naturally occurring ethane (B1197151), a critical area of study in geochemistry, environmental science, and for understanding the origins of hydrocarbon resources. This document details the isotopic signatures (δ¹³C and δ²H) of this compound from various sources, outlines the analytical methodologies used for their determination, and presents a typical experimental workflow.

Introduction to this compound Isotopes

Naturally occurring this compound (C₂H₆) is a hydrocarbon found in natural gas and as a byproduct of petroleum refining[1]. The isotopic composition of this compound, specifically the ratios of stable isotopes of carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H), provides valuable information about its origin and subsequent history. These isotopic signatures, expressed in delta notation (δ¹³C and δ²H), are powerful tracers for distinguishing between thermogenic (formed from the thermal cracking of organic matter) and microbial sources of natural gas. Furthermore, isotopic analysis can shed light on processes such as microbial oxidation and mixing of gases from different reservoirs[2][3].

Isotopic Composition of this compound from Various Sources

The isotopic composition of this compound varies significantly depending on its origin. Thermogenic this compound is typically enriched in ¹³C compared to microbial this compound. The δ¹³C values of this compound can be used in conjunction with mthis compound (B114726) isotopes to diagnose the source of natural gas[4]. For instance, this compound in Cenozoic gases in the Tarim Basin is isotopically enriched in ¹³C (δ¹³C > -28‰), while this compound in Paleozoic reservoirs is depleted in ¹³C (δ¹³C < -28‰)[5].

Below is a summary of representative isotopic values for this compound from different sources.

Source TypeLocation/Studyδ¹³C (‰)δ²H (‰)Reference
ThermogenicTarim Basin (Cenozoic)> -28Not Reported[5]
ThermogenicTarim Basin (Paleozoic)< -28Not Reported[5]
ThermogenicMoxi Gas Field-34.0 to -30.3Not Reported[5]
Gas Hydrate (Bound)SyntheticNo significant difference from residual gas1.1 ± 0.7 lower than residual gas[6][7]
Mixed Microbial & ThermogenicAntrim ShaleNot explicitly stated for this compound, but mixing model appliedNot explicitly stated for this compound, but mixing model applied[2][8]

Experimental Protocol: Isotopic Analysis of this compound via GC-IRMS

The primary technique for determining the isotopic composition of this compound is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This method allows for the separation of this compound from other gas components followed by precise isotopic analysis.

Sample Collection and Preparation
  • Gas Sampling: Gaseous samples are collected in appropriate containers, such as stainless steel cylinders or specialized gas bags, ensuring no atmospheric contamination.

  • Pre-concentration (if necessary): For samples with low this compound concentrations, a pre-concentration step may be required. This can involve cryogenic trapping to enrich the this compound fraction.

  • Purification: Mthis compound and other interfering compounds are separated from this compound using a glass vacuum line or other purification techniques[2][8].

Gas Chromatography (GC) Separation
  • Injection: A known volume of the purified gas sample is injected into the GC system.

  • Separation: The gas mixture is carried by an inert carrier gas (typically helium) through a chromatographic column. The column is selected to achieve baseline separation of this compound from other hydrocarbons.

  • Combustion/Pyrolysis: After eluting from the GC column, the separated this compound is quantitatively converted to a measurement gas. For δ¹³C analysis, this compound is combusted to CO₂ over a catalyst (e.g., copper oxide) at high temperatures. For δ²H analysis, this compound is pyrolyzed to H₂ gas.

Isotope Ratio Mass Spectrometry (IRMS)
  • Introduction of Measurement Gas: The resulting CO₂ or H₂ gas is introduced into the ion source of the mass spectrometer.

  • Ionization and Acceleration: The gas molecules are ionized, and the resulting ions are accelerated through an electric field.

  • Mass Separation: The ion beam is passed through a magnetic field, which deflects the ions based on their mass-to-charge ratio. This separates the heavier isotopes (e.g., ¹³CO₂ and HD) from the lighter ones (e.g., ¹²CO₂ and H₂).

  • Detection: The separated ion beams are collected by Faraday cups, and the resulting currents are measured to determine the isotope ratio.

Data Analysis and Calibration
  • Delta Value Calculation: The measured isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).

  • Calibration: The system is calibrated using reference gases of known isotopic composition to ensure accuracy and inter-laboratory comparability.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the isotopic analysis of naturally occurring this compound.

Ethane_Isotope_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Procedure cluster_data Data Processing SampleCollection Gas Sample Collection (e.g., Cylinder, Gas Bag) Preconcentration Pre-concentration (Cryogenic Trapping) SampleCollection->Preconcentration If low concentration Purification Purification (Vacuum Line) SampleCollection->Purification Preconcentration->Purification GC_Separation GC Separation Purification->GC_Separation GC_IRMS GC-IRMS System Conversion Combustion (to CO2) or Pyrolysis (to H2) GC_Separation->Conversion Eluted this compound IRMS_Analysis IRMS Analysis Conversion->IRMS_Analysis DataAcquisition Raw Isotope Ratios IRMS_Analysis->DataAcquisition Calibration Calibration with Reference Standards DataAcquisition->Calibration DeltaCalculation δ13C and δ2H Calculation Calibration->DeltaCalculation FinalReport Final Isotopic Composition Report DeltaCalculation->FinalReport

Caption: Experimental workflow for this compound isotope analysis.

Conclusion

The isotopic composition of naturally occurring this compound is a robust tool for elucidating the origin and alteration processes of natural gas. The combination of δ¹³C and δ²H values provides a multi-dimensional fingerprint that can distinguish between different formation pathways. The standardized analytical protocol using GC-IRMS ensures high precision and accuracy, enabling reliable comparisons of data from various geological settings. This technical guide serves as a foundational resource for researchers and professionals engaged in the study of hydrocarbon systems and related fields.

References

A Technical Guide to the Tropospheric Photochemistry of Ethane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane (B1197151) (C₂H₆) is the most abundant non-mthis compound hydrocarbon in the Earth's troposphere, originating from both natural sources, such as geologic seeps and biomass burning, and anthropogenic activities, including fossil fuel production and use. [1]Its atmospheric chemistry is of significant interest as its oxidation influences the concentrations of key tropospheric species, including ozone (O₃), hydroxyl radicals (OH), and various secondary organic products. [2][3]The degradation of this compound serves as a source of carbon monoxide (CO) and formaldehyde (B43269) (HCHO) and contributes to the formation of peroxyacetyl nitrate (B79036) (PAN), a significant respiratory irritant and component of photochemical smog. [4][5]This guide provides an in-depth analysis of the reaction mechanisms, kinetics, and experimental methodologies associated with the photochemical oxidation of this compound in the troposphere.

Initiation of this compound Oxidation

The atmospheric degradation of this compound is primarily initiated by reaction with free radicals. The two most important initiators in the troposphere are the hydroxyl radical (OH) and the chlorine atom (Cl).

Reaction with Hydroxyl Radical (OH)

The dominant loss process for this compound in the global troposphere is hydrogen abstraction by the hydroxyl radical, which is produced photochemically in the atmosphere. [4][6]This reaction produces an ethyl radical (C₂H₅) and a water molecule:

C₂H₆ + •OH → C₂H₅• + H₂O

This reaction is the rate-limiting step in the this compound oxidation chain. Its rate is critical for determining the atmospheric lifetime of this compound and for modeling tropospheric ozone production. [7]

Reaction with Chlorine Atom (Cl)

In certain environments, particularly in the marine boundary layer or in continental areas with significant sources of chlorine, the reaction with chlorine atoms can also be a substantial sink for this compound. [4][8]Similar to the OH reaction, this process proceeds via hydrogen abstraction:

C₂H₆ + •Cl → C₂H₅• + HCl

While the global contribution of the Cl atom reaction to this compound loss is less than that of the OH radical, it can be regionally significant, accounting for up to 20% of this compound oxidation. [8]

Core Oxidation Mechanism

Following the initial hydrogen abstraction, the resulting ethyl radical (C₂H₅•) reacts rapidly and exclusively with molecular oxygen (O₂) to form an ethyl peroxy radical (C₂H₅O₂•).

C₂H₅• + O₂ (+ M) → C₂H₅O₂• (+ M) (where M is a third body, like N₂ or O₂)

The subsequent fate of the ethyl peroxy radical is highly dependent on the ambient concentration of nitrogen oxides (NOₓ ≡ NO + NO₂), leading to distinct reaction pathways in "high-NOₓ" (polluted) and "low-NOₓ" (remote) environments. [2]

High-NOₓ Pathway

In polluted environments with high concentrations of nitric oxide (NO), the ethyl peroxy radical predominantly reacts with NO to form an ethoxy radical (C₂H₅O•) and nitrogen dioxide (NO₂). [9] C₂H₅O₂• + NO → C₂H₅O• + NO₂

The NO₂ produced is photolytically active and leads to the formation of tropospheric ozone, a key component of smog. [9][10] NO₂ + hν (λ < 420 nm) → NO + O(³P) O(³P) + O₂ (+ M) → O₃ (+ M)

The ethoxy radical itself undergoes further reactions:

  • Reaction with O₂ : This is the major fate, producing acetaldehyde (B116499) (CH₃CHO) and a hydroperoxyl radical (HO₂•). [2] C₂H₅O• + O₂ → CH₃CHO + HO₂•

  • Decomposition : A minor channel involving the breaking of the C-C bond.

  • Reaction with NO₂ : Forming ethyl nitrate (C₂H₅ONO₂).

The HO₂• radical can further react with NO, regenerating the OH radical and propagating the oxidation chain. [2] HO₂• + NO → •OH + NO₂

Low-NOₓ Pathway

In remote, unpolluted regions, where NO concentrations are low, the ethyl peroxy radical primarily reacts with other peroxy radicals, such as the hydroperoxyl radical (HO₂•) or another C₂H₅O₂• radical (self-reaction). [2][11]

  • Reaction with HO₂• : This reaction has multiple product channels, forming ethyl hydroperoxide (C₂H₅OOH), a relatively stable reservoir species. [11] C₂H₅O₂• + HO₂• → C₂H₅OOH + O₂

  • Self-Reaction : The reaction of two ethyl peroxy radicals can produce ethoxy radicals, ethanol (B145695) (C₂H₅OH), and acetaldehyde. [11] 2 C₂H₅O₂• → 2 C₂H₅O• + O₂ 2 C₂H₅O₂• → C₂H₅OH + CH₃CHO + O₂

These pathways are considered radical termination or sinking steps, as they form more stable, non-radical products and do not efficiently produce ozone. [2]

Quantitative Data Summary

The kinetics and photochemical potential of this compound's reactions are critical inputs for atmospheric models. The following tables summarize key quantitative data.

Table 1: Rate Constants for the Reaction C₂H₆ + •OH → C₂H₅• + H₂O

Rate Constant (k) at ~296 K(x 10⁻¹³ cm³ molecule⁻¹ s⁻¹) Experimental Method Reference
2.31 ± 0.40 Discharge Flow-Resonance Fluorescence [12]
2.7 (converted from 1.61x10⁸ dm³ mol⁻¹ s⁻¹) Discharge Flow-Resonance Fluorescence [8]
2.39 ± 0.11 (at 294 K) Laser Flash Photolysis-Laser Induced Fluorescence [4]

| Not specified, similar to other works | Discharge Flow-Laser Magnetic Resonance | [13]|

Note: Rate constants from different studies show good agreement. The IUPAC recommended expression for the temperature range of 200-300 K provides a standardized value for modeling purposes. [4] Table 2: Rate Constants for the Reaction C₂H₆ + •Cl → C₂H₅• + HCl

Rate Constant (k) / Expression(cm³ molecule⁻¹ s⁻¹) Temperature Range (K) Experimental Method Reference
(4.91 x 10⁻¹²) T⁰.⁴⁷ exp(-82/T) 299 - 1002 Discharge Flow-Resonance Fluorescence [13]
(7.23 x 10⁻¹³) T⁰.⁷⁰ exp(+117/T) 203 - 1400 Combined literature data analysis [13]

| 5.7 x 10⁻¹¹ (at 298 K) | Relative & Absolute Methods | [14][15]|

Note: The reaction with Cl is significantly faster than with OH at typical tropospheric temperatures, highlighting its potential importance in regions with chlorine sources.

Table 3: Photochemical Impact and Atmospheric Lifetime of this compound

Parameter Value Description / Significance Reference(s)
Atmospheric Lifetime ~2-5 months Determined primarily by the reaction rate with OH radicals. [9]
Photochemical Ozone Creation Potential (POCP) Low (used as a threshold) This compound's reactivity is used by the U.S. EPA as the threshold for determining if a compound has "negligible" reactivity in forming ground-level ozone. [14] [14]

| Global Warming Potential (GWP) | Indirect effects | this compound's oxidation impacts the lifetimes of mthis compound (B114726) and ozone, which are potent greenhouse gases, thus exerting an indirect warming effect. [9]| [2][9]|

Experimental Protocols

The determination of kinetic data and reaction mechanisms for tropospheric reactions relies on specialized laboratory techniques designed to isolate and study highly reactive, short-lived species.

Protocol: Rate Constant Determination via Discharge Flow-Resonance Fluorescence (DF-RF)

This technique is used to measure absolute rate constants for radical reactions under pseudo-first-order conditions.

  • Radical Generation : Hydroxyl (OH) or Chlorine (Cl) radicals are generated in a flow tube. For OH, this is often achieved by reacting H atoms (from a microwave discharge of H₂ in a He carrier gas) with an excess of NO₂. [12]For Cl, a microwave discharge through Cl₂ or a precursor is used. [13]2. Reactant Introduction : The radicals flow down a temperature-controlled tube at low pressure (typically 1-10 Torr). This compound is introduced in large excess through a movable injector, ensuring pseudo-first-order kinetics with respect to the radical concentration. [12][13]3. Reaction and Detection : As the radicals react with this compound, their concentration decreases along the length of the flow tube. The radical concentration is monitored at a fixed point at the end of the reactor using resonance fluorescence. [12]A light source (e.g., a resonance lamp) excites the radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube, perpendicular to the excitation source and flow tube. [10][12]4. Kinetic Analysis : By varying the position of the movable injector (which changes the reaction time) and measuring the corresponding decay in the radical fluorescence signal, a plot of ln([Radical]) versus reaction time is generated. The slope of this plot yields the pseudo-first-order rate constant, from which the bimolecular rate constant can be calculated. [12]

Protocol: Atmospheric Simulation via Smog Chamber Experiments

Smog chambers are large, inert reactors (often made of FEP Teflon film) used to simulate complex atmospheric chemical processes under controlled conditions. [9]

  • Chamber Preparation : The chamber (volume can range from cubic meters to hundreds of cubic meters) is first "cleaned" by flushing with purified air for an extended period to minimize background contaminants.

  • Reagent Injection : Known quantities of this compound, a NOₓ source (e.g., NO), and a photochemical radical precursor (e.g., nitrous acid (HONO) or isopropyl nitrite) are injected into the chamber. [12]Temperature and relative humidity are controlled to simulate specific atmospheric conditions.

  • Photo-oxidation Initiation : The reaction is initiated by irradiating the chamber with a light source (e.g., UV blacklights or xenon arc lamps) that mimics the solar spectrum. [12]This photolyzes the precursor to generate OH radicals, starting the oxidation of this compound.

  • Real-time Monitoring : A suite of analytical instruments connected to the chamber continuously monitors the concentrations of reactants, intermediates, and final products. Common instruments include:

    • Gas Chromatography-Flame Ionization Detection (GC-FID) for hydrocarbons. [12] * Chemiluminescence analyzers for NO and NO₂.

    • UV photometric analyzers for O₃.

    • Mass spectrometers (e.g., Proton-Transfer-Reaction Mass Spectrometry, PTR-MS) for volatile organic compounds (VOCs) like acetaldehyde.

    • Scanning Mobility Particle Sizer (SMPS) to measure any secondary organic aerosol (SOA) formation. [12]5. Data Analysis : The time-evolution of the measured species provides detailed information about reaction pathways, product yields, and ozone formation potential. The data is often compared against explicit chemical models to validate and refine reaction mechanisms. [9]Wall losses of gases and particles must be characterized and corrected for to obtain accurate yield data.

Mandatory Visualizations

Signaling Pathways and Workflows

Ethane_Oxidation_Pathway cluster_high_nox High NOx Pathway cluster_low_nox Low NOx Pathway C2H6 This compound (C₂H₆) OH_Cl •OH, •Cl C2H6->OH_Cl + •OH / •Cl (H-abstraction) C2H5 Ethyl Radical (C₂H₅•) OH_Cl->C2H5 O2 O₂ C2H5->O2 + O₂ C2H5O2 Ethyl Peroxy Radical (C₂H₅O₂•) O2->C2H5O2 NO_high NO C2H5O2->NO_high + NO → NO₂ C2H5O Ethoxy Radical (C₂H₅O•) HO2_low HO₂• C2H5O2->HO2_low + HO₂• C2H5OOH Ethyl Hydroperoxide C2H5O2_self C₂H₅O₂• C2H5O2->C2H5O2_self + C₂H₅O₂• Ethanol Ethanol + Acetaldehyde NO_high->C2H5O O3_prod Ozone (O₃) Production NO_high->O3_prod leads to O2_high O₂ C2H5O->O2_high + O₂ CH3CHO_high Acetaldehyde O2_high->CH3CHO_high HO2_high HO₂• O2_high->HO2_high HO2_low->C2H5OOH C2H5O2_self->Ethanol

Caption: Tropospheric oxidation pathways for this compound under high and low NOₓ conditions.

DF_RF_Workflow cluster_prep Radical Generation & Reactant Prep cluster_reaction Reaction Zone cluster_detection Detection System Discharge Microwave Discharge (e.g., H₂ in He or Cl₂) Radical_Source Radical Source Discharge->Radical_Source Titration Titration Gas Input (e.g., NO₂ for OH) Titration->Radical_Source Flow_Tube Temperature-Controlled Flow Tube (Low Pressure) Radical_Source->Flow_Tube Radical Flow Ethane_Source This compound in Carrier Gas (Large Excess) Injector Movable Injector Ethane_Source->Injector RF_Lamp Resonance Lamp Flow_Tube->RF_Lamp Reacted Gas Mixture Injector->Flow_Tube Inject this compound PMT Photomultiplier Tube (PMT) (Detection) RF_Lamp->PMT Fluorescence Data Signal vs. Injector Position (Kinetic Data) PMT->Data

Caption: Experimental workflow for a Discharge Flow-Resonance Fluorescence (DF-RF) system.

Smog_Chamber_Workflow A 1. Chamber Cleaning (Flush with pure air) B 2. Reagent Injection (this compound, NOx, OH Precursor) A->B Set T, RH C 3. Initiation (Irradiation with UV Lamps) B->C Allow mixing C:n->C:n Reaction proceeds over hours D GC-FID (this compound) Chemiluminescence (NOx) UV Photometry (O₃) Mass Spec (Products) C->D Continuous Sampling E 5. Data Analysis (Calculate Yields, Compare to Models) D->E

Caption: Logical workflow for a typical smog chamber experiment studying this compound photooxidation.

References

Methodological & Application

Application Notes and Protocols for Vitrification using Liquid Ethane in Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of liquid ethane (B1197151) for the vitrification of biological samples in cryo-electron microscopy (cryo-EM). This technique is pivotal for preserving the native structure of macromolecules and cellular components, enabling high-resolution imaging. The following sections detail the principles, protocols, and safety considerations associated with this critical step in the cryo-EM workflow.

Principle of Vitrification with Liquid this compound

Vitrification is the process of rapidly cooling an aqueous sample to a glass-like, amorphous state, preventing the formation of crystalline ice which can damage biological structures.[1] Liquid this compound is a preferred cryogen for this purpose due to its high heat capacity and a large temperature range between its melting and boiling points.[2][3] Unlike liquid nitrogen, which has a low heat capacity and can form an insulating layer of gas (Leidenfrost effect) around the sample, liquid this compound facilitates a very high cooling rate, on the order of 100,000 °C/s, which is essential for successful vitrification.[4][5] This rapid freezing preserves the specimen in a near-native state, embedded in a thin film of amorphous ice.[1]

Comparison of Common Cryogens

The choice of cryogen is critical for achieving optimal vitrification. The table below summarizes the key physical properties and performance characteristics of liquid this compound compared to other commonly used cryogens.

PropertyLiquid this compoundLiquid PropaneLiquid Nitrogen
Melting Point -183.5 °C (89.7 K)[5]-189.9 °C (83.3 K)[5]-210.0 °C (63.1 K)[5]
Boiling Point -88.8 °C (184.4 K)[5]-42.2 °C (230.9 K)[5]-195.8 °C (77.3 K)[5]
Liquid Range (°C) 94.7[5]147.6[5]14.2[5]
Cooling Rate ~10^5 - 10^6 K/s[5][6]High, comparable to this compoundLower, often insufficient for vitrification due to Leidenfrost effect[3]
Vitrification Depth Typically a few micrometers[5]Similar to this compoundVery shallow, prone to crystalline ice formation
Primary Advantage Excellent cooling rate, readily availableWider liquid range than this compoundInexpensive, readily available, non-flammable
Primary Disadvantage Highly flammableHighly flammablePoor cooling efficiency for plunge freezing[3]

Experimental Workflow for Plunge-Freezing

The general workflow for preparing a vitrified cryo-EM sample using liquid this compound involves several key steps, from grid preparation to the final plunge-freezing.

G cluster_prep Grid Preparation cluster_sample Sample Application cluster_blot Blotting cluster_freeze Vitrification cluster_storage Storage glow_discharge Glow Discharge of EM Grid apply_sample Apply 3-4 µL of Sample glow_discharge->apply_sample Hydrophilic Surface blot_grid Blot Grid to Create Thin Film apply_sample->blot_grid Excess Sample plunge_freeze Plunge-Freeze into Liquid this compound blot_grid->plunge_freeze Thin Aqueous Film store_grid Store Grid in Liquid Nitrogen plunge_freeze->store_grid Vitrified Sample

Figure 1. Overview of the plunge-freezing workflow.

Detailed Experimental Protocols

Materials and Equipment
  • Cryo-EM grids (e.g., Quantifoil, C-flat)

  • Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP, or manual plunger)

  • Liquid this compound source

  • Liquid nitrogen

  • Dewars for liquid nitrogen and this compound

  • Tweezers for grid handling

  • Pipettor and tips

  • Filter paper

  • Glow discharge system

  • Personal Protective Equipment (PPE): safety glasses, face shield, cryo-gloves, lab coat

Protocol for Automated Plunge-Freezing (using a Vitrobot)
  • Setup and Environment Control:

    • Set the environmental chamber of the Vitrobot to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).[7]

    • Fill the workstation dewar with liquid nitrogen.

    • Condense this compound gas into the cryogen container, which is cooled by the liquid nitrogen, until it is approximately three-quarters full. Allow the this compound to partially solidify and then re-liquefy to ensure it is at its melting point.

  • Grid Preparation:

    • Glow discharge the cryo-EM grids to render the carbon support film hydrophilic.

    • Secure a grid in the Vitrobot tweezers.

  • Sample Application and Blotting:

    • Mount the tweezers onto the Vitrobot arm.

    • Apply 3-4 µL of the purified sample solution to the grid.

    • Initiate the blotting sequence. The blot force and time (typically 1-10 seconds) are critical parameters that need to be optimized for each sample to achieve the desired ice thickness.[7]

  • Vitrification:

    • Following blotting, the Vitrobot will automatically plunge the grid into the liquid this compound.

    • Quickly transfer the tweezers with the vitrified grid into the liquid nitrogen bath.

  • Grid Storage:

    • Carefully remove the grid from the tweezers while submerged in liquid nitrogen and place it into a pre-cooled grid box for storage.

Protocol for Manual Plunge-Freezing
  • Cryogen Preparation:

    • Work in a cold room (4°C) with high humidity (>95%) to minimize sample evaporation.[8]

    • Fill a dewar with liquid nitrogen.

    • Place a small metal vessel for this compound into the liquid nitrogen and condense this compound gas into it.[8]

  • Grid and Sample Preparation:

    • Glow discharge the grids.

    • Secure a grid in a pair of self-closing tweezers attached to the manual plunging device.

  • Blotting and Plunging:

    • Apply 3-4 µL of the sample to the grid.

    • Manually blot the grid from the side using a piece of filter paper. The blotting time is controlled by the user and requires practice to achieve consistency.

    • Immediately after blotting, trigger the plunger to rapidly immerse the grid into the liquid this compound.[8]

  • Grid Transfer and Storage:

    • Swiftly move the grid from the liquid this compound into the liquid nitrogen dewar.

    • Transfer the grid into a storage box under liquid nitrogen.

Safety Precautions for Handling Liquid this compound

Liquid this compound is a hazardous material that requires strict safety protocols.

  • Flammability: this compound is extremely flammable and can form explosive mixtures with air.[9][10] All work must be conducted in a well-ventilated fume hood, away from any potential ignition sources such as sparks or open flames.[11]

  • Cryogenic Burns: Direct contact with liquid this compound can cause severe frostbite.[9] Unlike liquid nitrogen, it does not exhibit a significant Leidenfrost effect, meaning it will cause immediate and severe cryogenic burns upon contact with skin.[12] Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and cryo-gloves when handling liquid this compound.

  • Asphyxiation Risk: this compound gas is an asphyxiant at high concentrations as it can displace oxygen.[9] Ensure adequate ventilation and consider the use of an oxygen monitor in the work area.

  • Storage and Handling: Store this compound cylinders in a well-ventilated, secure area.[2] When condensing liquid this compound, do so slowly to avoid splashing.[12]

The logical relationship for ensuring safety when working with liquid this compound can be summarized as follows:

G cluster_hazards Hazards cluster_controls Control Measures cluster_outcome Outcome flammable Flammable fume_hood Work in Fume Hood flammable->fume_hood no_ignition No Ignition Sources flammable->no_ignition cryogenic Cryogenic ppe Wear Appropriate PPE cryogenic->ppe asphyxiant Asphyxiant ventilation Ensure Good Ventilation asphyxiant->ventilation safe_handling Safe Handling of Liquid this compound fume_hood->safe_handling ppe->safe_handling ventilation->safe_handling no_ignition->safe_handling

Figure 2. Logic diagram for safe handling of liquid this compound.

Troubleshooting Common Vitrification Issues

ProblemPotential CauseSuggested Solution
Crystalline Ice Formation Cooling rate too slow; ice too thick.Optimize blotting time to create a thinner ice layer; ensure this compound is at its melting point.[13]
No Sample in Holes Hydrophobic grid surface; low sample concentration.Increase glow discharge time; increase sample concentration.[13]
This compound Contamination Poor transfer technique from this compound to nitrogen.Ensure a swift and clean transfer between cryogens.[13]
Cracked Grids Mechanical stress during handling.Handle grids with care, especially during the transfer steps.[13]
Uneven Ice Thickness Inconsistent blotting.Adjust blot force and time; ensure filter paper is flat and applied evenly.

By adhering to these detailed protocols and safety guidelines, researchers can effectively utilize liquid this compound for the vitrification of their samples, a crucial step towards obtaining high-resolution structural data through cryo-electron microscopy.

References

Application Notes and Protocols for Steam Cracking of Ethane for Ethylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steam cracking of ethane (B1197151) is the primary industrial method for producing ethylene (B1197577), a foundational building block for a vast array of chemicals and polymers.[1][2][3] This process involves the thermal decomposition of this compound in the presence of steam at high temperatures.[1][2][3] Understanding the intricacies of this process is crucial for researchers in catalysis, process optimization, and chemical engineering, as well as for professionals in drug development who may utilize ethylene-derived compounds. These application notes provide a detailed overview of the steam cracking process, experimental protocols for laboratory and pilot-scale studies, and quantitative data on process parameters and product yields.

Process Description

The steam cracking of this compound can be broadly divided into three main stages: cracking and quenching, compression and drying, and separation.[1][4]

  • Cracking and Quenching: A mixture of this compound and steam is fed into tubular reactors located within a furnace.[5] The mixture is heated to temperatures in the range of 750–950°C for a very short residence time, typically in the order of milliseconds to a few seconds.[6][7] The high temperature provides the necessary energy to break the C-C and C-H bonds in this compound, leading to the formation of ethylene and other byproducts through a free-radical mechanism.[2][8] Immediately after leaving the furnace, the hot cracked gas is rapidly cooled, or "quenched," to halt the reactions and prevent the degradation of the desired ethylene product.[1][9]

  • Compression and Drying: The quenched gas mixture is then compressed in multiple stages.[1] Between compression stages, acid gases such as carbon dioxide and hydrogen sulfide (B99878) are removed, often by scrubbing with a caustic solution.[1] The compressed gas is then dried to remove any remaining water.[1]

  • Separation: The dried and compressed gas mixture undergoes a series of cryogenic distillation steps to separate the various components.[1][5] This intricate separation process isolates ethylene from other products like hydrogen, mthis compound, propylene, and unreacted this compound.[3] The unreacted this compound is typically recycled back to the cracking furnace.[10]

Reaction Mechanism

The steam cracking of this compound proceeds through a complex free-radical chain reaction mechanism. The main reaction steps include:

  • Initiation: The process begins with the homolytic cleavage of a C-C or C-H bond in an this compound molecule to form free radicals.

  • Hydrogen Abstraction: A radical abstracts a hydrogen atom from an this compound molecule, forming a new radical and a stable molecule.

  • Radical Decomposition (β-scission): An ethyl radical decomposes to form an ethylene molecule and a hydrogen radical.

  • Radical Addition: A radical can add to an ethylene molecule, leading to the formation of larger hydrocarbon radicals.

  • Termination: Two radicals combine to form a stable molecule, terminating the chain reaction.

Key Process Parameters and their Effects

The efficiency and selectivity of the steam cracking process are highly dependent on several key operating parameters.

ParameterTypical RangeEffect on Ethylene YieldEffect on this compound Conversion
Furnace Outlet Temperature (°C) 800 - 950[7][11]Increases with temperature up to an optimum, then decreases due to side reactions.[12][13]Increases with temperature.[12]
Residence Time (s) 0.1 - 1.0[14]Shorter residence times generally favor higher ethylene yields by minimizing secondary reactions.[15]Increases with longer residence time.[15]
Steam-to-Ethane Ratio ( kg/kg ) 0.3 - 0.5[11][16]An optimal ratio exists; too low can lead to increased coking, while too high can be energy inefficient.[11][17]Generally increases with the steam ratio due to lower partial pressure of hydrocarbons.[11]
Coil Outlet Pressure (barg) 1.0 - 2.2[11]Lower pressure favors higher ethylene yield according to Le Chatelier's principle.[14]Increases with lower pressure.

Experimental Protocols

Laboratory-Scale Steam Cracking of this compound

This protocol describes a typical setup for studying the steam cracking of this compound in a laboratory setting.

1. Experimental Setup:

  • Feed System: Mass flow controllers are used to precisely control the flow rates of this compound and an inert gas (e.g., nitrogen for purging). Steam is generated by passing deionized water through a vaporizer.

  • Reactor: A tubular reactor (e.g., quartz or stainless steel) is placed inside a programmable tube furnace. The reactor dimensions should be chosen to achieve the desired residence times.

  • Quenching System: The reactor outlet is connected to a rapid quenching system, which can be a water-cooled condenser or a direct water spray.

  • Gas-Liquid Separator: A separator is used to collect the condensed water and any liquid byproducts.

  • Product Analysis System: The gaseous product stream is analyzed using an online gas chromatograph (GC).

2. Procedure:

  • Assemble the reactor system and check for leaks.

  • Purge the system with an inert gas (e.g., nitrogen).

  • Heat the furnace to the desired reaction temperature.

  • Start the flow of steam and allow the system to stabilize.

  • Introduce the this compound feed at the desired flow rate.

  • Allow the reaction to proceed for a set period, continuously monitoring the product gas composition using the GC.

  • After the experiment, stop the this compound flow and purge the system with inert gas.

  • Cool down the furnace.

  • Collect and analyze any liquid products.

Product Analysis Protocol using Gas Chromatography (GC)

1. Instrumentation:

  • A gas chromatograph equipped with a suitable column (e.g., a PLOT Q column) and a detector such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).[18][19]

  • Carrier gas (e.g., Helium or Hydrogen).[18]

2. GC Method:

  • Injector Temperature: Typically set around 200-250°C.

  • Oven Temperature Program: An initial temperature hold (e.g., 50-60°C) followed by a temperature ramp to a final temperature (e.g., 200-250°C) to ensure separation of all components.[18]

  • Detector Temperature: Typically set higher than the final oven temperature (e.g., 250-300°C).[18]

  • Flow Rates: Carrier gas, air, and hydrogen flow rates for the FID should be optimized according to the manufacturer's recommendations.[18]

3. Calibration:

  • Prepare gas standards of known concentrations for all expected products (ethylene, this compound, hydrogen, mthis compound, etc.).

  • Inject the standards into the GC to generate a calibration curve for each component.

4. Sample Analysis:

  • Take a sample of the product gas from the reactor outlet using a gas-tight syringe or an online sampling valve.

  • Inject the sample into the GC.

  • Identify and quantify the components in the product stream by comparing their retention times and peak areas to the calibration curves.

Visualizations

Steam_Cracking_Process_Flow cluster_feed Feed Preparation cluster_reaction Cracking & Quenching cluster_separation Separation & Purification cluster_products Products This compound This compound Feed Mixer Mixing This compound->Mixer Steam Steam Generation Steam->Mixer Furnace Cracking Furnace (800-950°C) Mixer->Furnace Quench Quench Tower Furnace->Quench Compression Compression & Drying Quench->Compression Separation Cryogenic Separation Compression->Separation Ethylene Ethylene Product Separation->Ethylene Byproducts Byproducts (H₂, CH₄, etc.) Separation->Byproducts Recycle Recycled this compound Separation->Recycle Recycle->Mixer

Caption: Process flow diagram of this compound steam cracking for ethylene production.

Ethane_Cracking_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination C2H6_init C₂H₆ CH3_rad 2 CH₃• C2H6_init->CH3_rad Heat C2H6_prop C₂H₆ C2H5_rad C₂H₅• C2H6_prop->C2H5_rad + CH₃• CH3_rad_term1 CH₃• CH3_rad_prop CH₃• CH4 CH₄ C2H4 C₂H₄ C2H5_rad->C2H4 H_rad H• C2H6_term C₂H₆ CH3_rad_term1->C2H6_term CH3_rad_term2 CH₃• C2H5_rad_term C₂H₅• C2H6_term2 C₂H₆ C2H5_rad_term->C2H6_term2 H_rad_term H•

References

Application Notes and Protocols for Ethane in Petrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethane (B1197151), a primary component of natural gas liquids, has emerged as a critical feedstock for the global petrochemical industry. Its abundance, driven by the shale gas revolution, and its simple two-carbon structure make it an economically advantageous starting material for producing essential chemical building blocks. This document provides detailed application notes and experimental protocols for the principal routes of this compound valorization, including steam cracking, oxidative dehydrogenation, and other emerging conversion technologies. The information is intended to guide researchers in understanding and implementing these processes in a laboratory or pilot-plant setting.

Steam Cracking of this compound to Ethylene (B1197577)

Application Note:

Steam cracking is the most established and dominant technology for converting this compound into ethylene, the highest-volume organic chemical produced worldwide.[1][2] The process is a non-catalytic, thermal decomposition (pyrolysis) of this compound in the presence of steam. The reaction is highly endothermic and occurs at very high temperatures (>800°C).[2] Steam is added to the feed to lower the partial pressure of the hydrocarbon, which favors the formation of olefins and reduces coke formation on the reactor coils.[3] The ethylene produced serves as a precursor for a vast array of products, including polyethylene, ethylene oxide, and vinyl chloride.[1][4]

The fundamental reaction is the dehydrogenation of this compound:

C₂H₆ ⇌ C₂H₄ + H₂

This process is governed by a free-radical mechanism and requires precise control of temperature, residence time, and the steam-to-ethane ratio to maximize ethylene yield and minimize the formation of byproducts like mthis compound (B114726) and acetylene.[3][5] Ethylene yields can be as high as 67% under optimized conditions.[6]

Data Presentation: Typical Steam Cracking Parameters
ParameterValueUnitReference
Reactor Temperature800 - 950°C[2][7]
Residence Time0.1 - 0.5seconds-
Steam-to-Ethane Ratio0.2 - 1.0 kg/kg [3]
Outlet Pressure1 - 2bar (absolute)-
This compound Conversion60 - 70%[6]
Ethylene Selectivity80 - 85%-
Ethylene Yieldup to 67%[6]
Experimental Protocol: Laboratory-Scale Steam Cracking

This protocol describes a typical setup for this compound steam cracking in a laboratory-scale tubular flow reactor.

1. Materials and Equipment:

  • This compound gas (high purity)

  • Deionized water

  • Nitrogen or Argon (for purging)

  • Quartz or Inconel tubular reactor (e.g., 10-20 mm inner diameter)

  • High-temperature tube furnace with programmable controller

  • Mass flow controllers (MFCs) for gases

  • Syringe pump or HPLC pump for water

  • Heated transfer lines

  • Gas chromatograph (GC) with FID and TCD detectors for product analysis

2. Reactor Setup and Preparation:

  • Install the tubular reactor vertically or horizontally within the tube furnace.

  • Connect the this compound and inert gas lines to the reactor inlet via MFCs.

  • Connect the water pump to a vaporizer section upstream of the reactor inlet. Ensure the vaporizer is heated sufficiently (e.g., 200-250°C) to ensure complete steam generation.

  • Connect the reactor outlet to a quench system (e.g., a condenser or heat exchanger) to rapidly cool the product stream and stop further reactions.

  • Connect the cooled product stream to the GC for online or offline analysis.

  • Purge the entire system with inert gas (N₂ or Ar) for at least 30 minutes to remove any air.

3. Reaction Procedure:

  • Set the furnace to the desired reaction temperature (e.g., 850°C) and allow it to stabilize.

  • Initiate the flow of steam by starting the water pump at a rate calculated to achieve the desired steam-to-ethane ratio (e.g., 0.3 kg/kg ).

  • Once the steam flow is stable, introduce this compound gas at the desired flow rate, ensuring the total flow corresponds to the target residence time.

  • Allow the reaction to reach a steady state (typically 30-60 minutes).

  • Analyze the reactor effluent using the GC. Use the FID to quantify hydrocarbons (this compound, ethylene, mthis compound, acetylene) and the TCD for hydrogen.

  • After the experiment, stop the this compound flow first, followed by the steam.

  • Cool the reactor to room temperature under a continuous flow of inert gas.

4. Data Analysis:

  • Calculate this compound conversion:

    • Conversion (%) = [ (Moles of Ethane_in - Moles of Ethane_out) / Moles of Ethane_in ] * 100

  • Calculate ethylene selectivity:

    • Selectivity (%) = [ Moles of Ethylene_out / (Moles of Ethane_in - Moles of Ethane_out) ] * (2/2) * 100

  • Calculate ethylene yield:

    • Yield (%) = (Conversion * Selectivity) / 100

Visualization: this compound Steam Cracking Workflow

Ethane_Steam_Cracking cluster_input Feed Preparation cluster_process Reaction & Quenching cluster_output Product Separation This compound This compound Feed Furnace Pyrolysis Furnace (>800°C) This compound->Furnace Steam Steam Generation Steam->Furnace Quench Quench (Rapid Cooling) Furnace->Quench Hot Effluent Separation Gas Separation Train Quench->Separation Cooled Gas Ethylene Ethylene Product Separation->Ethylene Byproducts Byproducts (H₂, CH₄, etc.) Separation->Byproducts

Caption: Workflow for ethylene production via this compound steam cracking.

Oxidative Dehydrogenation (ODH) of this compound

Application Note:

Oxidative dehydrogenation (ODH) of this compound is an alternative, catalytic route to ethylene that offers significant potential advantages over steam cracking.[8] As an exothermic process, it is thermodynamically favored and can be operated at lower temperatures (300-600°C), potentially reducing energy consumption and CO₂ emissions.[8] The presence of an oxidant (typically oxygen) continuously removes coke precursors, leading to stable, long-term catalyst operation.[8]

C₂H₆ + 0.5 O₂ → C₂H₄ + H₂O

A key challenge in ODH is to prevent the over-oxidation of both this compound and the desired ethylene product to carbon oxides (CO and CO₂).[9] Therefore, catalyst design is critical. Various catalyst systems have been investigated, with MoVNbTeOₓ mixed oxides (M1 phase) showing superior performance in terms of activity and selectivity.[8] Other promising catalysts include boron-containing zeolites and various mixed metal oxides.[7]

Data Presentation: Performance of ODH Catalysts
Catalyst SystemTemperature (°C)This compound Conv. (%)Ethylene Select. (%)Ethylene Yield (%)Reference
MoVTeNbOₓ (M1 Phase)400>20>95>19[8][9]
K₂WO₄/SiO₂75075~8058[10]
B-CHA Zeolite580~20-18.8[7]
Cr₂O₃/Al₂O₃-ZrO₂6503246.214.8[11]
Pt-Sn950>70>85>59.5[12]
Experimental Protocol: Laboratory-Scale ODH

This protocol outlines a procedure for testing ODH catalysts in a fixed-bed reactor.

1. Materials and Equipment:

  • Catalyst of choice (e.g., MoVNbTeOₓ)

  • Inert support/diluent (e.g., quartz wool, SiC)

  • This compound gas (high purity)

  • Oxygen gas (typically diluted in an inert gas, e.g., 5% O₂ in N₂)

  • Inert gas (N₂, Ar, or He)

  • Quartz fixed-bed reactor (e.g., 10 mm inner diameter)

  • Tube furnace with temperature controller

  • Multiple mass flow controllers (MFCs)

  • Back-pressure regulator

  • Gas chromatograph (GC) with TCD and FID

2. Catalyst Loading and Reactor Setup:

  • Place a plug of quartz wool in the center of the reactor tube to support the catalyst bed.

  • Load a precisely weighed amount of catalyst (e.g., 200-500 mg), often diluted with SiC to manage the reaction exotherm and prevent hot spots.[8]

  • Place another plug of quartz wool on top of the catalyst bed to secure it.

  • Install the reactor in the furnace and connect the gas lines via MFCs. The typical feed composition is this compound, oxygen, and a balance of inert gas.

  • Connect the reactor outlet to a back-pressure regulator and then to the GC.

3. Reaction Procedure:

  • Catalyst Pre-treatment (if required): Heat the catalyst under a flow of inert gas to a specific temperature for a set duration, as specified by the catalyst synthesis procedure.

  • Reaction Start-up:

    • Adjust the furnace to the desired reaction temperature (e.g., 400°C).

    • Establish a stable flow of the reaction gas mixture (C₂H₆, O₂, inert) using the MFCs. Ensure the total flow rate provides the desired gas hourly space velocity (GHSV).

    • Set the system pressure using the back-pressure regulator.

  • Data Collection:

    • Allow the system to stabilize for at least one hour.

    • Periodically analyze the effluent gas stream with the GC to determine the concentrations of reactants and products (C₂H₆, O₂, C₂H₄, CO, CO₂, H₂O).

    • Collect data at various temperatures, flow rates, or feed compositions to evaluate catalyst performance.

  • Shutdown:

    • Switch the gas feed from the reactant mixture back to the inert gas.

    • Turn off the furnace and allow the reactor to cool to ambient temperature under the inert gas flow.

4. Data Analysis:

  • Calculations for conversion, selectivity, and yield are performed as described in the steam cracking protocol, with additional calculations for the selectivity towards CO and CO₂.

Visualization: ODH Catalytic Cycle

ODH_Cycle Cat_Ox Catalyst-Ox (e.g., M=O) Cat_Red Catalyst-Red (Reduced Site) Cat_Ox->Cat_Red C-H activation Cat_Red->Cat_Ox Catalyst regeneration Ethylene C₂H₄ Cat_Red->Ethylene Product release Water H₂O Cat_Red->Water H combination with lattice O This compound C₂H₆ This compound->Cat_Ox H abstraction Oxygen 0.5 O₂ Oxygen->Cat_Red Re-oxidation

Caption: A simplified Mars-van Krevelen mechanism for ODH of this compound.

Other this compound Conversion Pathways

Beyond ethylene production, research is active in developing direct routes from this compound to other valuable chemicals.

Application Note: this compound to Vinyl Chloride Monomer (VCM)

Directly producing VCM from this compound avoids the costly intermediate step of producing ethylene.[13] This process typically involves oxychlorination or direct chlorination at high temperatures (450-570 K).[13][14] The reaction can proceed via the following simplified stoichiometry:

C₂H₆ + Cl₂ → C₂H₄Cl₂ → C₂H₃Cl + HCl

Catalysts based on rare earth oxychlorides (e.g., EuOCl) have shown high selectivity (up to 90%) and stability for the chlorination of this compound to 1,2-dichlorothis compound, the precursor to VCM.[14]

Application Note: this compound to Acetic Acid

The selective oxidation of this compound to acetic acid is a highly attractive process that could replace the current methanol (B129727) carbonylation route.[4][15] This direct route operates under milder conditions and can achieve high selectivity.

C₂H₆ + 1.5 O₂ → CH₃COOH + H₂O

Catalysts are crucial for this transformation. Systems based on mixed metal oxides, such as Mo-V-Nb-Pd, have demonstrated acetic acid selectivities as high as 80-85%.[4][16] Other catalysts, including vanadyl pyrophosphate and iron-based complexes, are also effective.[15][17]

Application Note: this compound Dehydroaromatization (EDA)

EDA converts this compound directly into valuable aromatic compounds like benzene, toluene, and xylene (BTX).[18][19] This process typically uses bifunctional catalysts, such as platinum supported on a zeolite (e.g., Pt/ZSM-5), at temperatures of 550-650°C.[18][19] The reaction proceeds by first dehydrogenating this compound to ethylene, which then oligomerizes and cyclizes on the acid sites of the zeolite to form aromatics.[18][19]

Data Presentation: Performance in Alternative this compound Conversions
Target ProductCatalyst SystemTemperature (°C)This compound Conv. (%)Product Select. (%)Reference
Vinyl Chloride EuOCl287 - 300~20~80 (to EDC)[14]
Acetic Acid MoVNbPd Oxides280~1085[4][16]
Acetic Acid Fe/ZSM-5-5670[15]
Aromatics (BTX) Pt₃Mn/SiO₂ + ZSM-5600 - 65015 - 3582 - 90[18][19]

Visualization: this compound Valorization Pathways

Ethane_Valorization This compound This compound (C₂H₆) SC Steam Cracking (>800°C) This compound->SC Thermal ODH Oxidative Dehydrogenation (ODH) This compound->ODH Catalytic Oxychlor Oxychlorination This compound->Oxychlor SelOx Selective Oxidation This compound->SelOx EDA Dehydroaromatization (EDA) This compound->EDA Ethylene Ethylene (C₂H₄) VCM Vinyl Chloride (VCM) AceticAcid Acetic Acid Aromatics Aromatics (BTX) SC->Ethylene ODH->Ethylene Oxychlor->VCM SelOx->AceticAcid EDA->Aromatics

Caption: Major petrochemical synthesis routes starting from this compound.

References

Application Notes and Protocols for Ethane Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of ethane (B1197151) using various gas chromatography (GC) techniques. The information is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable methods for this compound detection and quantification in diverse sample matrices.

Application Note 1: Analysis of this compound in Gaseous Hydrocarbon Streams

1.1. Introduction

The determination of this compound and other light hydrocarbons in gaseous streams such as natural gas and liquefied this compound products is critical for quality control, process optimization, and compliance with industry standards like ASTM D1945.[1][2][3] Gas chromatography is the standard method for this analysis, offering high resolution and sensitivity. This note details protocols using both Flame Ionization Detectors (FID) for hydrocarbon-specific analysis and Thermal Conductivity Detectors (TCD) for the simultaneous analysis of hydrocarbons and permanent gases.[3][4][5]

1.2. Experimental Protocols

Two primary configurations are presented: GC-FID for detailed hydrocarbon analysis and GC-TCD for comprehensive process gas analysis.

Protocol 1.2.1: High-Resolution Hydrocarbon Analysis using GC-FID

This protocol is optimized for the separation of C1-C6 hydrocarbons, including isomers, making it suitable for detailed compositional analysis of refinery gas or natural gas.[3][6]

  • Instrumentation:

    • Gas Chromatograph: Agilent 6820 GC or equivalent.[3]

    • Detector: Flame Ionization Detector (FID).[3]

    • Inlet: Split/Splitless capillary inlet.[3]

    • Sample Introduction: Heated 6-port gas sampling valve (GSV).[3][6]

  • Chromatographic Conditions:

    • Column: Alumina-based Porous Layer Open Tubular (PLOT) column (e.g., HP-PLOT Al₂O₃ “M” deactivated, 50 m x 0.53 mm ID x 15 µm).[3] PLOT columns provide superior separation power compared to traditional packed columns.[3][6][7]

    • Carrier Gas: Helium or Hydrogen.[3]

    • Temperature Program: An initial oven temperature is held to resolve low-boiling components, then ramped to elute higher-boiling components.[8]

    • Detector Gases: Hydrogen and Air for FID.[6]

  • Procedure:

    • Sample Collection: Gaseous samples are collected in appropriate containers such as Tedlar bags or gas cylinders.[9]

    • Injection: The gas sampling valve injects a fixed volume of the sample into the carrier gas stream.[3]

    • Separation: The sample is carried through the heated column where hydrocarbons are separated based on their interaction with the alumina (B75360) stationary phase.

    • Detection: The separated components are detected by the FID, which generates a signal proportional to the mass of carbon entering the flame.

    • Quantification: Component concentrations are determined by comparing peak areas to those of a certified reference standard mixture.

Protocol 1.2.2: Process Gas Analysis using Micro GC-TCD

This protocol is designed for rapid and accurate analysis of this compound and other components in process streams, providing results in seconds.[10]

  • Instrumentation:

    • Gas Chromatograph: Agilent 490-PRO Micro GC or equivalent.[10]

    • Detector: Micro-Thermal Conductivity Detector (µ-TCD).[10]

    • Injector: MEMS-based injector.[10]

  • Chromatographic Conditions:

    • Column: PoraPLOT Q column (10 m).[10] This column allows for the separation of nitrogen, mthis compound, carbon dioxide, this compound, and propane (B168953) in a single run.[10]

    • Carrier Gas: Helium or Argon.

  • Procedure:

    • Sample Introduction: The sample is introduced directly into the Micro GC system.

    • Analysis: The miniaturized system performs rapid separation and detection, with a total analysis time of approximately 180 seconds for key components.[10]

    • Data Handling: On-board data handling calculates results, which can be sent directly to a plant's process control system.[10]

1.3. Data Presentation

The following tables summarize typical instrument parameters and performance data for the analysis of this compound in hydrocarbon streams.

Table 1: GC-FID Instrumental Parameters for Hydrocarbon Analysis.[3]

ParameterValue
Column HP-PLOT Al₂O₃ “M” deactivated (50 m x 0.53 mm, 15 µm)
Carrier Gas Helium @ 6.0 mL/min (constant flow)
Oven Program 50 °C (5 min) to 200 °C @ 10 °C/min, hold for 10 min
Inlet Split/Splitless, 200 °C, Split ratio 80:1
Detector (FID) 250 °C, H₂ flow: 30 mL/min, Air flow: 400 mL/min
Gas Sample Valve 80 °C

Table 2: Micro GC-TCD Instrumental Parameters for Process Gas Analysis.[10]

ParameterValue
Column PoraPLOT Q (10 m)
Carrier Gas Helium
Column Temperature 80 °C
Injector Temperature 110 °C
Analysis Time 180 seconds

Table 3: Example Repeatability Data for this compound Analysis.[10]

ComponentConcentration (%)Average Area% RSD (n=10)
Mthis compound5.01854210.21
This compound 90.0 3876543 0.15
Propane5.02543210.25

1.4. Experimental Workflow Diagram

GC_Workflow_Gaseous cluster_prep Sample Preparation & Injection cluster_analysis GC Analysis cluster_data Data Processing Sample Gaseous Sample (e.g., Natural Gas) GSV Gas Sampling Valve (GSV) Injection Sample->GSV GC_Column GC Column (e.g., PLOT Al2O3) GSV->GC_Column Carrier Gas (He) Detector Detection (FID or TCD) GC_Column->Detector Oven Temperature Programmed Oven Oven->GC_Column Heat Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC analysis of gaseous samples.

Application Note 2: Trace this compound Analysis in Water and Air/Breath

2.1. Introduction

The measurement of trace levels of this compound in environmental samples like water or biological samples such as exhaled breath is a growing area of interest. In environmental science, dissolved this compound can indicate hydrocarbon contamination.[11][12] In medical research, this compound is a potential biomarker for oxidative stress.[13][14] These applications require high sensitivity, often achieved using headspace sampling to pre-concentrate the volatile analyte before GC analysis.[11][13]

2.2. Experimental Protocol

This protocol details the use of static headspace sampling coupled with GC-FID for the analysis of this compound in a liquid (water) or gas (breath) matrix.

  • Instrumentation:

    • Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent.[11]

    • Detector: Flame Ionization Detector (FID).[11]

    • Sample Introduction: Automated headspace sampler (e.g., PerkinElmer TurboMatrix HS).[11]

  • Chromatographic Conditions:

    • Column: A column suitable for light gas separation is required. A confirmation column can be used for identity verification.[11]

    • Carrier Gas: Nitrogen or Helium.

    • Oven Program: Isothermal or a slow ramp may be used depending on the complexity of the sample. For simple mixtures, 40 °C for 5 min is a good starting point.

    • Detector (FID): Standard conditions (e.g., 250 °C).[15]

  • Headspace Sampler Parameters:

    • Vial Equilibration Temp: 80 °C

    • Vial Equilibration Time: 20 min

    • Transfer Line Temp: 150 °C

    • Pressurization Time: 1 min

    • Injection Time: 0.05 min

  • Procedure:

    • Sample Preparation (Water): A known volume of water (e.g., 15 mL) is placed into a headspace vial and sealed.[11] For improved accuracy, additives like NaCl can be used to increase the partitioning of this compound into the headspace.[12]

    • Sample Preparation (Breath/Air): A sample is collected in a Tedlar bag or similar inert container and a known volume is transferred to a headspace vial for analysis.

    • Headspace Analysis: The sealed vial is placed in the autosampler, heated, and allowed to equilibrate. During this time, volatile compounds, including this compound, partition into the gas phase (headspace) above the sample.

    • Injection: The autosampler automatically injects a portion of the pressurized headspace gas into the GC.

    • Separation & Detection: Analysis proceeds as in a standard GC-FID method.

    • Quantification: Calibration is performed by preparing standards in the same matrix (e.g., spiking known amounts of this compound into clean water) and analyzing them under the same headspace conditions.[11]

2.3. Data Presentation

The following tables provide typical parameters and performance data for the headspace analysis of this compound.

Table 4: Headspace-GC-FID Instrumental Parameters.[11]

ParameterValue
System PerkinElmer TurboMatrix HS and Clarus 680 GC-FID
Column Elite-Q Plot (30 m x 0.32 mm)
Carrier Gas Helium @ 35 psi
Oven Program 40 °C (5 min)
Detector (FID) 250 °C
Headspace Vial 22 mL
Sample Volume 15 mL (water)

Table 5: Performance Data for this compound in Water.[11]

ParameterValue
Calibration Range 0.8 - 50 ppb (µg/L)
Reporting Limit ~1 ppb
Precision (%RSD) 2.9% @ 40 ppb
Accuracy (Recovery) 90% - 98%

2.4. Logical Relationship Diagram

Headspace_Logic cluster_principle Headspace Principle cluster_workflow Analytical Workflow Equilibrium Phase Equilibrium (Gas <=> Liquid/Solid) Incubate Incubation (Heating & Shaking) Equilibrium->Incubate   Applied in Partition Analyte Partitioning Partition->Equilibrium governs Vapor Vapor Pressure Vapor->Partition drives Temp Temperature Temp->Vapor increases Sample Sample in Sealed Vial Sample->Incubate Pressurize Vial Pressurization Incubate->Pressurize Inject Headspace Injection into GC Pressurize->Inject Analysis GC Separation & Detection Inject->Analysis

Caption: The logic of headspace sampling for GC analysis.

References

Application Notes and Protocols for Ethane as a Tracer of Fossil Fuel Methane Emissions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methane (B114726) (CH4) is a potent greenhouse gas, and identifying its various emission sources is crucial for effective climate change mitigation. While mthis compound is emitted from both natural (e.g., wetlands) and anthropogenic sources (e.g., agriculture, fossil fuels), This compound (B1197151) (C2H6) is co-emitted in significant quantities primarily from fossil fuel sources.[1][2] This distinct characteristic makes this compound a powerful tracer for quantifying the contribution of fossil fuels to overall mthis compound emissions. Biogenic sources, such as those from microbial activity in wetlands, landfills, or livestock, produce negligible amounts of this compound.[2][3] By measuring the enhancement ratio of this compound to mthis compound (ΔC2H6/ΔCH4) in atmospheric samples, researchers can differentiate between and quantify mthis compound emissions from thermogenic (fossil fuel-related) and biogenic sources.[4]

Principle of the Method

The core principle of using this compound as a tracer lies in the consistent and characteristic this compound-to-mthis compound ratios found in fossil fuels, particularly natural gas.[2][3] Natural gas reservoirs contain varying amounts of this compound and other non-mthis compound hydrocarbons. When mthis compound leaks during the extraction, processing, and transportation of fossil fuels, this compound is released along with it at a relatively stable ratio for a given source. In contrast, microbial processes that generate mthis compound do not produce significant amounts of this compound.

By measuring the concentrations of both mthis compound and this compound in an air sample and comparing their ratio to the known ratios of different emission sources, the contribution of fossil fuel emissions to the total measured mthis compound concentration can be estimated. This method is particularly useful in regions with a mix of emission sources, such as urban areas or agricultural regions with underlying oil and gas infrastructure.[4]

Quantitative Data: this compound-to-Mthis compound Ratios

The molar ratio of this compound to mthis compound is a key parameter for source apportionment. Below are tables summarizing typical ratios for various sources. It is important to note that these ratios can vary depending on the specific geological formation, extraction techniques, and processing levels of the fossil fuels.[1]

Table 1: this compound-to-Mthis compound Molar Ratios in Fossil Fuel Sources

Emission SourceThis compound-to-Mthis compound Molar Ratio (C2H6:CH4)Reference
Natural Gas (general)0.02 - 0.08[3]
Natural Gas (dry gas)0.01 - 0.06
Natural Gas (wet gas)> 0.06
Oil and Gas Production BasinsVaries (e.g., 0.04 - 0.18 in some studies)[1]
Gas Leaks & Compressors0.01 - 0.06
Processed Natural Gas Liquids> 0.3

Table 2: this compound-to-Mthis compound Molar Ratios in Other Sources

Emission SourceThis compound-to-Mthis compound Molar Ratio (C2H6:CH4)Reference
Biogenic Sources (e.g., landfills, cattle)< 0.002 (often negligible)
Biomass BurningVariable, generally low[1]
Geological SeepsCan have low this compound content[1]

Experimental Protocols

This section provides a detailed methodology for the collection and analysis of ambient air samples to determine this compound and mthis compound concentrations. The primary analytical technique described is Gas Chromatography with a Flame Ionization Detector (GC-FID), a widely used and robust method for hydrocarbon analysis.

Protocol 1: Whole Air Sample Collection

Objective: To collect a representative whole air sample in the field for subsequent laboratory analysis.

Materials:

  • Electropolished stainless steel canisters (e.g., SUMMA® canisters), typically 1-6 liters in volume.

  • Sampling pump (for pressurized sampling).

  • Flow controller or critical orifice to regulate sample flow.

  • Particulate filter (2 µm or smaller) to protect the sampling system.

  • Pressure gauge.

  • Teflon or stainless steel tubing.

  • Field notebook and sample identification tags.

Procedure:

  • Canister Preparation (Pre-Sampling):

    • Clean canisters by evacuating them to a high vacuum (<0.05 mmHg) and then filling them with humidified, ultra-pure nitrogen or zero air.

    • Repeat the evacuation and filling cycle at least three times to ensure the removal of any residual contaminants.

    • For final preparation, evacuate the canisters to a high vacuum and record the initial pressure.

  • Field Sampling (Subatmospheric Pressure):

    • Transport the evacuated and sealed canisters to the sampling site.

    • At the sampling location, connect a fresh length of Teflon or stainless steel tubing to the canister inlet. A particulate filter should be placed in-line.

    • Purge the sampling line by drawing ambient air through it for several minutes using a separate pump, ensuring that the air being sampled is representative of the target location.

    • After purging, connect the tubing to the canister valve.

    • Open the canister valve slowly to allow ambient air to fill the canister. The flow rate can be regulated using a flow controller or critical orifice for time-integrated sampling.

    • Close the valve when the canister pressure reaches ambient atmospheric pressure.

    • Record the final pressure, sampling time, date, location, and any relevant meteorological conditions in the field notebook.

    • Attach a sample identification tag to the canister.

  • Field Sampling (Pressurized):

    • Follow steps 2a-d for setting up the sampling line.

    • Connect a sampling pump between the particulate filter and the canister.

    • Turn on the pump to pressurize the canister with ambient air.

    • Monitor the pressure using a pressure gauge and close the canister valve when the desired pressure (typically 2-3 atmospheres) is reached.

    • Record all relevant sampling information as in step 2f.

  • Sample Storage and Transport:

    • Store the collected samples in a clean, temperature-controlled environment away from direct sunlight.

    • Transport the canisters to the laboratory for analysis as soon as is practical.

Protocol 2: Mthis compound and this compound Analysis by GC-FID

Objective: To quantify the molar fractions of mthis compound and this compound in the collected air samples.

Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Gas sampling valve with a fixed volume sample loop (e.g., 1-5 mL).

  • Chromatographic column suitable for separating light hydrocarbons (e.g., PoraBOND Q or Alumina PLOT).

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • High-purity fuel gases for the FID (Hydrogen and Zero Air).

  • Certified gas standards containing known concentrations of mthis compound and this compound in a balance of synthetic air. A multi-point calibration set covering the expected range of sample concentrations is required.

  • Data acquisition and processing software.

Procedure:

  • Instrument Setup and Conditioning:

    • Install the appropriate chromatographic column in the GC oven.

    • Set the carrier gas flow rate to the manufacturer's recommended value for the column.

    • Establish the FID flame by turning on the hydrogen and air flows.

    • Set the temperatures for the injector, column oven, and detector. A typical temperature program for a PoraBOND Q column might be an initial hold at 40°C followed by a ramp to 150°C.

    • Condition the column by running it at a high temperature for several hours to remove any contaminants.

  • Calibration:

    • Perform a multi-point calibration to create a calibration curve for both mthis compound and this compound.

    • Introduce the calibration standards into the GC via the gas sampling valve, starting with the lowest concentration.

    • For each standard, perform at least three replicate injections to ensure reproducibility.

    • Plot the peak area response from the FID against the known concentration of each component.

    • Perform a linear regression on the data to generate a calibration curve. The R² value should be >0.995 for a good quality calibration.

  • Sample Analysis:

    • Connect the sample canister to the inlet of the gas sampling valve.

    • Flush the sample loop with the sample gas to ensure it is filled with a representative aliquot.

    • Inject the sample onto the GC column by actuating the gas sampling valve.

    • Record the resulting chromatogram. The retention times for mthis compound and this compound will be determined from the calibration runs.

    • Integrate the peak areas for the mthis compound and this compound peaks.

    • Analyze each sample in triplicate to assess precision.

  • Data Analysis and Quality Control:

    • Using the calibration curves, calculate the concentration of mthis compound and this compound in each sample from their respective peak areas.

    • Run a blank (zero air or nitrogen) periodically to check for system contamination.

    • Analyze a known calibration standard as an unknown after every 5-10 samples to check for instrument drift and verify the calibration. The measured concentration should be within a predefined tolerance (e.g., ±5%) of the certified value.

    • Calculate the this compound-to-mthis compound enhancement ratio (ΔC2H6/ΔCH4) for each sample by plotting the this compound concentration against the mthis compound concentration for a series of samples from a specific area or plume and determining the slope of the linear regression.

Visualizations

Caption: Logical relationship of mthis compound sources and their this compound content.

Experimental_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_interpretation Data Interpretation Sample Collection Sample Collection Sample Documentation Sample Documentation Sample Collection->Sample Documentation GC-FID Analysis GC-FID Analysis Sample Documentation->GC-FID Analysis Data Processing Data Processing GC-FID Analysis->Data Processing Calibration Calibration Calibration->GC-FID Analysis Calculate C2H6:CH4 Ratio Calculate C2H6:CH4 Ratio Data Processing->Calculate C2H6:CH4 Ratio Source Apportionment Source Apportionment Calculate C2H6:CH4 Ratio->Source Apportionment

Caption: Experimental workflow for mthis compound and this compound analysis.

References

ethane as a component in natural gas fuel blends

Author: BenchChem Technical Support Team. Date: December 2025

An increase in the ethane (B1197151) content of natural gas significantly alters its combustion properties, impacting engine performance and emissions. For researchers and scientists, understanding these changes is critical for optimizing engine design, developing control strategies, and ensuring regulatory compliance. This compound's higher heating value can boost power output, but its lower Mthis compound (B114726) Number increases the risk of engine knock, a primary consideration for engine durability and efficiency.

Section 1: Effects of this compound on Fuel Properties

Adding this compound to mthis compound, the primary component of natural gas, results in a fuel blend with distinct characteristics. This compound (C2H6) has a higher heating value and specific gravity compared to mthis compound (CH4).[1] Consequently, increasing the this compound percentage in a natural gas blend leads to a higher Wobbe Index (WI) and energy content per volume.[2][3] The Wobbe Index is a critical parameter for fuel interchangeability, as it indicates the amount of heat delivered through a specific orifice; blends with the same WI deliver the same amount of heat.[1]

However, a key challenge is the impact on the fuel's auto-ignition resistance, quantified by the Mthis compound Number (MN). The MN scale is benchmarked with pure mthis compound at 100 (high knock resistance) and hydrogen at 0 (low knock resistance).[4] this compound has a lower MN than mthis compound, and its addition to natural gas lowers the overall MN of the blend, increasing the propensity for engine knock in spark-ignition (SI) engines.[5] This effect is a primary limiting factor in utilizing this compound-rich natural gas. Furthermore, the presence of this compound reduces the ignition delay time of the fuel blend, meaning it ignites more quickly after injection or spark.[2][6]

Table 1: Quantitative Impact of this compound on Natural Gas Fuel Properties

PropertyPure Mthis compound (CH4)Pure this compound (C2H6)Effect of Increasing this compound in BlendReference
Higher Heating Value (HHV) ~1012 BTU/scf~1773 BTU/scfIncreases[1][2]
Wobbe Index (WI) ~1365~1739Increases[1][2]
Mthis compound Number (MN) 100~44 (Varies by calculation method)Decreases[4][7][5]
Ignition Delay Time LongerShorterDecreases[2][6]

Section 2: Impact on Engine Performance and Emissions

The altered properties of this compound-rich natural gas have a direct impact on engine operation. The higher energy density can lead to increased power output and thermal efficiency.[8] However, the reduced Mthis compound Number necessitates adjustments to engine parameters, such as retarding ignition timing, to mitigate knock.[9]

Emissions are also significantly affected. The addition of heavier alkanes like this compound tends to promote the formation of nitrogen oxides (NOx), a major pollutant.[10][11] This is often attributed to changes in the combustion process and higher flame temperatures that stimulate NOx formation pathways.[10] The impact on carbon monoxide (CO) and unburned hydrocarbons (UHC) can vary depending on the engine type, load, and air-fuel ratio, but an increase in these emissions is often observed, particularly under certain operating conditions.[12][13]

Table 2: Summary of this compound's Impact on Engine Performance and Emissions

ParameterImpact of Increased this compound ContentRationaleReference
Power Output Potential IncreaseHigher heating value of the fuel blend.[8]
Knock Tendency IncreaseLower Mthis compound Number of the fuel blend.[4][5]
Brake Thermal Efficiency Potential Increase/DecreaseCan increase due to higher energy content but may decrease if engine parameters are compromised to avoid knock.[8][9]
NOx Emissions IncreaseAddition of heavier alkanes promotes NOx formation pathways.[10][11]
CO Emissions Potential IncreaseCan result from incomplete combustion, dependent on engine conditions.[12]
Unburned Hydrocarbons (UHC) Potential IncreaseIncomplete combustion, especially in dual-fuel engines.[13]

Section 3: Experimental Protocols

The following protocols outline standard methodologies for preparing and testing this compound-natural gas blends. These are generalized procedures intended for a research setting using a stationary internal combustion engine test cell.

Protocol 3.1: Fuel Blend Preparation and Management

This protocol describes the preparation of precise this compound-natural gas mixtures for engine testing.

Materials:

  • High-pressure cylinders of pure (>99.5%) mthis compound (CH4) and this compound (C2H6).

  • Digital mass flow controllers (MFCs), one for each gas, calibrated for the specific gas.

  • A static mixing chamber or manifold.

  • Gas chromatograph (GC) for composition verification.

  • Pressurized fuel lines and regulators.

Procedure:

  • Connect the mthis compound and this compound gas cylinders to their respective MFCs using appropriate high-pressure lines and regulators.

  • Connect the outlets of the MFCs to a common manifold leading to the static mixing chamber. This ensures the gases are thoroughly mixed before entering the engine's fuel system.

  • Set the flow rates on each MFC to achieve the desired volumetric or mass percentage of this compound in the blend. For example, to create a 20% this compound blend by volume, set the this compound MFC flow rate to be 25% of the mthis compound MFC flow rate (e.g., 20 L/min C2H6 and 80 L/min CH4).

  • Before introducing the fuel to the engine, divert a small sample of the blended gas to a gas chromatograph to verify the exact composition.

  • Once the composition is confirmed, route the blended fuel to the engine's fuel intake system.

  • Continuously monitor the flow rates and cylinder pressures throughout the experiment to ensure a consistent blend is being supplied.

Protocol 3.2: Engine Performance and Emissions Testing

This protocol details the procedure for evaluating the performance and emissions of an engine running on a prepared fuel blend.

Equipment:

  • Stationary test engine (e.g., single-cylinder spark-ignition engine) coupled to a dynamometer.[14][15]

  • Data acquisition system (DAQ) to record engine parameters (speed, torque, temperatures, pressures).

  • In-cylinder pressure transducer.

  • Exhaust gas emissions analyzer capable of measuring NOx, CO, CO2, O2, and total hydrocarbons (THC).[8]

  • Air and fuel flow meters.

Procedure:

  • Engine Warm-up: Start the engine on a baseline fuel (e.g., pure mthis compound or standard natural gas) and allow it to reach a stable operating temperature as specified by the manufacturer.[16]

  • Baseline Data Collection: While running on the baseline fuel, set the engine to the first test condition (e.g., a specific speed and load, such as 1500 rpm and 5 bar Brake Mean Effective Pressure). Record all performance and emissions data for a minimum of 5 minutes to ensure stability.

  • Fuel Switchover: Gradually introduce the prepared this compound-natural gas blend while simultaneously phasing out the baseline fuel. Allow the engine to run for several minutes to ensure the new fuel has completely purged the system.

  • Steady-State Testing: Maintain the same speed and load condition. If knock is detected (via knock sensor or analysis of in-cylinder pressure), adjust ignition timing as necessary and record the change. Once the engine is stable, record performance (torque, power, fuel consumption) and emissions data for a minimum of 5 minutes.[4]

  • Test Matrix Execution: Repeat step 4 for all planned test points, which may involve sweeping through a range of engine loads, speeds, or air-fuel ratios.[9]

  • Post-Test Analysis: After completing the tests, calculate key performance metrics such as Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC). Correlate the emissions data (in ppm or g/kWh) with the engine operating parameters and fuel composition.

Section 4: Key Process and Relationship Diagrams

Diagrams created using Graphviz help visualize the experimental process and the complex relationships between fuel composition and engine outcomes.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Engine Testing cluster_analysis Phase 3: Analysis blend Fuel Blending (Mthis compound + this compound) analyze Fuel Composition Analysis (GC) blend->analyze setup Engine Setup & Warm-up analyze->setup acquire Data Acquisition (Performance & Emissions) setup->acquire post Data Post-Processing acquire->post report Results & Conclusion post->report

Caption: Standard experimental workflow for fuel blend testing.

G This compound Increase this compound Content in Natural Gas HHV Higher Heating Value This compound->HHV + MN Lower Mthis compound Number This compound->MN - IDT Shorter Ignition Delay This compound->IDT - NOx Increased NOx Emissions This compound->NOx promotes Power Increased Power Output HHV->Power leads to Knock Increased Knock Tendency MN->Knock leads to IDT->NOx contributes to

References

Application Notes and Protocols for the Laboratory Preparation of Ethane from Ethyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane (B1197151) (C₂H₆) is a saturated hydrocarbon that serves as a fundamental building block in organic synthesis. The preparation of this compound in a laboratory setting from ethyl halides is a classic transformation demonstrating several important reaction types, including reduction, organometallic coupling, and Grignard reactions. These methods offer distinct advantages and disadvantages concerning yield, reagent availability, and reaction conditions. This document provides detailed protocols for three primary methods of this compound synthesis from ethyl halides, a comparative data summary, and essential safety information.

Methods of Preparation

Three principal methods for the laboratory synthesis of this compound from ethyl halides are detailed below:

  • Method A: Reduction with Zinc-Copper Couple

  • Method B: Wurtz Reaction with Sodium Metal

  • Method C: Hydrolysis of a Grignard Reagent

Experimental Protocols

Method A: Reduction of Ethyl Halide with Zinc-Copper Couple

This method involves the reduction of an ethyl halide, typically ethyl iodide or ethyl bromide, using a zinc-copper couple in an alcoholic solvent.[1][2] The reaction generates nascent hydrogen, which reduces the alkyl halide to the corresponding alkane.[1]

3.1.1 Materials and Equipment

  • Ethyl iodide (or ethyl bromide)

  • Zinc dust

  • Copper(II) oxide or Copper(II) sulfate

  • 95% Ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas syringe or pneumatic trough)

  • Stirring apparatus (magnetic stirrer and stir bar)

3.1.2 Protocol for Zinc-Copper Couple Preparation

  • In a flask, combine 20 g of zinc dust with a 2% aqueous solution of copper(II) sulfate.

  • Stir the mixture for several minutes until the blue color of the solution fades, indicating the deposition of copper onto the zinc.

  • Decant the supernatant liquid and wash the prepared zinc-copper couple with distilled water, followed by ethanol, and finally with anhydrous ether to dry.

  • The couple should be used immediately or stored under an inert atmosphere to prevent oxidation.

3.1.3 Protocol for this compound Synthesis

  • Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a collection apparatus. Ensure all glassware is dry.

  • To the flask, add 15 g of the freshly prepared zinc-copper couple and 50 mL of 95% ethanol.

  • Begin stirring and gently heat the mixture to reflux using a heating mantle.

  • Slowly add 15.6 g (0.1 mol) of ethyl iodide dropwise through the condenser.

  • Control the addition rate to maintain a steady evolution of this compound gas. If the reaction becomes too vigorous, reduce the heating.

  • Continue the reaction until gas evolution ceases.

  • Collect the this compound gas over water using a pneumatic trough or in a gas syringe.

3.1.4 Reaction Workflow Diagram

G cluster_prep Zn-Cu Couple Preparation cluster_synthesis This compound Synthesis p1 Mix Zn dust with CuSO4 solution p2 Stir until color fades p1->p2 p3 Decant and wash with H2O, EtOH, Ether p2->p3 p4 Use immediately p3->p4 s2 Add Zn-Cu couple and 95% Ethanol p4->s2 Add to reaction s1 Assemble dry apparatus (Flask, Condenser, Gas Outlet) s1->s2 s3 Heat to reflux with stirring s2->s3 s4 Slowly add Ethyl Iodide s3->s4 s5 Collect this compound gas s4->s5 G MeI 2 CH₃I (Methyl Iodide) This compound CH₃-CH₃ (this compound) MeI->this compound Na 2 Na (Sodium Metal) Na->this compound Solvent Dry Ether Solvent->this compound Solvent NaBr 2 NaI (Sodium Iodide) G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Hydrolysis to this compound g1 Assemble dry apparatus under N₂/Ar g2 Add Mg turnings and Iodine crystal g1->g2 g3 Slowly add Ethyl Bromide in dry Ether g2->g3 g4 Maintain gentle reflux g3->g4 g5 Ethylmagnesium Bromide (C₂H₅MgBr) formed g4->g5 h1 Cool Grignard reagent to 0°C g5->h1 Proceed to Hydrolysis h2 Slowly add water (H₂O) dropwise h1->h2 h3 Exothermic reaction produces this compound gas h2->h3 h4 Collect dry this compound gas h3->h4

References

Application Notes and Protocols for the Spectroscopic Analysis of Ethane's Vibrational Modes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethane (B1197151) (C₂H₆) is the simplest hydrocarbon containing a carbon-carbon single bond, making it a fundamental molecule for understanding the vibrational dynamics of alkanes. Spectroscopic analysis of its vibrational modes provides critical insights into its molecular structure, symmetry, and the nature of its chemical bonds. These insights are valuable in various fields, including atmospheric science, combustion research, and materials science. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound's vibrational modes using Infrared (IR) and Raman spectroscopy.

Data Presentation

The vibrational modes of this compound are well-characterized and can be summarized based on its D₃d point group symmetry in the staggered conformation, which is the most stable form.[1]

Table 1: Fundamental Vibrational Modes of this compound (C₂H₆) [2][3]

Symmetry SpeciesMode NumberApproximate Type of ModeFrequency (cm⁻¹)Infrared (IR) ActivityRaman Activity
A₁gν₁CH₃ symmetric stretch2954InactiveActive
A₁gν₂CH₃ symmetric deformation1388InactiveActive
A₁gν₃C-C stretch995InactiveActive
A₁uν₄Torsion289ActiveInactive
A₂uν₅CH₃ symmetric stretch2896ActiveInactive
A₂uν₆CH₃ symmetric deformation1379ActiveInactive
E₉ν₇CH₃ degenerate stretch2969InactiveActive
E₉ν₈CH₃ degenerate deformation1468InactiveActive
E₉ν₉CH₃ rock1190InactiveActive
Eᵤν₁₀CH₃ degenerate stretch2985ActiveInactive
Eᵤν₁₁CH₃ degenerate deformation1469ActiveInactive
Eᵤν₁₂CH₃ rock822ActiveInactive

Experimental Protocols

Protocol 1: Infrared (IR) Spectroscopy of Gaseous this compound

This protocol outlines the procedure for obtaining the gas-phase infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.

1. Materials and Equipment:

  • FTIR spectrometer (e.g., equipped with a DTGS or MCT detector)

  • Gas cell with IR-transparent windows (e.g., KBr or NaCl)

  • Vacuum line and manifold

  • Lecture bottle of high-purity this compound gas

  • Pressure gauge

2. Experimental Procedure:

  • System Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with a dry, inert gas (e.g., nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.

  • Gas Cell Preparation:

    • Inspect the gas cell windows for any damage or contamination. Clean if necessary with an appropriate solvent (e.g., spectroscopic grade methanol (B129727) or acetone) and a soft, lint-free cloth.

    • Attach the gas cell to the vacuum line.

  • Background Spectrum Acquisition:

    • Evacuate the gas cell to a pressure below 1 Torr.

    • Place the evacuated gas cell in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric gases.

  • Sample Introduction:

    • Connect the this compound gas cylinder to the vacuum line.

    • Carefully introduce this compound gas into the evacuated gas cell to the desired pressure (e.g., 10-100 Torr). The optimal pressure will depend on the path length of the gas cell and the intensity of the vibrational bands of interest.

    • Close the valve to the gas cell.

  • Sample Spectrum Acquisition:

    • Place the gas cell containing the this compound sample back into the sample compartment.

    • Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum of this compound.

  • Data Analysis:

    • Identify the vibrational bands corresponding to the active modes of this compound (A₁u, A₂u, and Eᵤ).[3]

    • The region below 1500 cm⁻¹ is often considered the "fingerprint region" and is useful for identifying the molecule.[4]

Protocol 2: Raman Spectroscopy of Gaseous this compound

This protocol describes the acquisition of the Raman spectrum of gaseous this compound.

1. Materials and Equipment:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

  • Gas cell with a transparent window for laser entry and scattered light collection

  • High-purity this compound gas

  • Pressure gauge

2. Experimental Procedure:

  • System Alignment and Calibration:

    • Turn on the Raman spectrometer and allow the laser to stabilize.

    • Calibrate the spectrometer using a known standard (e.g., silicon or a neon lamp) to ensure accurate frequency measurements.

  • Sample Preparation:

    • Connect the gas cell to a gas handling line.

    • Fill the gas cell with this compound to the desired pressure. Higher pressures will generally lead to a stronger Raman signal.

  • Spectrum Acquisition:

    • Place the gas cell in the sample holder of the Raman spectrometer.

    • Focus the laser beam into the center of the gas cell.

    • Collect the Raman scattered light. The acquisition time and number of accumulations will depend on the laser power, sample pressure, and detector sensitivity.

  • Data Analysis:

    • Process the raw spectrum to remove any background fluorescence or cosmic rays.

    • Identify the Raman-active vibrational modes of this compound (A₁g and E₉).[3] Note that Raman spectroscopy provides information about vibrational modes that are distinct from those observed in IR spectroscopy.[5]

Mandatory Visualization

experimental_workflow cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy ir_prep Prepare FTIR & Gas Cell ir_bg Acquire Background Spectrum (Evacuated Cell) ir_prep->ir_bg ir_sample Introduce this compound Gas ir_bg->ir_sample ir_spec Acquire Sample Spectrum ir_sample->ir_spec ir_analysis Analyze IR-Active Modes ir_spec->ir_analysis end End: Characterized Vibrational Modes ir_analysis->end raman_prep Align & Calibrate Raman Spectrometer raman_sample Fill Gas Cell with this compound raman_prep->raman_sample raman_spec Acquire Raman Spectrum raman_sample->raman_spec raman_analysis Analyze Raman-Active Modes raman_spec->raman_analysis raman_analysis->end start Start: Spectroscopic Analysis of this compound start->ir_prep start->raman_prep

Caption: Experimental workflow for spectroscopic analysis of this compound.

logical_relationship cluster_selection_rules Selection Rules This compound This compound Molecule (Staggered Conformation) point_group Point Group: D3d This compound->point_group vib_modes 12 Vibrational Modes point_group->vib_modes ir_active IR Active (Change in Dipole Moment) A1u, A2u, Eu modes vib_modes->ir_active raman_active Raman Active (Change in Polarizability) A1g, Eg modes vib_modes->raman_active

Caption: Logical relationship of this compound's vibrational modes.

References

Application Notes and Protocols for the Use of Ethane (R-170) as a Refrigerant in Specialized Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Properties of Ethane (B1197151) (R-170)

This compound's characteristics make it well-suited for very low-temperature applications.[5] It has a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[3][6]

Table 1: Quantitative Data for this compound (R-170) Refrigerant

PropertyValue
Chemical FormulaC₂H₆
Molecular Weight30.07 g/mol
Boiling Point at 1 atm-88.6 °C
Critical Temperature32.17 °C[6]
Critical Pressure48.72 bar[6]
Ozone Depletion Potential (ODP)0[3][6]
Global Warming Potential (GWP)6[5]
ASHRAE Safety ClassificationA3[5]
Lower Flammability Limit in Air2.4% vol[6]
Upper Flammability Limit in Air14.3% vol[6]

Applications in Specialized Cooling Systems

This compound is a key component in cascade refrigeration systems, which are essential for achieving and maintaining the ultra-low temperatures required for the long-term preservation of biological materials such as vaccines, tissues, DNA, and proteins.[1][4][7][8][9][10]

  • Cascade Refrigeration Systems: These systems consist of two or more independent refrigeration circuits connected by a heat exchanger. This compound is commonly used in the low-temperature circuit due to its very low boiling point.[5][12] For instance, a propane (B168953) (R-290)/ethane (R-170) hydrocarbon pair is a recommended combination for cascade refrigeration systems used in the cold supply chain for vaccines requiring storage at -80°C.[7][8][9][10]

Experimental Protocol: Operation of a Cascade Refrigeration System with an this compound Low-Temperature Stage

This protocol outlines the general steps for operating a cascade refrigeration system using a hydrocarbon refrigerant pair, such as propane/ethane, for ultra-low temperature applications.

Objective: To achieve and maintain a stable ultra-low temperature (e.g., -80°C) within a sample chamber.

Materials:

  • Cascade refrigeration unit equipped with a high-temperature circuit (e.g., using R-290, propane) and a low-temperature circuit (using R-170, this compound).

  • Personal Protective Equipment (PPE): Safety goggles or face shield, insulated cryogenic gloves, lab coat.[13]

  • Gas leak detector compatible with hydrocarbons.

  • Well-ventilated laboratory space or a fume hood for small-scale setups.[14]

Methodology:

  • System Preparation and Safety Check:

    • Ensure the cascade refrigeration unit is placed in a well-ventilated area, away from any potential ignition sources.[13][15]

    • Visually inspect all refrigerant lines and connections for any signs of damage or wear.

    • Verify that the system is properly grounded to prevent static electricity buildup.[15]

    • Power on the gas leak detector and check the vicinity of the refrigeration unit for any pre-existing hydrocarbon leaks.

    • Don all required PPE before proceeding.[13]

  • Initiation of the High-Temperature Circuit:

    • Start the compressor for the high-temperature circuit (e.g., propane).

    • Monitor the pressure and temperature gauges for this circuit to ensure they are within the manufacturer's specified operating ranges.

    • Allow the high-temperature circuit to run until the cascade heat exchanger reaches its target intermediate temperature. This heat exchanger is where the low-temperature refrigerant (this compound) will be condensed.

  • Initiation of the Low-Temperature Circuit:

    • Once the cascade heat exchanger is sufficiently cooled, start the compressor for the low-temperature circuit (this compound).

    • The gaseous this compound is compressed and then directed to the cascade heat exchanger, where it condenses into a liquid by transferring its heat to the colder high-temperature circuit refrigerant.

    • The liquefied this compound then flows through an expansion device, causing a significant drop in temperature and pressure.

    • This cold, low-pressure this compound enters the evaporator coils surrounding the sample chamber, absorbing heat from the chamber and its contents, thereby lowering the temperature.

    • The this compound vaporizes in the process and returns to the low-temperature circuit compressor to repeat the cycle.

  • Temperature Monitoring and Stabilization:

    • Continuously monitor the temperature inside the sample chamber using the system's integrated thermometer or an external calibrated temperature probe.

    • Allow the system to run until the desired ultra-low temperature is reached and stabilizes.

    • Record the final stable temperature and the operational parameters (pressures and temperatures) of both refrigeration circuits.

  • Shutdown Procedure:

    • To shut down the system, first, turn off the low-temperature circuit compressor.

    • Allow the high-temperature circuit to run for a short period to ensure all the this compound in the low-temperature circuit has returned to a gaseous state and is collected in the appropriate reservoir.

    • Turn off the high-temperature circuit compressor.

    • Power down the entire unit.

Safety Protocols for Handling this compound Refrigerant

This compound is classified as a highly flammable gas (ASHRAE safety group A3).[5] Therefore, strict adherence to safety protocols is mandatory.

  • Ventilation: Always work in a well-ventilated area.[14] Local exhaust ventilation is recommended to prevent the accumulation of flammable gas.[14]

  • Ignition Sources: Eliminate all potential sources of ignition, including open flames, sparks, and hot surfaces.[15][16] Use only explosion-proof electrical equipment in the vicinity of this compound handling.[15]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses or a face shield to protect against splashes of liquid this compound.[16]

    • Use insulated cryogenic gloves when handling components that may come into contact with liquid this compound to prevent frostbite.[13][14]

    • A lab coat or other protective clothing is recommended.[15]

  • Leak Detection and Emergency Response:

    • Gas detectors should be used to monitor for potential leaks.[15]

    • In the event of a leak, evacuate the area immediately and shut off the gas supply if it is safe to do so.[16]

    • Ventilate the area to disperse the gas.

    • Do not re-enter the area until it has been tested and deemed safe.

  • Handling and Storage:

    • Store this compound cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

    • Ensure cylinders are securely fastened to prevent them from falling.

    • Handle empty containers with care as they may contain residual flammable vapors.[15]

Visualizations

experimental_workflow cluster_prep System Preparation cluster_htc High-Temperature Circuit (HTC) cluster_ltc Low-Temperature Circuit (LTC) - this compound cluster_monitoring Monitoring & Shutdown prep1 Safety Check prep2 Don PPE prep1->prep2 htc1 Start HTC Compressor prep2->htc1 htc2 Cool Cascade Heat Exchanger htc1->htc2 ltc1 Start LTC Compressor htc2->ltc1 ltc2 Condense this compound in Heat Exchanger ltc1->ltc2 Cycle ltc3 Expand Liquid this compound ltc2->ltc3 Cycle ltc4 Evaporate this compound in Sample Chamber ltc3->ltc4 Cycle ltc4->ltc1 Cycle mon1 Monitor Temperature ltc4->mon1 mon2 System Shutdown mon1->mon2

Caption: Experimental workflow for a cascade refrigeration system using this compound.

logical_relationship cluster_properties This compound (R-170) Properties cluster_applications Specialized Cooling Applications prop1 Low Boiling Point (-88.6 °C) app1 Ultra-Low Temperature Freezers (-80°C) prop1->app1 Enables prop2 Zero ODP prop2->app1 Environmentally Friendly prop3 Very Low GWP prop3->app1 Sustainable prop4 High Thermodynamic Performance prop4->app1 Efficient app2 Cryopreservation app1->app2 app3 Pharmaceutical Storage app1->app3 app4 Drug Development app3->app4

Caption: Relationship between this compound's properties and its applications.

References

Application Notes & Protocols for Safe Handling and Storage of Liquid Ethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liquid ethane (B1197151) is a colorless, odorless, and extremely flammable cryogenic liquid.[1][2][3][4] Due to its extremely low temperature and flammable nature, strict adherence to safety protocols is paramount to prevent accidents, injuries, and property damage.[1][2][5][6][7][8] These application notes provide detailed protocols for the safe handling and storage of liquid this compound in a laboratory setting.

Physical and Chemical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C2H6[4]
Molecular Weight 30.07 g/mol [3][4]
Boiling Point -88.5 °C (-127.4 °F; 184.6 K)[1][3]
Melting Point -182.8 °C (-296.9 °F; 90.4 K)[1]
Liquid Density 544.0 kg/m ³ (at -88.5 °C)[1]
Gas Density 1.3562 kg/m ³ (gas at 0 °C)[1]
Vapor Density 1.04 (Air = 1)[2]
Flash Point -135 °C (-211 °F)
Auto-ignition Temperature 515 °C (959 °F)[8]
Flammability Limits in Air 3.0% - 12.5% by volume[1][5]
Vapor Pressure 37.8 bar(a) at 20 °C[8]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against the hazards of liquid this compound. The following PPE is mandatory when handling liquid this compound:[9][10][11][12][13]

  • Eye Protection: A full face shield worn over safety glasses with side shields is required to protect against splashes.[9][10][11][13]

  • Hand Protection: Wear cryogenically rated, loose-fitting, insulated gloves.[9][11][12][13] This allows for quick removal if liquid this compound splashes into them.[12][13]

  • Body Protection: A long-sleeved lab coat or apron made of a non-woven, insulating material should be worn.[9][10][11]

  • Lower Body and Footwear: Long pants without cuffs and closed-toe shoes made of leather or other non-porous material are required.[10][11] Cuffed pants can trap cryogenic liquid.[10][11]

Handling Protocol
  • Preparation:

    • Ensure the work area is well-ventilated to prevent the accumulation of flammable vapors and the displacement of oxygen.[5][11][14]

    • Remove all potential ignition sources from the area, including open flames, sparks, and hot surfaces.[5][6][8][14]

    • Inspect all equipment, including storage containers and transfer lines, for any signs of damage or leaks before use.

    • Ensure that an appropriate fire extinguisher (e.g., dry chemical or CO2) is readily available.[5]

  • Transferring Liquid this compound:

    • Transfer operations should be conducted slowly and carefully to minimize boiling and splashing.[11]

    • Use a dedicated, properly insulated transfer line.

    • Never overfill a container. Allow for vapor expansion.

    • When not in use, keep containers tightly closed and properly labeled.[5][14]

  • Post-Handling:

    • Return the liquid this compound container to its designated storage area.

    • Clean the work area of any potential residual hazards.

    • Remove PPE carefully, avoiding contact with any potentially contaminated surfaces.

Storage Protocol
  • Container Requirements:

    • Store liquid this compound in containers specifically designed for cryogenic liquids, such as Dewar flasks. These containers are designed to vent excess pressure safely.[11]

    • Never use a container that can be sealed tightly, as the pressure buildup from vaporizing this compound can cause it to rupture.[11]

  • Storage Location:

    • Store containers in a well-ventilated, cool, dry, and secure area.[5][14][15]

    • The storage area should be free of combustible materials and ignition sources.[5][16][17]

    • Store containers in an upright position and secure them to prevent tipping or falling.[14][16]

  • Incompatible Materials:

    • Store liquid this compound away from incompatible materials such as oxidizing agents (e.g., chlorine, oxygen), acids, and halogens.[5][15][16]

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling A Ensure Good Ventilation B Remove Ignition Sources A->B C Inspect Equipment B->C D Verify Fire Extinguisher Availability C->D E Don Appropriate PPE D->E F Transfer Liquid this compound Slowly E->F G Do Not Overfill Container F->G H Keep Container Closed When Not in Use G->H I Return to Storage H->I J Clean Work Area I->J K Remove PPE Carefully J->K

Caption: Workflow for the safe handling of liquid this compound.

EmergencyResponseProtocol cluster_spill Liquid this compound Spill cluster_immediate Immediate Actions cluster_response Response cluster_firstaid First Aid Spill Spill Occurs A Alert Personnel & Evacuate Area Spill->A B Remove Ignition Sources A->B E Call Emergency Services A->E C Ventilate the Area B->C D Attend to Contaminated Individuals C->D H Move to Fresh Air D->H F If Trained, Contain Spill with Absorbent E->F G Do Not Extinguish a Leaking Gas Fire Unless Leak Can Be Stopped F->G I For Skin Contact, Thaw with Lukewarm Water H->I J Remove Contaminated Clothing I->J

Caption: Emergency response protocol for a liquid this compound spill.

Emergency Procedures

In the event of a spill or leak, prompt and correct action is critical.

Minor Spill (Small Volume, Well-Ventilated Area)
  • Alert all personnel in the immediate area.

  • If it is safe to do so, stop the source of the leak.

  • Allow the liquid to evaporate in a well-ventilated area.

  • Monitor the area for flammable gas concentrations.

Major Spill
  • Evacuate: Immediately evacuate the area.[18][19]

  • Alert: Activate the nearest fire alarm and call emergency services.[18]

  • Ventilate: If it can be done safely without risk of ignition, increase ventilation to the area.[18][19]

  • Isolate: Secure the area to prevent unauthorized entry.[20]

  • Do Not Extinguish: Do not extinguish a leaking gas fire unless the leak can be stopped safely.[5][6][7][8][16][17]

First Aid
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8][21]

  • Skin Contact: For frostbite, flush the affected area with lukewarm water. Do not use hot water. Do not rub the affected area. Remove any clothing that is not frozen to the skin. Seek immediate medical attention.[2][21]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

References

Application Notes and Protocols for the Computational Simulation of Ethane Combustion Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical engineering professionals.

Introduction: The computational simulation of ethane (B1197151) (C₂H₆) combustion is a critical tool for a wide range of industrial and scientific applications. From designing more efficient gas turbines and internal combustion engines to understanding and mitigating the formation of pollutants, numerical modeling provides insights that are often difficult or expensive to obtain through physical experiments alone.[1] this compound's role as a major component of natural gas further underscores the importance of accurately modeling its oxidation characteristics.[1] These protocols outline the methodologies for setting up and executing computational simulations of this compound combustion, focusing on chemical kinetics and computational fluid dynamics (CFD), and present the data in a clear, structured format for analysis.

Chemical Kinetic Mechanisms in this compound Combustion

A chemical kinetic mechanism is the heart of any combustion simulation, detailing the elementary reactions that govern the transformation of reactants to products. The complexity of these mechanisms can range from simple global models to highly detailed ones involving hundreds of species and thousands of reactions.[2][3]

Types of Mechanisms:

  • Global Mechanisms: Represent the overall reaction in one or a few steps (e.g., C₂H₆ + 3.5 O₂ → 2 CO₂ + 3 H₂O). While computationally inexpensive, they fail to capture intermediate species or detailed flame structure.[2]

  • Reduced Mechanisms: A simplified version of a detailed mechanism, tailored for specific conditions (e.g., a certain pressure and temperature range), which offers a balance between accuracy and computational cost.

  • Detailed Mechanisms: Aim to include all relevant elementary reactions and intermediate species. These are the most accurate but also the most computationally demanding.[4] Detailed models for this compound oxidation are applicable over a wide range of temperatures and pressures.[4]

Key Reaction Pathways: The combustion of this compound proceeds through a complex network of radical chain reactions. Key steps include:

  • Initiation: The C-C bond in this compound breaks, or a hydrogen atom is abstracted, forming ethyl radicals (C₂H₅).

  • Propagation and Branching: The ethyl radical reacts with oxygen, leading to a cascade of reactions that produce key intermediates like ethylene (B1197577) (C₂H₄), formaldehyde (B43269) (CH₂O), and formyl radicals (HCO).[5][6] The reaction C₂H₅ + O₂ is particularly important in low-temperature pathways.[4]

  • Termination: Radicals combine to form stable molecules.

Below is a diagram illustrating a simplified reaction pathway for this compound combustion.

EthaneCombustionPathway C2H6 This compound (C₂H₆) C2H5 Ethyl Radical (C₂H₅) C2H6->C2H5 + OH/H/O C2H4 Ethene (C₂H₄) C2H5->C2H4 + O₂ CH2O Formaldehyde (CH₂O) C2H4->CH2O + O/OH HCO Formyl Radical (HCO) CH2O->HCO + H/OH CO Carbon Monoxide (CO) HCO->CO + M/O₂ CO2 Carbon Dioxide (CO₂) CO->CO2 + OH H2O Water (H₂O) OH Hydroxyl Radical (OH) O2 Oxygen (O₂) H H Radical HO2 HO₂ Radical

Caption: Simplified reaction pathway for this compound combustion.

Quantitative Kinetic Data: Reaction rates are typically expressed in the Arrhenius form, k = A * Tⁿ * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

ReactionA (cm³·mol⁻¹·s⁻¹)nEa (cal/mol)
C₂H₆ + H ⇌ C₂H₅ + H₂1.15e+081.907530
C₂H₆ + O ⇌ C₂H₅ + OH3.43e+062.244770
C₂H₆ + OH ⇌ C₂H₅ + H₂O7.20e+062.00890
C₂H₅ + O₂ ⇌ C₂H₄ + HO₂2.20e+110.005000
CO + OH ⇌ CO₂ + H1.51e+071.30-770
Note: These values are illustrative and should be sourced from a validated, up-to-date chemical kinetic mechanism (e.g., GRI-Mech, AramcoMech) for actual simulations.

Protocol for CFD Simulation of this compound Combustion

Computational Fluid Dynamics (CFD) is a powerful tool for modeling combustion processes by solving the governing equations for fluid flow, heat transfer, and chemical reactions.[7][8] Commercial software like ANSYS Fluent and open-source packages like OpenFOAM are commonly used.[9][10]

CFD_Workflow cluster_pre Pre-Processing cluster_solve Solver Execution cluster_post Post-Processing geom 1. Geometry Definition mesh 2. Mesh Generation geom->mesh setup 3. Physics & Model Setup mesh->setup run 4. Solution & Convergence setup->run analysis 5. Results Analysis run->analysis run->analysis Monitor Residuals viz 6. Visualization analysis->viz Pollutant_Logic cluster_inputs Simulation Inputs cluster_models Computational Models cluster_outputs Predicted Outputs geom Burner Geometry cfd CFD Solver (Navier-Stokes, Energy) geom->cfd flow Flow Conditions (Velocity, T, Φ) flow->cfd chem Kinetic Mechanism (including NOx pathways) chem->cfd turb Turbulence Model cfd->turb comb Combustion Model cfd->comb temp Temperature Field turb->temp species Species Fields (CO, NO, O₂) turb->species comb->temp comb->species emissions Outlet Emissions species->emissions

References

Application Notes and Protocols: The Role of Ethane in Vinyl Chloride Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of vinyl chloride monomer (VCM), a crucial precursor to polyvinyl chloride (PVC), is undergoing a strategic shift from traditional ethylene-based routes to more cost-effective and potentially environmentally benign processes utilizing ethane (B1197151). This transition is driven by the abundance and lower cost of this compound, a primary component of natural gas.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of vinyl chloride from this compound, focusing on direct chlorination and oxychlorination pathways.

Key Production Pathways from this compound

There are two primary routes for the conversion of this compound to vinyl chloride:

  • Two-Step Process: This involves the initial chlorination of this compound to produce 1,2-dichlorothis compound (B1671644) (EDC), which is then subjected to thermal cracking to yield VCM and hydrogen chloride (HCl).[3][4]

  • Direct Oxychlorination: This single-step process combines this compound, a chlorine source (such as HCl or Cl2), and oxygen in the presence of a catalyst to directly produce VCM.[5][6]

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize key quantitative data for different catalytic systems and reaction pathways for the production of VCM from this compound.

Table 1: Performance of Rare Earth Oxychloride Catalysts in this compound Chlorination to 1,2-Dichlorothis compound

CatalystTemperature (K)This compound Conversion (%)1,2-Dichlorothis compound Selectivity (%)Stability (h)Reference
EuOCl560-573~20~80>50[3]
LaOCl560-573~20High>50[3]
NdOCl560-573~20HighNot Specified[3]

Table 2: Performance of Copper-Based Catalysts in Direct this compound Oxychlorination to Vinyl Chloride

CatalystTemperature (°C)This compound Conversion (%)VCM Selectivity (%)Key ObservationsReference
Copper-ZSM-5500HighHighStable operation compared to alumina (B75360) or silica (B1680970) supported copper catalysts.[5]
Copper Chloride (Melt)Not SpecifiedNot SpecifiedNot SpecifiedProcess involves countercurrent contact of gaseous feed with molten catalyst.[7]
LaOCl/LaCl3Not SpecifiedNot SpecifiedUp to 80Piloted by Dow in a one-step process.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dichlorothis compound via Catalytic Chlorination of this compound

This protocol is based on the use of rare earth oxychloride catalysts.[3]

1. Catalyst Preparation (Example: Europium Oxychloride - EuOCl)

  • Detailed synthesis protocols for rare earth oxychlorides are specific to the desired morphology and surface area and are often proprietary. A general approach involves the controlled hydrolysis of a rare earth chloride precursor followed by calcination.

2. Reactor Setup and Operation

  • Reactor: A fixed-bed quartz reactor is typically used.

  • Catalyst Loading: The reactor is loaded with the rare earth oxychloride catalyst.

  • Gas Feed: A mixture of this compound (C2H6), chlorine (Cl2), and an inert gas (e.g., Argon, Helium) is introduced into the reactor. A typical feed ratio is C2H6:Cl2:Ar:He = 6:3:4.5:86.5.[3]

  • Reaction Conditions:

    • Temperature: 560-573 K[3]

    • Pressure: 1 bar[3]

    • Gas Hourly Space Velocity (GHSV): 5000 h⁻¹[3]

  • Product Analysis: The reactor effluent is analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity to products, including 1,2-dichlorothis compound, ethyl chloride, ethylene, and vinyl chloride.

3. Thermal Cracking of 1,2-Dichlorothis compound

  • The purified 1,2-dichlorothis compound is fed into a high-temperature cracking furnace (typically >723 K) to produce vinyl chloride and HCl.[4] This is a well-established industrial process.

Protocol 2: Direct Oxychlorination of this compound to Vinyl Chloride

This protocol is based on the use of copper-containing ZSM-5 catalysts.[5]

1. Catalyst Preparation (Copper-ZSM-5)

  • The method of copper incorporation into the ZSM-5 zeolite framework is critical and can involve ion-exchange or impregnation methods. The Si/Al ratio of the ZSM-5 support also influences catalytic performance.

2. Reactor Setup and Operation

  • Reactor: A fixed-bed or pulse reactor can be used for these studies.

  • Catalyst Loading: The reactor is loaded with the Cu-ZSM-5 catalyst.

  • Gas Feed: A mixture of this compound, hydrogen chloride (HCl), and an oxygen source (e.g., air or pure O2) is fed into the reactor.

  • Reaction Conditions:

    • Temperature: 500°C[5]

    • Pressure: Atmospheric

  • Product Analysis: The product stream is analyzed by GC to quantify the amounts of vinyl chloride, unreacted this compound, and byproducts such as carbon oxides (COx).

Signaling Pathways and Experimental Workflows

This compound to Vinyl Chloride Production Pathways

Ethane_to_VCM_Pathways cluster_two_step Two-Step Process cluster_direct Direct Oxychlorination Ethane_ts This compound EDC 1,2-Dichlorothis compound Ethane_ts->EDC + Cl2 (Rare Earth Oxychloride Catalyst) VCM_ts Vinyl Chloride EDC->VCM_ts Thermal Cracking HCl_recycle HCl (recycled) EDC->HCl_recycle Ethane_d This compound VCM_d Vinyl Chloride Ethane_d->VCM_d + HCl + O2 (Copper-based Catalyst)

Caption: Overview of the two-step and direct oxychlorination pathways for vinyl chloride production from this compound.

Experimental Workflow for Catalyst Testing

Catalyst_Testing_Workflow Catalyst_Prep Catalyst Preparation (e.g., Synthesis, Calcination) Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Reaction Catalytic Reaction (Controlled T, P, Flow Rates) Reactor_Loading->Reaction Product_Analysis Product Analysis (Gas Chromatography) Reaction->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Product_Analysis->Data_Analysis

Caption: A generalized experimental workflow for the evaluation of catalyst performance in this compound conversion.

Concluding Remarks

The utilization of this compound for vinyl chloride production presents a promising alternative to conventional ethylene-based methods, with the potential for significant economic and environmental benefits.[1][2] Research is actively focused on the development of highly selective and stable catalysts that can operate under milder conditions to further enhance the efficiency and sustainability of these processes. The protocols and data presented herein provide a foundational framework for researchers engaged in the development and optimization of novel catalytic systems for this important industrial transformation.

References

Application of Ethane in Enhanced Oil Recovery (EOR) Methods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane (B1197151), a significant component of natural gas liquids, is emerging as a highly effective injectant for Enhanced Oil Recovery (EOR). Its unique physicochemical properties, including high solubility in crude oil and a lower minimum miscibility pressure (MMP) compared to carbon dioxide, make it an attractive option for increasing oil recovery from mature reservoirs.[1][2][3] This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in EOR, with a particular focus on miscible flooding techniques.

Advantages of this compound for EOR

This compound presents several advantages over other injectants, particularly CO2:

  • Superior Miscibility: this compound typically achieves miscibility with crude oil at lower pressures than CO2, making it suitable for a wider range of reservoir conditions, including shallower, low-pressure reservoirs.[1][2][4]

  • Enhanced Solubility and Swelling: this compound exhibits high solubility in crude oil, leading to significant oil swelling and viscosity reduction, which improves oil mobility and displacement efficiency.[1][2]

  • Operational Simplicity: Unlike CO2, this compound is non-corrosive, which simplifies infrastructure requirements and reduces operational costs associated with corrosion mitigation.[1][2]

  • Economic Viability: The increasing availability of this compound from shale gas production has made it a more cost-effective EOR injectant in many regions.[1][2][5]

Quantitative Data: this compound vs. Carbon Dioxide in EOR

The following tables summarize key quantitative data comparing the properties and performance of this compound and carbon dioxide as EOR injectants.

Table 1: Physical Properties of this compound and Carbon Dioxide

PropertyThis compound (C2H6)Carbon Dioxide (CO2)Reference
Molecular Weight ( g/mol )30.0744.01[1]
Critical Temperature (°F)~90~90[1]
Critical Pressure (psia)7071,071[1]
Critical Density (lb/ft³)12.929.1[1]

Table 2: Minimum Miscibility Pressure (MMP) Comparison

Crude Oil TypeTemperature (°C)This compound MMP (psi)CO2 MMP (psi)Reference
Bakken Crude42~ one-half of CO2 MMP1276[6]
Muddy Crude42~ one-half of CO2 MMP2045[6]
West Sak Viscous OilReservoir Conditions600> 6,600[1]
Mauddud Reservoir Live OilReservoir Conditions1,0221,762[4]

Table 3: Oil Recovery Factor from Field and Laboratory Studies

Study TypeInjection MethodOil Recovery Factor (% OOIP)Reference
Niger Delta Case Study (Simulation)Continuous this compound Injection46.7[7]
Niger Delta Case Study (Simulation)This compound Water-Alternating-Gas (WAG)~48[7]
Heavy Oil Sandpack (Lab)This compound Cyclic Solvent Injection (CSI)76.1 (in combination with water/nanoparticle flooding)[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating the suitability of this compound for a specific reservoir.

Protocol 1: Determination of Minimum Miscibility Pressure (MMP) using the Slim Tube Method

Objective: To determine the minimum pressure at which this compound achieves dynamic miscibility with a specific crude oil at reservoir temperature.

Apparatus:

  • High-pressure slim tube (long coiled tube packed with sand or glass beads)

  • High-pressure positive displacement pumps for injecting this compound and crude oil

  • High-pressure sight glass or densitometer to observe effluent

  • Temperature-controlled oven

  • Pressure transducers and data acquisition system

  • Back-pressure regulator

Procedure:

  • Core Preparation: The slim tube is cleaned, dried, and packed with a known mesh size of sand or glass beads. Porosity and permeability are determined.

  • Saturation: The slim tube is saturated with the dead or live crude oil at reservoir temperature and a pressure well above the oil's bubble point.

  • This compound Injection: this compound is injected into the slim tube at a constant rate and a specific pressure, displacing the oil. The entire apparatus is maintained at reservoir temperature.

  • Effluent Analysis: The produced fluids are passed through a sight glass or densitometer to observe the phase behavior. The oil recovery is measured as a function of the injected pore volumes of this compound.

  • Pressure Increments: The experiment is repeated at incrementally higher pressures.

  • MMP Determination: The MMP is identified as the "break" in the oil recovery versus pressure curve, typically where the recovery at 1.2 pore volumes of injected gas is 90% or higher.

Protocol 2: Core Flooding Experiment for Oil Recovery Assessment

Objective: To evaluate the oil recovery efficiency of this compound flooding in a representative reservoir core sample under reservoir conditions.

Apparatus:

  • Core holder rated for reservoir pressure and temperature

  • High-pressure pumps for injecting brine, oil, and this compound

  • Fluid accumulators for brine, oil, and this compound

  • Convection oven to maintain reservoir temperature

  • Confining pressure system

  • Differential pressure transducers

  • Automated data acquisition and control system

  • Effluent collection and analysis system (e.g., gas chromatograph)

Procedure:

  • Core Preparation: A cleaned and dried reservoir core plug is mounted in the core holder.

  • Initial Saturation: The core is saturated with synthetic brine, and the absolute permeability is determined.

  • Oil Saturation: The core is flooded with the reservoir crude oil to establish irreducible water saturation (Swi). The initial oil in place (OOIP) is calculated.

  • Waterflooding (Optional): The core may be waterflooded to residual oil saturation (Sorw) to simulate secondary recovery.

  • This compound Injection: this compound is injected into the core at a constant pressure or rate, maintained above the MMP. The injection can be continuous or in cycles (e.g., Water-Alternating-Gas - WAG).

  • Data Collection: Throughout the flood, oil and gas production, pressure drop across the core, and injection volumes are continuously monitored.

  • Analysis: The oil recovery factor is calculated as a percentage of the OOIP. The composition of the produced fluids can be analyzed to understand the displacement mechanism.

Diagrams

Signaling Pathway: Mechanism of Miscible this compound Flooding

G cluster_reservoir Reservoir Conditions (P > MMP) cluster_process Miscible Displacement Process cluster_outcome Recovery Outcome Ethane_Injection Injected this compound Crude_Oil Residual Crude Oil Ethane_Injection->Crude_Oil Dissolves in oil Vaporizing_Drive Vaporizing Gas Drive Ethane_Injection->Vaporizing_Drive Extracts light-intermediate hydrocarbons Oil_Swelling Oil Swelling & Viscosity Reduction Crude_Oil->Oil_Swelling Miscible_Front Development of Miscible Front Vaporizing_Drive->Miscible_Front Oil_Swelling->Miscible_Front Oil_Bank Formation of Oil Bank Miscible_Front->Oil_Bank Pushes oil ahead High_Displacement High Microscopic Displacement Efficiency Oil_Bank->High_Displacement Increased_Recovery Increased Oil Recovery High_Displacement->Increased_Recovery

Caption: Mechanism of oil recovery by miscible this compound flooding.

Experimental Workflow: Core Flooding for this compound EOR Evaluation

G start Start prep Core Preparation & Saturation with Brine start->prep perm Determine Absolute Permeability prep->perm oil_sat Saturate with Crude Oil to Swi perm->oil_sat waterflood Waterflood to Sorw (Optional) oil_sat->waterflood ethane_flood Inject this compound (Continuous or WAG) at P > MMP oil_sat->ethane_flood Primary Mode waterflood->ethane_flood monitor Monitor Production, Pressure Drop ethane_flood->monitor analysis Calculate Recovery Factor & Analyze Effluent monitor->analysis end End analysis->end

Caption: Workflow for evaluating this compound EOR using core flooding.

Logical Relationship: Factors Influencing this compound EOR Efficiency

G cluster_this compound This compound Properties cluster_reservoir Reservoir Conditions cluster_outcome EOR Performance Ethane_Props Low Critical Pressure High Solubility MMP Lower MMP Ethane_Props->MMP Reservoir_Conds Pressure Temperature Oil Composition Reservoir_Conds->MMP Recovery Higher Oil Recovery MMP->Recovery Achieving miscibility is key

Caption: Relationship between this compound properties, reservoir conditions, and EOR performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Performance in Ethane Steam Cracking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst performance in ethane (B1197151) steam cracking.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

1. Issue: Rapid Catalyst Deactivation

  • Question: My catalyst is deactivating much faster than expected. What are the potential causes and how can I troubleshoot this?

    Answer: Rapid catalyst deactivation is a common challenge in this compound steam cracking. The primary causes are typically coke formation, poisoning, or thermal degradation (sintering).[1][2]

    Troubleshooting Steps:

    • Characterize the Deactivated Catalyst: The first step is to understand the deactivation mechanism.

      • Coke Formation: Use Temperature-Programmed Oxidation (TPO) to quantify the amount and nature of the coke deposited on the catalyst.[3][4] Different peaks in the TPO profile can correspond to different types of coke (e.g., aliphatic vs. aromatic).[3][4]

      • Poisoning: Analyze the elemental composition of the catalyst surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify potential poisons such as sulfur, nickel, or vanadium, which can originate from the feedstock.[5][6]

      • Sintering: High operating temperatures can cause the active metal particles on the catalyst to agglomerate, reducing the active surface area.[1][2] This can be observed through techniques like Transmission Electron Microscopy (TEM) or by a decrease in surface area measured by Brunauer-Emmett-Teller (BET) analysis.

    • Review Operating Conditions:

      • Temperature: High reaction temperatures accelerate both coking and sintering.[7] Consider if the temperature is within the recommended range for your catalyst.

      • Steam-to-Hydrocarbon Ratio: Insufficient steam can lead to higher rates of coke formation.[8] The steam acts as a diluent and helps to gasify coke precursors.[9]

      • Feedstock Purity: Impurities in the this compound feed are a common source of catalyst poisons.[6][10] Ensure the feedstock meets the required purity specifications.

    • Implement Corrective Actions:

      • For Coking:

        • Optimize the steam-to-hydrocarbon ratio.

        • Perform periodic catalyst regeneration (decoking) by controlled oxidation to burn off the coke.[11]

        • Consider using a catalyst with higher coke resistance, such as those with optimized acidity or pore structure.[12]

      • For Poisoning:

        • Purify the feedstock to remove poisons.

        • Use a guard bed upstream of the main reactor to capture poisons before they reach the catalyst.[1]

      • For Sintering:

        • Operate at the lowest possible temperature that still achieves the desired conversion.

        • Choose a catalyst with high thermal stability.

    Troubleshooting Workflow for Catalyst Deactivation

    Deactivation_Troubleshooting start Rapid Catalyst Deactivation Observed char_catalyst Characterize Spent Catalyst (TPO, XPS, BET/TEM) start->char_catalyst review_op Review Operating Conditions start->review_op high_coke High Coke Deposition? char_catalyst->high_coke poisons Poisons Detected? high_coke->poisons No optimize_steam Optimize Steam/HC Ratio & Regeneration Cycle high_coke->optimize_steam Yes sintering Sintering Observed? poisons->sintering No purify_feed Purify Feedstock / Use Guard Bed poisons->purify_feed Yes lower_temp Lower Operating Temperature sintering->lower_temp Yes end Improved Catalyst Performance sintering->end No optimize_steam->end purify_feed->end lower_temp->end

    Caption: A logical workflow for troubleshooting rapid catalyst deactivation.

2. Issue: Low Olefin (Ethylene/Propylene) Selectivity

  • Question: My this compound conversion is high, but the selectivity to desired olefins is low. What could be the cause and how can I improve it?

    Answer: Low olefin selectivity despite high conversion often indicates that secondary reactions are occurring, converting your desired products into less valuable byproducts like mthis compound (B114726) and aromatics.[12][13]

    Potential Causes and Solutions:

    • High Operating Temperature: While higher temperatures increase this compound conversion, excessively high temperatures can promote cracking of the produced olefins, leading to higher mthis compound and hydrogen yields.[7] There is an optimal temperature range for maximizing olefin selectivity.

    • Long Residence Time: A longer residence time can increase the likelihood of secondary reactions.[13] Optimizing the flow rate of the reactants can help to achieve the desired residence time.

    • Catalyst Acidity: The acidity of the catalyst plays a crucial role. Very high acidity can promote hydrogen transfer reactions, which lead to the formation of alkanes and aromatics at the expense of olefins.[12]

      • Solution: Consider using a catalyst with optimized acidity. For example, in ZSM-5 catalysts, a higher Si/Al ratio generally corresponds to lower acidity and can lead to higher propylene (B89431) selectivity.[12]

    • Coke Formation: Certain types of coke can have catalytic activity that promotes undesired side reactions.

    Data on Temperature Effect on Selectivity:

Temperature (°C)This compound Conversion (%)Ethylene Selectivity (%)Propylene Selectivity (%)Mthis compound Yield (%)
800558535
850658228
9007578112

Frequently Asked Questions (FAQs)

  • Q1: What are the main mechanisms of coke formation in this compound steam cracking?

    A1: Coke formation in steam cracking can occur through three primary mechanisms:

    • Heterogeneous Catalytic Mechanism: This mechanism is prominent on metal surfaces, such as the reactor walls or metal sites on the catalyst (e.g., iron and nickel). These metals catalyze the dehydrogenation of hydrocarbons, leading to the formation of coke precursors.[11]

    • Heterogeneous Radical Mechanism: This involves the reaction of gas-phase radicals with the surface, leading to the growth of carbonaceous deposits.[11]

    • Homogeneous Condensation Mechanism: In the gas phase, heavy aromatic compounds can form through a series of condensation reactions and then deposit on the catalyst surface.

    Mechanisms of Coke Formation

    Coke_Formation cluster_gas Gas Phase cluster_surface Catalyst Surface This compound This compound (C2H6) Radicals Radicals (e.g., C2H5•) This compound->Radicals Pyrolysis MetalSites Active Metal Sites (e.g., Ni, Fe) This compound->MetalSites Adsorption Aromatics Heavy Aromatics Radicals->Aromatics Condensation RadicalCoke Radical Coke Radicals->RadicalCoke Surface Reaction CondensationCoke Condensation Coke Aromatics->CondensationCoke Deposition CatalyticCoke Catalytic Coke MetalSites->CatalyticCoke Dehydrogenation

    Caption: The main pathways leading to coke formation on the catalyst surface.

  • Q2: How do I perform a Temperature-Programmed Oxidation (TPO) experiment to analyze coke on my catalyst?

    A2: TPO is a powerful technique to characterize coke deposits. Here is a general protocol:

    • A known mass of the coked catalyst is placed in a quartz reactor.

    • The catalyst is heated at a constant rate (e.g., 10 °C/min) in a flowing stream of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in He).

    • The off-gas from the reactor is continuously monitored by a detector, typically a thermal conductivity detector (TCD) or a mass spectrometer, to measure the concentration of CO₂ and/or CO produced from the combustion of coke.

    • The amount of coke can be quantified from the integrated area of the CO₂/CO signal. The temperature at which the combustion peaks occur provides information about the nature of the coke; more graphitic coke generally combusts at higher temperatures.[3][4]

  • Q3: Can adding sulfur compounds to the feed help optimize performance?

    A3: Yes, the addition of small amounts of sulfur-containing compounds (e.g., DMDS) is a common industrial practice to mitigate coke formation.[14] Sulfur compounds can passivate the active metal sites (like nickel and iron) on reactor walls and catalysts that promote catalytic coke formation.[14] However, the effect can be complex, and in some cases, excessive sulfur can lead to other issues or have a promoting effect on pyrolytic carbon formation.[14] Therefore, the concentration of the sulfur additive must be carefully optimized.

Experimental Protocols

Protocol 1: Catalyst Activity and Selectivity Testing

  • Reactor Setup: A fixed-bed microreactor is typically used. The catalyst (e.g., 0.5-2.0 g) is loaded into the reactor and secured with quartz wool.

  • Pre-treatment: The catalyst is often pre-treated in situ, for example, by heating under a flow of inert gas (N₂ or He) to a specific temperature to remove any adsorbed species.

  • Reaction:

    • The reactor is brought to the desired reaction temperature (e.g., 800-900 °C).

    • A feed mixture of this compound, steam, and an inert internal standard (e.g., N₂) is introduced into the reactor at a controlled flow rate to achieve a specific weight hourly space velocity (WHSV). A typical steam-to-hydrocarbon molar ratio is between 0.3 and 1.0.[8]

    • The reactor effluent is passed through a cold trap to condense out water and heavy hydrocarbons.

  • Analysis: The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns (e.g., Porapak Q and Molecular Sieve 5A) and detectors (TCD and FID) to quantify the composition of the product stream.

  • Data Calculation:

    • This compound Conversion (%): ((Ethane_in - Ethane_out) / Ethane_in) * 100

    • Product Selectivity (%): (Moles of desired product / Total moles of this compound converted) * 100

Experimental Workflow for Catalyst Testing

Catalyst_Testing_Workflow start Start load_catalyst Load Catalyst into Reactor start->load_catalyst pretreatment Catalyst Pre-treatment (e.g., N2 flow at high T) load_catalyst->pretreatment set_conditions Set Reaction Conditions (Temperature, Pressure) pretreatment->set_conditions introduce_feed Introduce Feed Gas (this compound + Steam + N2) set_conditions->introduce_feed run_reaction Run Reaction for Specified Time introduce_feed->run_reaction analyze_products Analyze Effluent Gas (Online GC) run_reaction->analyze_products calculate_performance Calculate Conversion & Selectivity analyze_products->calculate_performance end End calculate_performance->end

Caption: A standard workflow for evaluating catalyst performance in a lab-scale reactor.

References

Technical Support Center: Minimizing Coke Formation in Ethane Pyrolysis Furnaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize coke formation in ethane (B1197151) pyrolysis furnaces.

Troubleshooting Guide

This guide addresses common issues encountered during this compound pyrolysis experiments related to coke formation.

Question Possible Causes Troubleshooting Steps & Recommendations
Why am I observing an unexpectedly high rate of coke formation early in my experiment? - Active Metal Sites: The fresh, unconditioned surface of the reactor coil (especially Fe-Cr-Ni alloys) contains catalytically active metal sites (iron and nickel) that promote coke formation.[1][2] - Surface Temperature: A bare metal surface may have a higher temperature than a coked surface due to differences in emissivity.[3]1. Surface Pretreatment: Before introducing the this compound feedstock, pretreat the reactor surface. A common method is high-temperature oxidation followed by a steam/air treatment to form a protective oxide layer (e.g., MnCr2O4, Cr2O3) that passivates the active metal sites.[2] 2. Sulfiding: Introduce a sulfur-containing compound (e.g., DMDS or H2S) to the feed. Sulfur compounds passivate metal surfaces, which is particularly effective at the beginning of the pyrolysis process.[3][4] 3. Initial Operation: Be aware that initial coking rates are often high and will decrease to an asymptotic value as the surface becomes covered with a layer of coke.[5]
How can I reduce the overall coke deposition during a long experimental run? - Suboptimal Operating Conditions: High temperatures and residence times can favor coke-forming reactions.[6] - Reactor Material: Standard Fe-Cr-Ni alloys are known to catalyze coke formation.[1][7] - Absence of Inhibitors: Lack of chemical additives can lead to higher coke deposition rates.1. Optimize Operating Parameters: Carefully control the furnace temperature and residence time to favor ethylene (B1197577) production over coke formation. 2. Alloy Selection: If possible, use reactor tubes made from aluminum-enriched alloys. These form a protective alumina (B75360) (Al2O3) scale that significantly reduces coking.[1][2][7] 3. Use of Coatings: Apply a barrier or catalytic coating to the reactor surface. Alumina-based coatings have been shown to be effective.[2][8] Catalytic coatings can actively remove deposited coke.[1][2] 4. Continuous Inhibitor Addition: Continuously add a coke inhibitor, such as a sulfur compound or an organic polysiloxane, to the feedstock at parts-per-million (ppm) levels.[3]
My furnace is showing an increased pressure drop and requires higher tube skin temperatures for the same conversion rate. What is happening? - Coke Layer Buildup: A layer of coke is depositing on the inner walls of the furnace tubes.[6][9] - Reduced Heat Transfer: Coke is a poor thermal conductor, so it insulates the process gas from the furnace heat. This requires increasing the external tube temperature to maintain the desired process gas temperature and conversion rate.[1][10] - Reduced Cross-Sectional Area: The coke layer physically narrows the tube diameter, leading to an increased pressure drop.[10]1. Monitor Operating Parameters: Continuously track the pressure drop across the coils and the tube skin temperature. A steady increase in these parameters is a clear indicator of coke buildup. 2. Plan for Decoking: This is a strong indication that the furnace is nearing the end of its run length and will require a decoking cycle. A typical run length is 30-90 days, depending on conditions.[11] 3. Decoking Procedure: Once the run is complete, the furnace must be taken offline for decoking. This is typically done by burning the coke with a controlled mixture of steam and air.[11][12]
I'm using a sulfur-based additive, but the results are inconsistent. Why? - Additive Concentration: The concentration of the sulfur additive is critical. Too little may be ineffective, while too much can sometimes promote certain types of coke formation.[4] - Thermal Stability of Additive: Different sulfur compounds have different thermal stabilities. Many decompose to hydrogen sulfide (B99878) (H2S) before even reaching the pyrolysis zone.[4] - Interaction with Reactor Materials: The effectiveness of sulfur additives can be influenced by the specific alloy of the reactor tubes and any surface coatings present. For example, presulfiding an alumina-based coating can negatively affect its performance.[8]1. Optimize Concentration: Experimentally determine the optimal concentration of your specific sulfur additive for your system. 2. Consider H2S: Since many sulfur additives decompose to H2S, using H2S directly can provide more consistent results.[4] 3. Evaluate Additive-Material Compatibility: Be aware of potential negative interactions, especially with coated tubes. Alternative pretreatment strategies may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of coke formation in this compound pyrolysis?

A1: Coke formation in this compound pyrolysis occurs through several mechanisms:

  • Catalytic Coke Formation: This mechanism is dominant on metal surfaces, particularly those containing iron and nickel. These metals catalyze the dehydrogenation of hydrocarbons, leading to the formation of filamentous or other structured forms of coke.

  • Gas-Phase Coke Formation: In the gas phase, coke precursors like polycyclic aromatic hydrocarbons (PAH) can form. These can then nucleate and condense into tar droplets, which adsorb onto surfaces and dehydrogenate to form film-like coke.[3]

  • Surface Growth: Small gas-phase species, such as acetylene, olefins, and various radicals, can react directly with sites on an existing coke surface, causing it to grow. This is favored by higher temperatures.[3]

Q2: How does steam help in minimizing coke formation?

A2: Steam is used as a diluent in the process for several reasons. It reduces the partial pressure of the hydrocarbons, which can shift reaction equilibria away from coke-forming pathways. Additionally, steam can participate in gasification reactions with the deposited coke (C + H₂O → CO + H₂), helping to remove it, although this is more significant during the decoking process. Some inhibitors, like alkali metal salts, are believed to work by promoting this steam gasification of coke.[3]

Q3: What is the difference between a barrier coating and a catalytic coating?

A3:

  • Barrier Coatings: These are inert layers, such as alumina or silica, applied to the inner surface of the reactor tubes.[8] They act as a physical barrier, preventing the hydrocarbon molecules from coming into contact with the catalytically active metal surfaces of the tubes.[2]

  • Catalytic Coatings: These coatings go a step further by not only acting as a barrier but also actively removing coke as it forms.[1][2] They are designed to promote the gasification of coke deposits at operating temperatures.

Q4: What is the typical decoking process?

A4: The decoking process is necessary when coke buildup significantly impacts furnace efficiency.[9] The furnace is taken offline, and the hydrocarbon feed is stopped. A controlled mixture of steam and air is then introduced into the coils.[11][12] The oxygen in the air combusts the carbon deposits, converting them primarily to carbon monoxide (CO) and carbon dioxide (CO₂), which are then purged from the system.[9] The process is carefully monitored to avoid overheating and damaging the furnace tubes.[12]

Quantitative Data on Coke Formation

The following tables summarize quantitative data from experimental studies on coke formation.

Table 1: Effect of H₂PtCl₆ Additive on Specific Coke Formation Rate at 830°C [3]

Surface MaterialFeedstockCoke Formation Rate (No Additive) (µg/cm²-min)Coke Formation Rate (With Additive) (µg/cm²-min)Reduction Factor
QuartzThis compound0.340.089~4.0x
IncoloyThis compound0.980.38~2.6x
QuartzPropane0.510.33~1.5x
IncoloyPropane1.91.0~1.9x

Table 2: Comparison of Coking Rates for Different Alloy Types in this compound Steam Cracking [2]

Alloy TypeKey CharacteristicRelative Coking Resistance
Standard Fe-Cr-Ni AlloysNo aluminum enhancementLower
Al-Enhanced AlloysForm a protective Al₂O₃ layerHigher
Silicon Carbide (SiC)Ceramic materialVery High (but has mechanical limitations)[1]

Note: Specific coking rates can differ by more than a factor of 10 between different materials under the same conditions.[2]

Experimental Protocols

Protocol: Evaluating the Effect of a Surface Coating on Coke Formation using Thermogravimetric Analysis (TGA)

This protocol describes a general method for comparing the coking rate on a coated metal sample versus an uncoated sample under simulated this compound pyrolysis conditions.

1. Objective: To quantify the reduction in coke formation on a metal coupon due to a specific surface coating.

2. Materials & Apparatus:

  • Thermogravimetric Analyzer (TGA) capable of high temperatures (e.g., >900°C) and reactive gas flow.

  • Metal coupons (e.g., Incoloy 800) of identical size, one with the coating to be tested and one uncoated reference coupon.

  • Gas cylinders: this compound (C₂H₆), Nitrogen (N₂), Steam generator or water vapor source.

  • Mass flow controllers for precise gas mixture control.

  • Quartz reactor or sample holder for the TGA.

3. Experimental Procedure:

  • Sample Preparation:

    • Clean both the coated and uncoated coupons with a solvent (e.g., acetone) and dry them thoroughly.

    • Measure the surface area of the coupons.

    • Place one coupon in the TGA sample holder.

  • System Purge & Heating:

    • Purge the TGA system with an inert gas (N₂) for 30 minutes to remove any residual air.

    • Heat the furnace to the target pyrolysis temperature (e.g., 830°C) under a continuous N₂ flow.

  • Pyrolysis & Coking:

    • Once the temperature is stable, switch the gas flow from N₂ to the this compound/steam mixture. A typical steam-to-hydrocarbon molar ratio is around 2:1.[3]

    • Maintain a constant total pressure (e.g., 1 atm).[3]

    • Continuously record the mass of the coupon using the TGA. The increase in mass corresponds to the mass of coke deposited.

    • Continue the experiment for a set duration (e.g., 60-120 minutes).

  • Cooling & Post-Analysis:

    • Switch the gas flow back to N₂ to stop the reaction and purge the system.

    • Cool the furnace down to room temperature.

    • Remove the coked coupon for visual inspection and optional further analysis (e.g., Scanning Electron Microscopy - SEM).

  • Repeat:

    • Repeat the exact same procedure (steps 1-4) with the other coupon.

  • Data Analysis:

    • Plot the mass of coke deposited (μg) versus time (min) for both coupons.

    • Calculate the specific coke formation rate (rc) in µg/cm²-min by dividing the rate of mass increase (slope of the linear portion of the graph) by the coupon's surface area.

    • Compare the specific coking rates of the coated and uncoated coupons to determine the effectiveness of the coating.

Visualizations

CokeFormationPathways cluster_gas_phase Gas Phase Reactions cluster_surface Surface Reactions This compound This compound (C2H6) Radicals Free Radicals This compound->Radicals Pyrolysis ActiveSites Active Metal Sites (Fe, Ni) This compound->ActiveSites Catalytic Dehydrogenation Olefins Olefins (e.g., Ethylene) & Acetylene PAH Polycyclic Aromatic Hydrocarbons (PAH) Olefins->PAH Polymerization CokeSurface Existing Coke Surface Olefins->CokeSurface Surface Growth Radicals->Olefins Radicals->CokeSurface Surface Growth Tar Tar Droplets PAH->Tar Nucleation AmorphousCoke Amorphous Coke (Film-like) Tar->AmorphousCoke Adsorption & Dehydrogenation CatalyticCoke Catalytic Coke (Filamentous) ActiveSites->CatalyticCoke

Caption: Key pathways for coke formation in this compound pyrolysis.

TroubleshootingWorkflow Start High Coke Formation Observed CheckTime Is this early in the experimental run? Start->CheckTime CheckParams Are operating conditions (Temp, Residence Time) optimized? CheckTime->CheckParams No InitialCoking Normal high initial rate. Passivate surface with pretreatment or sulfiding. CheckTime->InitialCoking Yes CheckMaterials What is the reactor material? CheckParams->CheckMaterials Yes OptimizeParams Adjust T and residence time to favor olefin production. CheckParams->OptimizeParams No StandardAlloy Standard Fe-Cr-Ni Alloy CheckMaterials->StandardAlloy AdvancedAlloy Advanced/Coated Alloy CheckMaterials->AdvancedAlloy End Reduced Coke Formation InitialCoking->End OptimizeParams->End ConsiderUpgrade Consider upgrading to Al-enhanced alloys or applying coatings. StandardAlloy->ConsiderUpgrade AddInhibitors Introduce continuous coke inhibitors (e.g., Sulfur compounds). StandardAlloy->AddInhibitors AdvancedAlloy->AddInhibitors ConsiderUpgrade->End AddInhibitors->End

Caption: Troubleshooting workflow for high coke formation.

References

troubleshooting peak tailing for ethane in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with ethane (B1197151) in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can reduce the resolution between this compound and other early-eluting compounds, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2][3] For a fast-eluting, sharp peak like this compound, even minor tailing can significantly impact data quality.

Q2: All my peaks, including this compound, are tailing. Where should I start troubleshooting?

When all peaks in a chromatogram show tailing, the cause is most often related to a physical issue in the GC system rather than a chemical interaction.[4][5] This indicates a problem that affects all compounds indiscriminately. The recommended approach is to start with the most common and easiest-to-fix issues first.

Recommended starting points:

  • Inlet Maintenance: The injection port is a frequent source of problems. Start by replacing the inlet liner and septum.[6][7]

  • Column Installation: An improperly installed column is a primary cause of peak distortion.[4] Verify that the column has a clean, square cut and is installed at the correct height within the inlet as per the manufacturer's instructions.[3][5][8] A poor cut can create turbulence in the carrier gas flow, trapping some analyte molecules and causing them to elute later, resulting in a tail.[4][5]

  • System Contamination: Non-volatile residues in the inlet or at the beginning of the column can interfere with the sample path.[4][6] If new consumables don't solve the issue, trimming the front of the column may be necessary.[3]

  • Leaks: Check for leaks in the system, particularly around the septum and column fittings.[8][9]

Q3: Could column overload be causing my this compound peak to tail?

Yes, column overload can lead to peak distortion. While severe overload often results in a "shark-fin" or fronting peak shape, some column types can exhibit tailing when overloaded.[10][11] This occurs when the amount of sample injected exceeds the capacity of the stationary phase.[2][10]

To check for overload, dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, column overload was the likely cause.[2][12]

Solutions for Column Overload:

  • Dilute the sample.[6]

  • Decrease the injection volume.[13]

  • If using splitless injection, switch to a split injection or increase the split ratio.[6][13]

Q4: How does the carrier gas flow rate affect peak tailing for a fast-eluting compound like this compound?

The carrier gas flow rate is a critical parameter for maintaining good peak shape.

  • Flow Rate Too Low: An insufficient flow rate increases the time the analyte spends in the column, which can lead to band broadening due to diffusion.[6]

  • Flow Rate Too High: While this reduces analysis time, it may not allow for adequate interaction between the analyte and the stationary phase, potentially harming separation efficiency.[6]

It is crucial to operate near the optimal linear velocity for your chosen carrier gas (e.g., Helium, Hydrogen, or Nitrogen) to maximize column efficiency and achieve sharp, symmetrical peaks.[6]

Q5: What role does the inlet liner play in preventing this compound peak tailing?

The inlet liner is a critical component for ensuring sharp peak shapes. Even for a non-polar analyte like this compound, the liner can be a source of problems leading to peak tailing.

  • Contamination: Over time, liners can become contaminated with non-volatile residues from previous injections.[6] These residues can create active sites or disrupt the flow path, causing peak distortion.[4]

  • Activity: Exposed silanol (B1196071) groups (-SiOH) on the surface of a standard glass liner can interact with more polar compounds.[6] While less of an issue for this compound, using a deactivated liner is always recommended to ensure an inert sample path.[3]

  • Incorrect Liner Type: For trace analysis, a liner with a smaller internal diameter (< 2 mm I.D.) increases the linear velocity of the carrier gas, leading to a more rapid and focused transfer of analytes onto the column.

Regularly replacing the liner is a key part of routine GC maintenance to prevent peak tailing.[8][14]

Troubleshooting Guides

Troubleshooting Summary

The table below summarizes common causes of peak tailing for this compound and their corresponding solutions.

Symptom Possible Cause Recommended Solution
All peaks are tailingPhysical/Mechanical Issue
Poor column cut at the inlet.[3][5]Re-cut the column, ensuring a clean, 90° angle.[3] Inspect the cut with a magnifier.
Improper column installation height in the inlet.[3][5]Check the manufacturer's guidelines and reinstall the column to the correct depth.[3]
Contamination in the inlet liner or on the column.[4][5][6]Perform inlet maintenance: replace the liner and septum.[6] Trim 10-20 cm from the front of the column.[3][5]
System leak (e.g., at the septum or fittings).[8][9]Perform a leak check using an electronic leak detector.
This compound peak is tailing (and possibly other peaks)Method-Related Issue
Column overload due to high sample concentration.[2][6]Dilute the sample or reduce the injection volume.[6] Increase the split ratio.[13]
Carrier gas flow rate is too low.[6]Optimize the flow rate for the carrier gas being used to ensure it's near the optimal linear velocity.[6]
Suboptimal inlet temperature (too low).[1][6]Ensure the inlet temperature is sufficient to vaporize the sample quickly and completely.
Dead volume in the flow path.[5][15]Check all connections and ensure the column is properly installed. Use deactivated liners designed to minimize dead volume.[8]
Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.

Troubleshooting_Workflow A Observe Peak Tailing for this compound B Are ALL peaks tailing? A->B C YES: Likely a Physical Issue B->C Yes D NO: Likely a Method or Chemical Issue B->D No E Perform Inlet Maintenance: Replace Liner & Septum C->E J Review Method Parameters D->J F Check Column Installation: 1. Ensure a clean, square cut. 2. Verify correct installation depth. E->F I Perform System Leak Check F->I G Problem Solved? H Trim 10-20 cm from Column Inlet G->H No N End G->N Yes H->N I->G K Check for Column Overload: Dilute sample & re-inject J->K L Optimize Carrier Gas Flow Rate K->L M Problem Solved? L->M M->N Yes O Consider Column Replacement or Further Diagnostics M->O No

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

Routine inlet maintenance is the first line of defense against peak tailing.[14]

  • Cool Down: Set the inlet temperature to a safe level (e.g., < 50°C) and wait for it to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the injection port.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner, along with any O-rings, using appropriate forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated and in good condition.

  • Reassemble: Reassemble the inlet components in the reverse order of removal.

  • Leak Check: Restore the carrier gas flow and perform a thorough leak check around the septum nut and other fittings using an electronic leak detector.[1]

Protocol 2: Column Trimming

If contamination at the head of the column is suspected, trimming a small portion can restore performance.[5][7]

  • Cool Down: Cool the GC oven to room temperature. Turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Make the Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, lightly score the column about 10-20 cm from the end.[3][16]

  • Break Cleanly: Gently flex the column at the score to create a clean, square break. The cut should be at a 90° angle to the column wall.[5][16]

  • Inspect: Examine the cut end with a small magnifier to ensure there are no jagged edges or shards of silica.[3][5] If the cut is not clean, repeat the process.

  • Reinstall: Slide a new nut and ferrule onto the column. Reinstall the column into the inlet at the manufacturer-recommended depth.

  • Restore and Check: Tighten the fitting, restore carrier gas flow, and perform a leak check. It is advisable to condition the column briefly before running samples.

References

Technical Support Center: Vitrification with Liquid Ethane in Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the vitrification of cryo-electron microscopy (cryo-EM) samples using liquid ethane (B1197151).

Troubleshooting Guides

This section addresses common issues encountered during the plunge-freezing process.

Issue: Ice Contamination on the Grid

Q1: My grids show crystalline ice contamination. What are the likely causes and how can I prevent it?

A1: Crystalline ice formation is a frequent problem that can obscure your sample and reduce image quality. The primary causes include a slow cooling rate, a suboptimal liquid this compound temperature, and exposure of the grid to atmospheric moisture.[1][2][3]

Troubleshooting Steps:

  • Ensure Rapid Freezing: The plunge-freezing process must be fast enough to prevent water molecules from forming ice crystals.[4][5] Use an automated plunge-freezer for consistent and rapid immersion.[4]

  • Optimize this compound Temperature: The liquid this compound should be at its melting point (approximately -188°C) to ensure the highest heat capacity for rapid cooling.[6] You should see a thin layer of solid this compound in your cryogen cup, indicating it is at the correct temperature.[7][8]

  • Minimize Exposure to Air: Transfer the vitrified grid to liquid nitrogen storage as quickly as possible to prevent atmospheric water vapor from condensing and freezing on the grid.[2][9] Working in a low-humidity environment or using a humidity-controlled chamber can significantly reduce contamination.[10][11]

  • Use Dry and Cold Tools: All tools, including tweezers, that come into contact with the grid must be thoroughly pre-cooled in liquid nitrogen and kept dry to avoid transferring moisture.[2][8]

Issue: Inconsistent or Inappropriate Ice Thickness

Q2: The ice on my grids is either too thick or too thin. How can I achieve the optimal ice thickness?

A2: Achieving the ideal ice thickness, which is slightly larger than the diameter of your particle, is crucial for high-resolution imaging.[12] Ice that is too thick increases background noise, while ice that is too thin can exclude or denature particles.[12][13]

Troubleshooting Steps:

  • Adjust Blotting Parameters: The blotting time and force are the most critical parameters for controlling ice thickness.[14][15]

    • For ice that is too thick: Increase the blotting time or the blotting force.[8]

    • For ice that is too thin: Decrease the blotting time or blotting force.

  • Optimize Sample Application Volume: Applying a consistent volume of sample (typically 3-5 µL) can help in achieving reproducible ice thickness.[9][10]

  • Control Environmental Conditions: The humidity and temperature of the plunge-freezing chamber affect the rate of evaporation. Higher humidity can help in forming more consistent and slightly thicker ice layers.[10][14]

  • Check Grid Hydrophilicity: Poorly hydrophilized grids can lead to uneven spreading of the sample and result in inconsistent ice thickness.[4] Ensure grids are properly glow-discharged immediately before use.[2][4]

Issue: Poor Particle Distribution

Q3: My particles are aggregated or show preferred orientation on the grid. What can I do to improve their distribution?

A3: A uniform distribution of particles in various orientations is essential for high-resolution 3D reconstruction. Aggregation and preferred orientation are common sample-dependent issues.[14]

Troubleshooting Steps:

  • Optimize Sample Concentration: A sample concentration that is too high can lead to aggregation. Try diluting your sample. A typical starting range is 0.1-5 mg/mL.[1][14]

  • Improve Sample Purity: Ensure your sample is highly pure and free of aggregates before grid preparation by using techniques like size-exclusion chromatography.[5]

  • Add Detergents or Other Additives: For some samples, especially membrane proteins, the addition of a small amount of a suitable detergent can help to prevent aggregation and overcome preferred orientation.[8][14]

  • Modify Grid Surface: Using different types of grids (e.g., gold grids) or applying a thin continuous carbon layer can sometimes alter the surface chemistry and improve particle behavior.[8][16]

  • Adjust Buffer Conditions: The pH and salt concentration of your buffer can influence particle interactions. Experiment with slight variations in buffer composition.[14]

Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions when working with liquid this compound?

A4: Liquid this compound is a flammable, cryogenic liquid that requires careful handling.[17][18]

  • Always work in a well-ventilated area, such as a fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.[19]

  • Be aware that direct skin contact can cause severe burns due to its high heat capacity.[19]

  • Keep flammable substances and sources of ignition away from the work area.[17][18]

  • Consult the Material Safety Data Sheet (MSDS) for this compound before use.[19]

Q5: Why is liquid this compound used for vitrification instead of liquid nitrogen?

A5: Liquid this compound has a higher heat capacity and a larger temperature range between its melting and boiling points compared to liquid nitrogen.[20][21] This allows for a much faster cooling rate, which is essential to prevent the formation of crystalline ice.[6][20] When a room-temperature sample is plunged into liquid nitrogen, an insulating layer of nitrogen gas forms around the grid (the Leidenfrost effect), slowing down the cooling rate and leading to crystalline ice formation.[20][21]

Q6: How can I assess the quality of my vitrified grids?

A6: Grid quality is typically assessed by screening them in a transmission electron microscope (TEM) at cryogenic temperatures. Look for areas with thin, amorphous (vitreous) ice, a good distribution of particles with minimal aggregation, and the absence of crystalline ice or other contaminants.[14] Specialized software can also be used to estimate ice thickness.[16]

Quantitative Data Summary

The following table summarizes key parameters for successful vitrification using liquid this compound. Note that optimal values are often sample-dependent and require empirical optimization.

ParameterTypical RangeKey Considerations
Sample Concentration 0.1 - 5 mg/mLDependent on particle size and solubility; higher concentrations can lead to aggregation.[1][14]
Applied Sample Volume 3 - 5 µLConsistent volume helps in achieving reproducible ice thickness.[9][10]
Blotting Time 2 - 6 secondsMajor determinant of ice thickness; requires optimization for each sample.[14]
Blotting Force Variable (e.g., -2 to 0 on a Vitrobot)Influences the amount of liquid removed; higher force leads to thinner ice.[7]
Chamber Humidity 80 - 100%Helps to control evaporation and can lead to more consistent ice.[10]
Chamber Temperature 4 - 22 °CSample stability should be considered; lower temperatures can reduce evaporation.[2][7]
Liquid this compound Temperature ~ -188 °C (Melting Point)Crucial for achieving the fastest cooling rate.[6]
Optimal Ice Thickness 20 - 100 nmShould be slightly larger than the particle diameter.[14]

Experimental Protocols

Protocol: Plunge-Freezing a Cryo-EM Grid using a Vitrobot

This protocol provides a general workflow for vitrifying a sample using an automated plunge-freezer like the FEI Vitrobot.

  • Instrument Setup:

    • Set the desired temperature and humidity in the Vitrobot chamber (e.g., 4°C and 90% humidity).[7]

    • Fill the humidifier with distilled water.

    • Place a fresh sheet of blotting paper on the blotting pads.[7]

  • Cryogen Preparation:

    • Fill the outer dewar of the cryogen station with liquid nitrogen.

    • Carefully condense this compound gas into the inner cup until it is nearly full. Be cautious to avoid liquid nitrogen entering the this compound cup.[7]

    • Allow the liquid this compound to cool until a thin layer of solid this compound forms, indicating it has reached its melting point.[7]

  • Grid Preparation and Sample Application:

    • Glow-discharge the cryo-EM grids for 15-30 seconds to render the surface hydrophilic.[7]

    • Secure a glow-discharged grid in the Vitrobot tweezers.

    • Mount the tweezers onto the plunging arm of the Vitrobot.

    • Apply 3-4 µL of your purified sample to the grid.[7][10]

  • Blotting and Plunging:

    • Set the desired blot time (e.g., 5.5 seconds) and blot force (e.g., -2).[7]

    • Initiate the blotting and plunging sequence on the Vitrobot. The instrument will blot away excess liquid and then rapidly plunge the grid into the liquid this compound.[7]

  • Grid Transfer and Storage:

    • Quickly and carefully transfer the vitrified grid from the tweezers to a pre-cooled grid box submerged in liquid nitrogen.[2][7]

    • Minimize the time the grid is exposed to the air during this transfer to prevent ice contamination.[2][9]

    • Store the grid box in a liquid nitrogen storage dewar until ready for imaging.

Visualizations

VitrificationWorkflow cluster_prep Preparation cluster_plunge Plunge-Freezing cluster_post Post-Plunging SamplePrep Sample Purification (e.g., SEC) ApplySample Apply Sample to Grid SamplePrep->ApplySample GridPrep Grid Glow-Discharging GridPrep->ApplySample Blot Blot Excess Liquid ApplySample->Blot Control Volume Plunge Plunge into Liquid this compound Blot->Plunge Control Blot Time/Force Transfer Transfer to Liquid Nitrogen Plunge->Transfer Rapid Transfer Store Store in LN2 Dewar Transfer->Store Screen Screen Grid in TEM Store->Screen

A simplified workflow for cryo-EM sample vitrification.

TroubleshootingTree cluster_ice Ice Quality cluster_particle Particle Distribution Start Poor Grid Quality CrystallineIce Crystalline Ice Present? Start->CrystallineIce CheckPlungeSpeed Increase Plunge Speed Check this compound Temp CrystallineIce->CheckPlungeSpeed Yes IceThickness Ice Too Thick/Thin? CrystallineIce->IceThickness No CheckHumidity Reduce Humidity Use Cold/Dry Tools CheckPlungeSpeed->CheckHumidity end_node Re-evaluate Grid CheckHumidity->end_node AdjustBlotting Adjust Blot Time/Force IceThickness->AdjustBlotting Yes ParticleDistribution Aggregation or Preferred Orientation? IceThickness->ParticleDistribution No CheckHydrophilicity Check Glow Discharge AdjustBlotting->CheckHydrophilicity CheckHydrophilicity->end_node CheckConcentration Optimize Concentration ParticleDistribution->CheckConcentration Yes ParticleDistribution->end_node No AddDetergent Add Detergent/Additive CheckConcentration->AddDetergent ChangeGrid Try Different Grid Type AddDetergent->ChangeGrid ChangeGrid->end_node

A decision tree for troubleshooting common vitrification issues.

References

Technical Support Center: Industrial Separation of Ethane and Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the industrial separation of ethane (B1197151) and ethylene (B1197577). The content is tailored for researchers, scientists, and chemical engineering professionals.

General FAQs & Troubleshooting

This section addresses overarching challenges in this compound/ethylene separation, stemming from their nearly identical physical properties.

Data Presentation: Physical Properties of this compound and Ethylene

The primary challenge in separating this compound and ethylene is their close physical properties, particularly their boiling points and molecular sizes.[1][2] This similarity necessitates energy-intensive techniques to achieve high-purity ethylene.[2][3]

PropertyEthylene (C2H4)This compound (C2H6)Citation
Boiling Point -103.7 °C (169.5 K)-89.0 °C (184.6 K)[1][2]
Kinetic Diameter 4.16 Å (0.416 nm)4.43 Å (0.443 nm)[2]
Polarizability (x 10⁻²⁵ cm³) 42.544.7[2]
Relative Volatility Varies from ~1.13 to 2.34 depending on pressure and composition.[4]

Q1: Why is the energy consumption of our separation process so high?

A1: High energy consumption is the principal challenge, especially for the industry-standard cryogenic distillation.[2][3] This is due to the low relative volatility between ethylene and this compound, requiring high reflux ratios and a large number of distillation trays (often over 100) at cryogenic temperatures and high pressures to achieve the desired >99.9% purity.[1][4][5] Alternative methods like adsorption and membrane separation are being developed to be more energy-efficient.[1][6]

Q2: Our product purity has dropped. What are the common causes across different separation technologies?

A2: A drop in product purity can be attributed to several factors depending on the method:

  • Cryogenic Distillation:

    • Fouling: Fouling of heat exchangers or distillation trays by contaminants like "green oil" (a byproduct from acetylene (B1199291) hydrogenation) can impair efficiency.[7]

    • Pressure/Temperature Fluctuations: Deviations from optimal operating pressure and temperature can significantly shift the vapor-liquid equilibrium, affecting separation.[5]

    • Feed Composition Changes: An unexpected change in the this compound/ethylene ratio of the feed stream can move the operating point away from the optimal design, requiring adjustments to the reflux ratio.[5]

  • Adsorptive Separation:

    • Adsorbent Degradation: The adsorbent material (e.g., zeolite, MOF) may lose its capacity or selectivity due to contamination, structural instability, or incomplete regeneration.[2][8]

    • Co-adsorption: this compound may significantly co-adsorb with ethylene, particularly in thermodynamic-based separations, reducing the purity of the ethylene product stream.[2]

    • Channel Blockage: Pores of the adsorbent may become blocked, hindering the diffusion of gas molecules.[8]

  • Membrane Separation:

    • Membrane Aging/Plasticization: Polymeric membranes can age or swell (plasticize) in the presence of hydrocarbons, leading to a loss of selectivity.

    • Fouling: The membrane surface can be fouled by contaminants, blocking pores and reducing flux.

    • Insufficient Pressure Gradient: A large pressure gradient is often required to effectively separate the two similar-sized gases.[1] A drop in transmembrane pressure will decrease separation performance.

Visualization: Troubleshooting Logic for Purity Drop

The following diagram illustrates a general decision-making workflow for troubleshooting a drop in product purity.

G Start Purity Drop Detected CheckMethod Identify Separation Method Start->CheckMethod Cryo Cryogenic Distillation CheckMethod->Cryo Cryo Adsorp Adsorption CheckMethod->Adsorp Adsorptive Membrane Membrane CheckMethod->Membrane Membrane CheckFouling Inspect Trays & Heat Exchangers for Fouling Cryo->CheckFouling CheckOpCond Verify Operating T & P Against Design Specs Cryo->CheckOpCond AnalyzeFeed Analyze Feed Composition Cryo->AnalyzeFeed CheckRegen Verify Regeneration Cycle Efficiency Adsorp->CheckRegen CheckCapacity Test Adsorbent Capacity/Selectivity Adsorp->CheckCapacity CheckPressure Check Transmembrane Pressure Membrane->CheckPressure CheckMembraneIntegrity Inspect Membrane for Fouling/Damage Membrane->CheckMembraneIntegrity

Caption: Troubleshooting workflow for diagnosing purity issues.

Troubleshooting Guide: Adsorptive Separation

Adsorptive separation, using materials like zeolites or Metal-Organic Frameworks (MOFs), is a promising, less energy-intensive alternative to distillation.[1][3]

Q3: Our ethylene-selective adsorbent shows significant "this compound roll-up" in breakthrough experiments. What does this mean and is it a problem?

A3: "this compound roll-up" is a phenomenon observed in competitive adsorption where the concentration of the less strongly adsorbed component (this compound) in the outlet stream temporarily exceeds its feed concentration.[1] This occurs when the more strongly adsorbing ethylene displaces the already adsorbed this compound, pushing it out of the column.[1] It is not necessarily a problem but a characteristic of effective competitive adsorption. However, it must be accounted for in the process design to ensure the this compound-rich stream is handled correctly and the ethylene product is collected only after it breaks through at high purity.

Q4: How do we choose between an ethylene-selective and an this compound-selective adsorbent?

A4: The choice depends on the feed composition and process economics.

  • Ethylene-selective adsorbents: These materials, often leveraging π-complexation with open metal sites, bind ethylene more strongly.[2][8] This is highly effective for producing high-purity ethylene. However, regenerating the adsorbent can require significant energy to break the strong ethylene-adsorbent bond.[2][8]

  • This compound-selective adsorbents: These materials preferentially adsorb this compound, allowing high-purity ethylene to pass through directly.[9] This is advantageous for feeds with low concentrations of this compound, as it avoids the energy penalty of desorbing the main product (ethylene). However, this compound-selective materials often exhibit lower selectivity based on weaker van der Waals interactions.[10]

Data Presentation: Performance of Example Adsorbents

Adsorbent TypeMaterial ExampleSelectivity MechanismTypical C2H4/C2H6 SelectivityKey ChallengeCitation
Ethylene-Selective Fe₂(dobdc) (MOF)π-Complexation~13High regeneration energy[2]
Ethylene-Selective Zeolite 5ACompetitive Adsorption5.5 - 6.5Trade-off between selectivity and capacity[1][3]
This compound-Selective Ni(TMBDC)(DABCO)₀.₅Enhanced van der Waals~2 (for C2H6/C2H4)Lower selectivity compared to ethylene-selective MOFs[10]
Kinetic Separation ITQ-55 (Zeolite)Molecular Sieving~100Low adsorption capacity, potential pore blockage[3][8]

Experimental Protocols

Protocol 1: Dynamic Breakthrough Experiment for Adsorbent Performance

This protocol outlines a standard method for evaluating the separation performance of a new adsorbent material under dynamic flow conditions.

Objective: To measure the adsorption capacity and selectivity of an adsorbent for a binary this compound/ethylene mixture.

Methodology:

  • Adsorbent Preparation: Pack a fixed-bed column with a known mass of the adsorbent material.

  • Activation: Activate the adsorbent by heating it under a high vacuum or inert gas (e.g., Helium) flow to remove any pre-adsorbed species. A typical procedure is heating to 100-120°C for several hours.[1][11]

  • System Purge: Purge the system with a non-adsorbing carrier gas like Helium (He).

  • Gas Introduction: Introduce a gas mixture with a known composition (e.g., 50/50 C₂H₄/C₂H₆) at a constant flow rate and pressure (e.g., atmospheric). An inert tracer gas (e.g., Argon) is often included to determine the void volume of the column.[1]

  • Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph (GC).

  • Data Collection: Record the concentration of each gas component over time. The "breakthrough curve" is a plot of the outlet concentration (C) divided by the inlet concentration (C₀) versus time.

  • Analysis:

    • The first gas to exit (after the tracer) is the less-adsorbed component (typically this compound).

    • The time it takes for a component's concentration to reach a certain percentage (e.g., 5%) of its inlet concentration is its breakthrough time.

    • The adsorption capacity and selectivity can be calculated by integrating the area above the breakthrough curves.[1]

Visualization: Experimental Workflow for Breakthrough Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pack 1. Pack Adsorbent in Column Activate 2. Activate Adsorbent (Heat + Vacuum/He) Pack->Activate Flow 3. Flow C2H4/C2H6/He/Ar Mixture Activate->Flow Monitor 4. Monitor Effluent Gas with Mass Spec/GC Flow->Monitor Plot 5. Plot Breakthrough Curves (C/C₀ vs. Time) Monitor->Plot Calculate 6. Calculate Capacity & Selectivity Plot->Calculate

References

addressing inconsistencies in ethane detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethane (B1197151) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reliable this compound detection.

Troubleshooting Guides

This section provides systematic guidance for identifying and resolving common issues in this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: No this compound Peak or Poor Signal Intensity

One of the most common issues is the complete absence of the this compound peak or a signal that is too weak for reliable quantification.

Possible Causes and Solutions:

CauseSolution
Improper Sample Preparation Ensure the sample concentration is within the instrument's detection limits. For gaseous samples, verify the integrity of the collection vessel (e.g., Tedlar® bags, canisters) and check for leaks. For liquid samples (e.g., water, biological fluids), optimize the purge and trap or headspace parameters to ensure efficient extraction of this compound.
System Leaks Check for leaks in the GC inlet, column connections, and transfer line to the mass spectrometer. Leaks can introduce atmospheric gases that interfere with the analysis or cause a loss of sample. An electronic leak detector is recommended for this purpose.[1]
Incorrect MS Parameters Verify that the mass spectrometer is set to monitor the correct ions for this compound. The primary ions to monitor are the molecular ion at m/z 30 and the base peak at m/z 28. Also, check the ionization energy (typically 70 eV for electron ionization) and detector voltage.
Contaminated System A contaminated injector, column, or ion source can lead to poor signal intensity. Clean or replace the injector liner and trim the first few centimeters of the GC column. If the problem persists, the ion source may require cleaning.
Syringe/Autosampler Issues Ensure the syringe is functioning correctly and is not clogged. Verify the injection volume and speed in the method settings.

Troubleshooting Workflow for No/Poor this compound Signal

G start No or Weak this compound Peak check_sample Verify Sample Integrity and Concentration start->check_sample check_leaks Perform System Leak Check check_sample->check_leaks Sample OK check_ms_params Confirm MS Parameters (m/z 30, 28) check_leaks->check_ms_params No Leaks check_system_cleanliness Inspect for Contamination (Inlet, Column, Source) check_ms_params->check_system_cleanliness Parameters Correct check_autosampler Check Syringe and Autosampler Function check_system_cleanliness->check_autosampler System Clean resolve Problem Resolved check_autosampler->resolve Autosampler OK

A flowchart for troubleshooting poor or absent this compound signals.
Issue 2: Inconsistent Peak Area or Retention Time

Variability in peak area leads to poor quantitative reproducibility, while shifting retention times can complicate peak identification.

Possible Causes and Solutions:

CauseSolution
Fluctuating GC Conditions Ensure stable carrier gas flow and oven temperature. Inconsistent flows or temperature ramps will lead to retention time shifts.
Inconsistent Injection Volume If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and verify the injection volume.
Column Degradation Over time, the GC column's stationary phase can degrade, leading to peak tailing and retention time shifts. Trimming the column or replacing it may be necessary.
Matrix Effects In complex samples, other compounds can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer's source, which affects peak area.[2] Matrix-matched calibration standards can help mitigate this.
Issue 3: Distorted Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise both qualitative identification and quantitative accuracy.

Possible Causes and Solutions:

CauseSolution
Peak Tailing Often caused by active sites in the injector liner or column. Use a deactivated liner and consider trimming the column.[3]
Peak Fronting Typically a result of column overload. Dilute the sample or reduce the injection volume.
Split Peaks Can be caused by an improper column cut or installation. Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct depth in the inlet.[4] Issues with sample condensation in the injector can also lead to split peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary ions (m/z) I should monitor for this compound detection?

For electron ionization (EI) mass spectrometry, the molecular ion of this compound (C₂H₆) is observed at a mass-to-charge ratio (m/z) of 30. The most abundant ion (base peak) is typically at m/z 28, corresponding to the loss of two hydrogen atoms ([C₂H₄]⁺). Another significant fragment is observed at m/z 29 ([C₂H₅]⁺).

This compound Fragmentation Summary

m/zIon FragmentRelative Abundance
30[C₂H₆]⁺ (Molecular Ion)Present, but can be low intensity
29[C₂H₅]⁺Prominent
28[C₂H₄]⁺ (Base Peak)100%
27[C₂H₃]⁺Significant
26[C₂H₂]⁺Significant

Q2: I am observing a peak at m/z 30, but I'm not sure if it's this compound. What are the potential isobaric interferences?

Isobaric interference occurs when other ions have the same nominal mass-to-charge ratio as the target analyte. For this compound at m/z 30, a potential interference is formaldehyde (B43269) (CH₂O), which also has a molecular weight of approximately 30 g/mol . To distinguish between this compound and formaldehyde, high-resolution mass spectrometry can be used to separate their exact masses. Alternatively, chromatographic separation using an appropriate GC column should easily resolve this compound from formaldehyde.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like breath or water?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex samples.[2][5] To mitigate these:

  • Use Matrix-Matched Standards: Prepare calibration standards in a matrix similar to the samples being analyzed.

  • Employ Stable Isotope-Labeled Internal Standards: Deuterated this compound (C₂D₆) is an ideal internal standard as it co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction.

  • Optimize Sample Preparation: For aqueous samples, techniques like purge and trap can effectively separate volatile compounds like this compound from non-volatile matrix components.[6][7] For breath analysis, ensure that ambient air is not a source of contamination by analyzing room air blanks.[8]

Q4: What are typical GC-MS parameters for this compound analysis?

While optimal parameters depend on the specific instrument and application, the following provides a general starting point for a GC-MS method for volatile organic compounds, including this compound.

Example GC-MS Parameters

ParameterSetting
GC Column PLOT (Porous Layer Open Tubular) column, e.g., Carboxen or PoraPLOT Q
Carrier Gas Helium at a constant flow of 1-2 mL/min
Oven Program Initial temperature of 35-40°C (hold for 2-3 min), then ramp to 150-200°C
Injector Temperature 200-250°C
Injection Mode Split or Splitless, depending on concentration
MS Ion Source Electron Ionization (EI) at 70 eV
MS Temperature 200-230°C
Scan Range m/z 25-100 (or Selected Ion Monitoring of m/z 28, 29, 30)

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS

This protocol is suitable for the quantification of low levels of this compound in aqueous samples.

  • Sample Preparation:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a surrogate standard to each sample.

    • Place the vials in the autosampler of the purge and trap system.

  • Purge and Trap:

    • The sample is purged with an inert gas (e.g., helium) for a set time (e.g., 11 minutes).

    • Volatile compounds, including this compound, are carried out of the water and onto an adsorbent trap.

    • The trap is then rapidly heated to desorb the analytes onto the GC column.

  • GC-MS Analysis:

    • Follow the GC-MS parameters outlined in the table above, using a suitable column for volatile analysis.

    • Quantify this compound using a calibration curve prepared from standards of known concentrations.

Purge and Trap Workflow

G sample Aqueous Sample in Vial purge Purge with Inert Gas sample->purge trap Analytes Adsorbed on Trap purge->trap desorb Thermal Desorption trap->desorb gcms GC-MS Analysis desorb->gcms

A simplified workflow for purge and trap GC-MS analysis.
Protocol 2: Analysis of this compound in Breath

This protocol is designed for the analysis of this compound in exhaled breath, often as a biomarker for oxidative stress.

  • Sample Collection:

    • Collect end-tidal breath samples into an inert container, such as a Tedlar® bag or a specialized syringe system.

    • Simultaneously collect an ambient air sample to serve as a blank.

  • Preconcentration (if necessary):

    • For low concentrations, a preconcentration step may be required. This can involve drawing a known volume of the breath sample through a cryogenic trap to focus the volatile compounds.

  • GC-MS Analysis:

    • The collected breath sample (or the desorbed sample from the cryogenic trap) is injected into the GC-MS system.

    • Use a high-resolution capillary column suitable for separating light hydrocarbons.

    • Quantify by comparing the peak area to that of a certified gas standard.

This technical support center provides a starting point for addressing inconsistencies in this compound detection. For more complex issues, consulting the instrument manufacturer's documentation or a qualified service engineer is recommended.

References

Technical Support Center: Optimization of Reaction Conditions for Ethane Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ethane (B1197151) halogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during this compound halogenation experiments.

Issue 1: Low Yield of Monohalogenated this compound

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time. - Ensure adequate initiation (UV light intensity or temperature).[1][2]Higher conversion of this compound and increased yield of halogenated products.
Suboptimal Temperature - For chlorination, ensure the temperature is sufficiently high to initiate the reaction, typically via heat or UV light.[1][2] - For bromination, which is slower, a moderate temperature increase may be necessary.[1]Improved reaction rate and yield.
Radical Scavengers - Ensure the reaction is free from inhibitors like oxygen, which can act as a radical trap in gas-phase chlorinations.[1]Increased concentration of halogen radicals available for propagation, leading to a higher yield.
Insufficient Halogen - While maintaining an excess of this compound to promote monohalogenation, ensure the halogen concentration is not the limiting factor for the desired conversion.A balance is struck where the yield of monohalogenated product is maximized without significant polyhalogenation.

Issue 2: Poor Selectivity (High Levels of Polyhalogenated Products)

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Reactant Ratio - Use a large excess of this compound relative to the halogen.[3][4][5] This decreases the probability of a halogen radical colliding with a halothis compound molecule.A significant increase in the selectivity for monohalogenated this compound.
High Halogen Concentration - Reduce the concentration of the halogen in the reaction mixture.Favors the reaction of halogen radicals with the more abundant this compound over the less concentrated halothis compound.
High Reaction Temperature - While temperature is needed for initiation, excessively high temperatures can lead to less selective reactions.[5] Optimize the temperature to be just sufficient for initiation and propagation.Improved selectivity for the desired monohalogenated product.

Issue 3: Formation of Unexpected Side Products (e.g., Butane)

Possible Cause Troubleshooting Step Expected Outcome
Radical Termination Reactions - The combination of two ethyl radicals during the termination step can form butane (B89635).[6] This is an inherent part of the free-radical mechanism.While difficult to eliminate completely, optimizing for the desired product through reactant ratios and conditions will minimize the impact of these side reactions.
Further Reactions of Products - Chlorothis compound (B1197429) and other products can undergo further reactions, especially at higher temperatures.[6][7]Lowering the reaction temperature and residence time can help minimize the formation of these secondary products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the halogenation of this compound?

A1: The halogenation of this compound proceeds via a free-radical substitution mechanism, which involves three main stages: initiation, propagation, and termination.[2][8]

  • Initiation: The halogen molecule (e.g., Cl₂) is cleaved by UV light or heat to form two halogen radicals (2 Cl•).[2]

  • Propagation: A halogen radical abstracts a hydrogen atom from this compound to form an ethyl radical (CH₃CH₂•) and a hydrogen halide (e.g., HCl). The ethyl radical then reacts with another halogen molecule to produce the desired halothis compound (e.g., CH₃CH₂Cl) and another halogen radical, which continues the chain reaction.[2][8]

  • Termination: The reaction stops when radicals combine with each other. This can involve the combination of two halogen radicals, an ethyl radical and a halogen radical, or two ethyl radicals to form byproducts like butane.[6]

Q2: How can I control the extent of halogenation to favor mono-substitution?

A2: To favor the formation of monohalogenated this compound, it is crucial to use a high molar ratio of this compound to the halogen.[3][4][5] This ensures that the halogen radicals are more likely to react with an this compound molecule rather than an already halogenated this compound molecule, thus minimizing polyhalogenation.

Q3: Which halogen is more selective in the halogenation of alkanes, chlorine or bromine?

A3: Bromine is significantly more selective than chlorine in the halogenation of alkanes.[1][9][10][11] This is because the hydrogen abstraction step by a bromine radical is endothermic and has a later transition state, making it more sensitive to the stability of the resulting alkyl radical. Chlorine, being more reactive, is less selective.[11]

Q4: What are the typical reaction conditions for the industrial production of chlorothis compound?

A4: While free-radical chlorination is a known method, industrial production of chlorothis compound often utilizes the reaction of ethene with hydrogen chloride. Another method involves the reaction of ethanol (B145695) with hydrogen chloride at temperatures between 100-160 °C and pressures of 0.01-0.2 MPa, using a zinc chloride catalyst.[12] For the direct chlorination of this compound, temperatures can range from 200°C to 700°C depending on the specific process.[13]

Q5: What are some common side products in this compound chlorination and how can they be minimized?

A5: Common side products include di-, tri-, and other polychlorinated ethanes, as well as butane from the termination step.[6][14] To minimize polychlorination, use a large excess of this compound.[3][4][5] Minimizing the formation of butane is more challenging as it is an inherent part of the termination process, but focusing on optimizing the propagation steps for the desired product is the best strategy.

Data Presentation

Table 1: Recommended Reaction Parameters for Selective Monohalogenation of this compound

ParameterChlorinationBromination
Initiation UV light or heat (Temperatures can range from 25°C with light to over 300°C for thermal initiation)[1][5]UV light or heat (Generally requires higher temperatures or more intense light than chlorination due to lower reactivity)[1]
Reactant Ratio (this compound:Halogen) High excess of this compound (e.g., >10:1) is recommended to maximize selectivity for monochlorination.[3][5]High excess of this compound is also recommended.
Pressure Can be carried out at atmospheric or slightly elevated pressures.[12]Typically performed at atmospheric pressure in laboratory settings.
Selectivity Less selective, will produce a mixture of mono- and polychlorinated products if the this compound ratio is not high.[10]More selective for monobromination due to the lower reactivity of bromine radicals.[1][11]

Experimental Protocols

Laboratory Scale Photochemical Chlorination of this compound

Objective: To synthesize chlorothis compound via free-radical chlorination of this compound with a focus on maximizing the yield of the monosubstituted product.

Materials:

  • This compound gas

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas washing bottles

  • Reaction vessel (quartz or borosilicate glass) with gas inlet and outlet

  • UV lamp (e.g., mercury vapor lamp)

  • Cold trap (e.g., using dry ice/acetone)

  • Gas chromatograph (GC) for analysis

Procedure:

  • System Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The setup should consist of a gas inlet for this compound and chlorine, a reaction vessel exposed to the UV lamp, a gas outlet leading to a series of washing bottles to neutralize unreacted chlorine and HCl, and a cold trap to collect the chlorinated products.

  • Inert Atmosphere: Purge the entire system with an inert gas (nitrogen or argon) to remove any oxygen, which can inhibit the radical chain reaction.[1]

  • Reactant Flow: Introduce a controlled flow of this compound and chlorine gas into the reaction vessel. To favor monochlorination, maintain a high molar ratio of this compound to chlorine (e.g., 10:1).

  • Initiation: Turn on the UV lamp to initiate the reaction. The reaction is often accompanied by the formation of misty fumes of HCl.

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples from the gas stream after the reaction vessel and analyzing them by GC to determine the relative concentrations of this compound, chlorothis compound, and polychlorinated products.

  • Product Collection: Pass the effluent gas stream through a cold trap cooled with a dry ice/acetone bath to condense the chlorinated this compound products.

  • Neutralization: The remaining gases should be passed through a sodium hydroxide (B78521) solution to neutralize unreacted chlorine and the HCl byproduct before venting.

  • Purification: The collected liquid product will be a mixture. Fractional distillation can be used to separate chlorothis compound from any polychlorinated byproducts and unreacted this compound.

Visualizations

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination X2 Halogen (X₂) 2X 2 Halogen Radicals (2X•) X2->2X UV light / Heat This compound This compound (CH₃CH₃) 2X->this compound Ethyl_rad Ethyl Radical (CH₃CH₂•) This compound->Ethyl_rad + X• HX Hydrogen Halide (HX) This compound->HX - H X_rad X• Halothis compound Halothis compound (CH₃CH₂X) Ethyl_rad->Halothis compound + X₂ X2_prop X₂ X_rad_regen X• (regenerated) Halothis compound->X_rad_regen - X X_rad_regen->this compound Continues Cycle Term_X_X X• + X• → X₂ Term_R_X CH₃CH₂• + X• → CH₃CH₂X Term_R_R CH₃CH₂• + CH₃CH₂• → C₄H₁₀ Troubleshooting_Workflow start Experiment Start problem Problem Encountered? start->problem low_yield Low Yield? problem->low_yield Yes success Successful Reaction problem->success No poor_selectivity Poor Selectivity? low_yield->poor_selectivity No action_yield Increase Reaction Time / Initiation Intensity low_yield->action_yield Yes side_products Side Products? poor_selectivity->side_products No action_selectivity Increase this compound:Halogen Ratio poor_selectivity->action_selectivity Yes action_side_products Optimize Temperature / Reactant Ratio side_products->action_side_products Yes end End side_products->end No action_yield->problem action_selectivity->problem action_side_products->problem Reactant_Ratio_Effect ratio This compound : Halogen Ratio high_this compound High this compound Ratio (e.g., >10:1) ratio->high_this compound High low_this compound Low this compound Ratio (e.g., <5:1) ratio->low_this compound Low monohalogenation Favors Monohalogenation high_this compound->monohalogenation polyhalogenation Favors Polyhalogenation low_this compound->polyhalogenation

References

mitigating ice contamination when plunge-freezing with ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate ice contamination during plunge-freezing experiments with ethane (B1197151).

Troubleshooting Guide

This guide addresses common issues encountered during plunge-freezing and provides step-by-step solutions to minimize ice contamination and ensure high-quality vitrified samples.

Problem 1: Crystalline Ice Formation on the Grid

Crystalline ice, appearing as dark, well-defined shapes (often hexagonal), obscures the sample and prevents high-resolution imaging.[1][2]

Possible Causes:

  • Slow Freezing Rate: The sample did not cool rapidly enough to vitrify.[3][4]

  • Devitrification: The grid warmed up above the glass transition temperature of water (approximately -135°C) after freezing.[1]

  • Contaminated this compound: The liquid this compound may be too warm or contaminated.

Solutions:

  • Optimize Plunge-Freezing Parameters: Ensure a rapid plunge into the liquid this compound.[1][3] Automated plunge-freezers can help maintain consistency.[3][5]

  • Maintain Cryogenic Temperatures: After plunging, immediately and carefully transfer the grid to liquid nitrogen for storage.[1][6] All subsequent handling must be done under cryogenic conditions.[1][7]

  • Ensure this compound Quality: Use fresh, clean liquid this compound for each experiment.[7] The this compound should be at a temperature close to its melting point (-183°C) for optimal cooling.[8] Some protocols suggest a "slushy" consistency.[4]

Problem 2: Amorphous Ice Contamination (Surface Ice)

A thin layer of amorphous ice forms on the grid surface, originating from atmospheric water vapor. This adds background noise to images.[7]

Possible Causes:

  • High Humidity Environment: Performing the experiment in a room with high relative humidity.[1][7][9]

  • Condensation on Cold Surfaces: Water vapor from the air condensing onto cold tools, tweezers, or the grid itself.[7][10]

  • Breathing on the Sample: Exhaled breath contains warm, moist air that can condense on the cold grid.[2][7]

Solutions:

  • Control the Environment: Work in a low-humidity room or use a humidity-controlled chamber.[5][7][11] A relative humidity of <1% is ideal.[7]

  • Pre-cool and Dry Tools: Ensure all tools that come into contact with the grid are thoroughly dry and pre-cooled in liquid nitrogen.[6][7]

  • Use a Face Mask: Wear a face mask to prevent breathing directly onto the grid or liquid nitrogen surfaces.[2][7]

  • Work Efficiently: Minimize the time the grid is exposed to the atmosphere during transfer steps.[6][12]

Problem 3: Contamination from Liquid Nitrogen

Ice crystals present in the liquid nitrogen dewar can be transferred to the grid.[2]

Possible Causes:

  • Old or Contaminated Liquid Nitrogen: Liquid nitrogen that has been sitting for a long time can accumulate ice crystals from the atmosphere.[7]

  • Condensation into the Dewar: Atmospheric moisture condensing directly into the liquid nitrogen.

Solutions:

  • Use Fresh Liquid Nitrogen: Always use clean, freshly decanted liquid nitrogen for experiments.[6][7]

  • Keep Dewars Covered: Keep liquid nitrogen containers covered as much as possible to minimize condensation from the air.[10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the liquid this compound during plunge-freezing?

A1: For optimal vitrification, the liquid this compound should be maintained just above its melting point of approximately -183°C.[8] Many protocols recommend a "slushy" consistency, which indicates it is near this temperature, providing the fastest cooling rates.[4] Automated plunge-freezers help maintain the this compound at an optimal temperature.[4]

Q2: How does humidity affect ice contamination?

A2: High humidity in the surrounding environment is a primary source of ice contamination. Water vapor from the air can condense and freeze onto the cold grid, tools, and within the liquid nitrogen, forming crystalline or amorphous ice layers that obscure the sample.[1][7][13] Controlling humidity is therefore critical for successful sample preparation.[11][14]

Q3: My ice is too thick or too thin. How can I adjust this?

A3: Ice thickness is primarily controlled by the blotting process.[11]

  • If the ice is too thick: Increase the blotting time or the blotting force. This will remove more of the sample solution from the grid before plunging.[10]

  • If the ice is too thin or the sample is excluded from the grid holes: Decrease the blotting time or blotting force.[6] You can also try applying a larger volume of sample to the grid.[6]

Q4: What is the purpose of blotting and how do I optimize it?

A4: Blotting removes excess sample liquid from the grid to create a thin film suitable for vitrification.[11][15] The goal is to achieve an ice layer that is slightly thicker than the particle being studied.[6] Optimization is sample-dependent and often requires experimentation with blotting time (typically 2-6 seconds) and force.[11]

Q5: Can the buffer composition affect ice formation?

A5: Yes, the buffer composition can influence ice formation. Using low ionic strength buffers may help stabilize the sample during freezing. The addition of cryoprotectants can also reduce ice contamination, but they may not be suitable for all experiments as they can lower the final image contrast.[3]

Quantitative Data Summary

ParameterRecommended Range/ValueCritical Considerations
Sample Concentration 0.1 - 5 mg/mLAdjust based on the molecular weight and characteristics of the sample.[3][11]
Blotting Time 2 - 6 secondsHighly sample-dependent; requires optimization to achieve ideal ice thickness.[11]
Chamber Humidity 95-100% (before plunging)High humidity prevents premature sample drying before the plunge.[11]
Environmental Humidity As low as possible (<1% ideal)A low-humidity environment is crucial for preventing condensation and ice contamination during grid handling and transfer.[7]
This compound Temperature ~ -183°C (slushy)Ensures the most rapid cooling rate for vitrification.[4][8]
Plunge Cooling Rate > 10,000 °C/secNecessary to prevent the formation of crystalline ice.[1]

Experimental Protocols & Workflows

Standard Plunge-Freezing Protocol
  • Environment Setup: Work in a low-humidity (<1%) and temperature-controlled room.[7]

  • Cryogen Preparation: Fill the outer dewar of the plunge-freezer with liquid nitrogen. Slowly condense this compound gas into the inner cup until it is about three-quarters full. Allow the this compound to cool to a slushy consistency.[16]

  • Grid Preparation: Glow-discharge the EM grid to make the surface hydrophilic.[4]

  • Sample Application: Load the grid onto the plunger tweezers. Apply 3-5 µL of the sample onto the carbon surface of the grid.[1]

  • Blotting: Blot the grid using filter paper to remove excess liquid. The blotting time and force must be optimized for the specific sample.[1][6]

  • Plunging: Immediately after blotting, trigger the plunger to rapidly immerse the grid into the liquid this compound.[1]

  • Grid Transfer: Swiftly transfer the grid from the this compound into a grid box submerged in liquid nitrogen for storage.[1][16] This transfer must be done quickly to avoid warming the grid.

Visualizations

PlungeFreezingWorkflow cluster_prep Preparation cluster_process Process cluster_storage Storage & Analysis p1 Prepare Low-Humidity Environment p2 Prepare Cryogens (LN2 & Liquid this compound) p1->p2 p3 Glow-Discharge Grid p2->p3 s1 Apply Sample to Grid p3->s1 s2 Blot Grid to Create Thin Film s1->s2 s3 Plunge-Freeze into Liquid this compound s2->s3 s4 Transfer Grid to Liquid Nitrogen s3->s4 st1 Store Grid in LN2 s4->st1 st2 Screen Grid in Cryo-TEM st1->st2

Figure 1. Standard workflow for plunge-freezing a sample for cryo-EM.

TroubleshootingIceContamination cluster_crystalline Crystalline Ice cluster_amorphous Amorphous Surface Ice cluster_ln2_contam Contamination from LN2 start Ice Contamination Observed? q1 Was the grid transfer slow or exposed to air? start->q1 Crystalline q3 Is the room humidity high? start->q3 Amorphous q6 Is the LN2 fresh? start->q6 From LN2 s1 Improve transfer speed. Ensure all handling is under cryo-conditions. q1->s1 Yes q2 Is the this compound old or warm? q1->q2 No s2 Use fresh, slushy this compound. q2->s2 Yes s3 Use a dehumidifier or environmental chamber. q3->s3 Yes q4 Are tools pre-cooled and dry? q3->q4 No s4 Dry and pre-cool all tools in LN2. q4->s4 No q5 Was a face mask used? q4->q5 Yes s5 Wear a face mask to prevent condensation from breath. q5->s5 No s6 Use fresh, clean LN2 and keep dewar covered. q6->s6 No

Figure 2. Decision tree for troubleshooting sources of ice contamination.

References

Technical Support Center: Improving Methane Emission Measurements with Ethane Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of methane (B114726) emission quantification using This compound (B1197151) as a tracer.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Inconsistent or unexpected this compound-to-mthis compound (C2/C1) ratios in measurements. Source Variability: The C2/C1 ratio can differ significantly between different fossil fuel sources (e.g., natural gas basins, processing plants).[1][2] Atmospheric Mixing: The measured air mass may contain a mixture of mthis compound from both thermogenic (fossil fuel) and biogenic (e.g., landfills, agriculture) sources, which have different C2/C1 ratios.[1] Biogenic sources have negligible this compound content. Photochemical Aging: this compound and mthis compound have different atmospheric lifetimes and degrade at different rates due to photochemical oxidation, which can alter their ratio over time and distance from the source.[3][4]Source Characterization: If possible, obtain direct samples from the emission source to determine its specific C2/C1 ratio. Background Correction: Accurately measure and subtract the background concentrations of both this compound and mthis compound to isolate the emission plume's signature. Modeling: Use photochemical models to account for the differential degradation of this compound and mthis compound, especially when measuring plumes far from the source.
High background concentrations of mthis compound and/or this compound are interfering with measurements. Regional Pollution: The study area may be influenced by upwind emission sources, leading to elevated and variable background levels. Atmospheric Conditions: Stable atmospheric conditions can lead to the accumulation of pollutants, increasing background concentrations.Upwind Measurements: Conduct measurements upwind of the target source to characterize the background air mass that is entering the study area. Temporal Monitoring: Monitor background concentrations over time to identify periods of stability suitable for measurements. Statistical Filtering: Employ statistical methods to filter out background noise from the measurement data.
Suspected interference from other volatile organic compounds (VOCs). Instrument Cross-Sensitivity: Some analytical instruments, particularly Fourier Transform Infrared (FTIR) spectrometers, can have cross-sensitivities to other VOCs present in the air sample, leading to inaccurate this compound readings.[5][6][7] Laser-based instruments like Cavity Ring-Down Spectroscopy (CRDS) are generally less susceptible but can still experience transient interferences.[6][7]Instrument Selection: Whenever possible, use high-precision, selective instruments like CRDS for this compound and mthis compound measurements. Spectral Analysis: For FTIR instruments, ensure that the spectral library includes all potential interfering VOCs to allow for their proper quantification and removal from the this compound measurement.[5][6][7] Sample Pre-treatment: In some cases, pre-treatment of the air sample to remove interfering compounds may be necessary, though this can add complexity to the experimental setup.
Difficulty in quantifying the emission rate using the tracer gas dispersion method. Inadequate Tracer Mixing: The released tracer gas may not have fully mixed with the mthis compound plume before reaching the measurement location.[8][9] Incorrect Tracer Release Rate: The measured release rate of the tracer gas may be inaccurate. Variable Wind Conditions: Fluctuating wind speed and direction can make it difficult to accurately capture the entire plume and relate it to the tracer release.Optimal Tracer Placement: Position the tracer release point as close as possible to the mthis compound emission source to ensure co-dispersion.[9] Calibrated Flow Meters: Use calibrated mass flow controllers to ensure an accurate and stable tracer release rate.[10] Multiple Plume Transects: Conduct multiple downwind transects of the plume at various distances to ensure the entire plume is captured and to average out the effects of short-term atmospheric fluctuations.
Instrument calibration appears to be drifting. Temperature and Pressure Fluctuations: Changes in ambient temperature and pressure can affect the performance of the analytical instrument. Contamination of Optics: The instrument's optical components (e.g., mirrors in a CRDS cavity) can become contaminated over time, leading to signal degradation.Regular Calibration: Perform frequent single-point or multi-point calibrations using certified gas standards under stable laboratory conditions.[10] Instrument Maintenance: Regularly inspect and clean the instrument's optical components according to the manufacturer's instructions. Environmental Control: If possible, operate the instrument in a temperature-controlled environment or use instrument-specific temperature and pressure corrections.

Frequently Asked Questions (FAQs)

1. Why is this compound used as a tracer for mthis compound emissions?

This compound is a reliable tracer for thermogenic mthis compound (from fossil fuels) because it is a significant component of natural gas and is co-emitted with mthis compound from these sources.[1] Conversely, biogenic sources of mthis compound, such as wetlands and agriculture, produce negligible amounts of this compound. This difference allows researchers to distinguish between fossil fuel and biological mthis compound emissions.

2. How much does the this compound-to-mthis compound (C2/C1) ratio vary in natural gas?

The C2/C1 ratio in natural gas can vary significantly depending on the geological formation and the level of gas processing. Ratios can range from less than 1% to over 15% by volume. It is crucial to determine the specific ratio for the source being studied to ensure accurate mthis compound emission quantification.

Table 1: this compound-to-Mthis compound (C2/C1) Ratios in Various U.S. Natural Gas Basins

Basin Typical C2/C1 Ratio (molar %)
Barnett Shale (Dry Gas)1-6%
Marcellus Shale2-8%
Eagle Ford Shale (Wet Gas)>6%
Permian BasinCan be highly variable, with some sources showing ratios up to 47%
Pipeline Grade Natural Gas<15%

Source: Data compiled from multiple atmospheric measurement studies.

3. How does photochemical aging affect the C2/C1 ratio?

This compound reacts with hydroxyl radicals (OH) in the atmosphere and is removed more quickly than mthis compound. This means that as an air parcel containing both gases travels away from the emission source, the C2/C1 ratio will decrease over time. The atmospheric lifetime of this compound is on the order of a few months, while mthis compound's lifetime is about a decade.[3][4][11] For measurements taken far from the source, this differential aging must be accounted for to avoid underestimating the original C2/C1 ratio at the source.

Table 2: Atmospheric Lifetimes of Mthis compound and this compound

Gas Atmospheric Lifetime Primary Sink
Mthis compound (CH4)~12 yearsReaction with OH radicals
This compound (C2H6)~2-3 monthsReaction with OH radicals

Source: Data from atmospheric chemistry literature.

4. What are the best practices for instrument calibration?

Regular and accurate calibration is critical for obtaining reliable data. Best practices include:

  • Use of Certified Standards: Calibrate your instrument using gas standards that are traceable to a national or international standard.

  • Multi-Point Calibration: Perform multi-point calibrations to characterize the instrument's response across the entire range of expected concentrations.

  • Zero and Span Checks: Regularly perform zero and span checks to correct for instrument drift. A zero check involves introducing a gas with none of the target analytes (e.g., ultra-pure nitrogen), while a span check uses a known concentration of the target gas.

  • Field Calibrations: When possible, perform calibrations in the field to account for any environmental effects on the instrument.[10]

5. How can I calculate the uncertainty in my mthis compound emission estimates?

Uncertainty in mthis compound emission estimates derived from the this compound tracer method arises from several sources, including:

  • Uncertainty in the measured C2/C1 ratio.[4][12]

  • Uncertainty in the background concentrations of this compound and mthis compound.

  • Instrumental measurement uncertainty.

  • Uncertainty in the tracer release rate (for the tracer gas dispersion method).[12]

  • Modeling uncertainties (e.g., in atmospheric transport and chemistry).

A comprehensive uncertainty analysis should propagate the uncertainties from each of these components to determine the overall uncertainty in the final emission estimate. This can be done using statistical methods such as Monte Carlo simulations.

Experimental Protocols

Protocol 1: Atmospheric Measurement of this compound and Mthis compound using Cavity Ring-Down Spectroscopy (CRDS)

Objective: To obtain accurate and precise measurements of ambient this compound and mthis compound concentrations.

Materials:

  • Picarro CRDS analyzer (or equivalent) capable of measuring this compound and mthis compound.

  • Inlet tubing (e.g., Teflon or stainless steel).

  • Pump for drawing ambient air.

  • Certified calibration gases (zero air, and a standard with known mthis compound and this compound concentrations).

  • Data acquisition system.

Procedure:

  • Instrument Warm-up: Power on the CRDS analyzer and allow it to warm up for the manufacturer-specified time to ensure stable temperature and pressure.

  • System Leak Check: Perform a leak check of the entire sampling system, from the inlet to the analyzer, to prevent the introduction of ambient air that could bias the measurements.

  • Initial Calibration:

    • Introduce zero air to the analyzer to establish the baseline reading.

    • Introduce the calibration gas standard to the analyzer and record the measured concentrations.

    • Apply the necessary calibration factors in the data acquisition software.

  • Ambient Air Sampling:

    • Position the sampling inlet at the desired measurement location, ensuring it is not influenced by local contamination sources.

    • Begin drawing ambient air through the system at a constant flow rate.

    • Record data continuously, along with meteorological data (wind speed, direction, temperature, etc.).

  • Data Quality Control:

    • Monitor the instrument's diagnostic parameters (e.g., cavity pressure and temperature) to ensure they are within the specified ranges.

    • Periodically re-introduce the calibration gas to check for instrument drift.

  • Data Analysis:

    • Apply the calibration factors to the raw data to obtain calibrated mthis compound and this compound concentrations.

    • Separate the data into background and plume measurements based on concentration enhancements and wind direction.

    • Calculate the C2/C1 ratio for the plume by performing a linear regression of the this compound concentration enhancement against the mthis compound concentration enhancement.

Protocol 2: Mthis compound Emission Quantification using the Tracer Gas Dispersion Method

Objective: To quantify the mthis compound emission rate from a specific source.

Materials:

  • CRDS or other high-precision gas analyzer for mthis compound and the chosen tracer gas (e.g., acetylene).

  • Cylinder of tracer gas with a regulator.

  • Calibrated mass flow controller.

  • GPS unit.

  • Anemometer for measuring wind speed and direction.

  • Mobile platform (e.g., vehicle) for downwind measurements.

Procedure:

  • Site Characterization:

    • Identify the location of the mthis compound emission source(s).

    • Determine the prevailing wind direction.

  • Tracer Release:

    • Position the tracer gas release point as close as possible to the mthis compound source.

    • Set a constant, known release rate for the tracer gas using the mass flow controller. Record the start time of the release.

  • Downwind Measurements:

    • Using the mobile platform, perform multiple transects downwind of the source, perpendicular to the wind direction.

    • Continuously measure the concentrations of mthis compound and the tracer gas, along with the GPS location.

  • Data Processing:

    • For each transect, integrate the concentration enhancements of mthis compound and the tracer gas above their background levels.

    • The mthis compound emission rate (Q_CH4) can be calculated using the following formula: Q_CH4 = Q_tracer * (∫[CH4]dx / ∫[tracer]dx) * (MW_CH4 / MW_tracer) where:

      • Q_tracer is the tracer release rate.

      • ∫[CH4]dx and ∫[tracer]dx are the integrated concentration enhancements of mthis compound and the tracer gas, respectively.

      • MW_CH4 and MW_tracer are the molecular weights of mthis compound and the tracer gas.

  • Uncertainty Assessment:

    • Calculate the emission rate for each transect and determine the mean and standard deviation to assess the variability of the measurement.

    • Propagate the uncertainties in the tracer release rate, concentration measurements, and background determination to estimate the overall uncertainty of the emission rate.

Visualizations

Experimental_Workflow_CRDS cluster_setup Instrument Setup & Calibration cluster_measurement Data Acquisition cluster_analysis Data Analysis Warmup Instrument Warm-up LeakCheck System Leak Check Warmup->LeakCheck Calibration Multi-point Calibration LeakCheck->Calibration Sampling Ambient Air Sampling Calibration->Sampling QC In-situ Quality Control Sampling->QC DataProcessing Data Processing & Calibration QC->DataProcessing PlumeID Plume Identification DataProcessing->PlumeID RatioCalc C2/C1 Ratio Calculation PlumeID->RatioCalc

Caption: Workflow for atmospheric mthis compound and this compound measurement using CRDS.

Tracer_Dispersion_Method cluster_prep Preparation cluster_execution Execution cluster_calculation Calculation SiteChar Site Characterization TracerSetup Tracer Release Setup SiteChar->TracerSetup TracerRelease Controlled Tracer Release TracerSetup->TracerRelease DownwindMeas Downwind Mobile Measurement TracerRelease->DownwindMeas DataIntegration Integrate Plume Concentrations DownwindMeas->DataIntegration EmissionRate Calculate Mthis compound Emission Rate DataIntegration->EmissionRate Uncertainty Uncertainty Analysis EmissionRate->Uncertainty

Caption: Logical steps for the tracer gas dispersion method.

Error_Sources Accuracy Accuracy of Mthis compound Emission Estimate SourceVar Source C2/C1 Variability SourceVar->Accuracy Background Background Concentration Background->Accuracy Photochem Photochemical Aging Photochem->Accuracy Instrumental Instrumental Error Instrumental->Accuracy Method Methodological Error Method->Accuracy

Caption: Key sources of error in the this compound tracer method.

References

Technical Support Center: Overcoming Ethane's Limitations for Thick Sample Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced cryopreservation techniques. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with vitrifying thick biological samples using conventional liquid ethane (B1197151) plunge-freezing methods. Here you will find troubleshooting guidance, frequently asked questions, comparative data, and detailed protocols to help you achieve optimal, artifact-free preservation of your valuable specimens.

Frequently Asked Questions (FAQs)

Q1: Why are my thick samples showing crystalline ice damage after plunge-freezing in liquid this compound?

A1: Plunge-freezing in liquid this compound is highly effective for thin specimens (typically less than 10 µm) because it can achieve the extremely rapid cooling rates (greater than 10,000°C/sec) necessary to vitrify water, preventing the formation of damaging ice crystals.[1] However, for thicker samples, several factors limit this compound's effectiveness:

  • Poor Heat Conduction of Water: Water itself is a poor conductor of heat. In thick samples, heat cannot be extracted from the core of the specimen quickly enough, leading to slower cooling rates and ice crystal formation.[2]

  • Leidenfrost Effect: When a warmer sample enters a cryogen, a layer of insulating gas can form around the sample, which dramatically slows down heat transfer.[3][4] While this compound has a high boiling point relative to liquid nitrogen, which minimizes this effect, it can still be a contributing factor in suboptimal cooling.[3]

  • Critical Cooling Rate: The rate of cooling required for vitrification is not achieved in the center of a thick specimen, resulting in the formation of hexagonal ice crystals that damage cellular ultrastructure.

Q2: What is the maximum sample thickness I can realistically vitrify with this compound plunge-freezing?

A2: Plunge-freezing is generally successful for samples up to a few micrometers thick.[2] While some success has been reported for samples up to 10 µm, achieving complete vitrification throughout the entire volume is challenging.[5] For specimens thicker than this, alternative methods are strongly recommended to avoid ice crystal artifacts.

Q3: Are there alternatives to pure this compound for plunge-freezing to improve results for moderately thick samples?

A3: Yes, using a mixture of this compound and propane (B168953) can be advantageous. An this compound-propane mixture remains liquid at liquid nitrogen temperature (77 K), unlike pure this compound which solidifies.[6] This can offer a slight improvement in the cooling rate and may reduce physical damage to fragile specimen supports.[6][7] However, for samples thicker than ~10-20 µm, this modification is unlikely to be sufficient to prevent ice crystal formation in the sample's core.

Q4: When should I absolutely consider High-Pressure Freezing (HPF) instead of plunge-freezing?

A4: You should use High-Pressure Freezing (HPF) when your sample is thicker than 10-20 µm. HPF is the only method capable of reliably vitrifying specimens up to 200 µm thick, and in some cases up to 600 µm.[8][9] It is the gold-standard technique for vitrifying tissues, cell pellets, small organisms, and other large biological specimens for subsequent analysis by cryo-electron microscopy.[2][10]

Q5: How does High-Pressure Freezing (HPF) prevent ice crystal formation in such thick samples?

A5: HPF works by fundamentally altering the physical properties of water. By applying a very high pressure (~2100 bar) just before and during rapid cooling with liquid nitrogen, HPF suppresses the expansion of water as it freezes.[11] This physical constraint hinders the formation of crystalline ice.[11] As a result, the critical cooling rate required to achieve vitrification is lowered by several orders of magnitude (from ~100,000°C/s to a few 1,000°C/s), allowing for successful vitrification of much thicker samples.[11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Crystalline ice artifacts (e.g., segregation patterns, damaged organelles) are visible in my sample's electron micrographs. 1. Sample is too thick for plunge-freezing. 2. Cooling rate was too slow. 3. Cryogen temperature was not optimal.1. Switch to High-Pressure Freezing (HPF): For any sample thicker than ~10 µm, HPF is the most reliable method to ensure complete vitrification.[8] 2. Optimize Plunging: Ensure the plunge speed is maximal and that the cryogen is at or near its freezing point to maximize the cooling rate.[13] 3. Consider Cryoprotectants: For some samples amenable to plunge freezing, the addition of a cryoprotectant like glycerol (B35011) can aid vitrification, though this may introduce its own artifacts.[1][14]
My sample is physically cracking or shattering during the freezing process. 1. Mechanical stress during plunging. 2. Uneven cooling. 3. The use of a pure cryogen that solidifies around the sample.1. Use an this compound-Propane Mixture: This mixture remains liquid at 77 K and has been shown to cause less damage to fragile grids compared to pure this compound.[6] 2. Ensure Proper Sample Mounting: Secure the sample properly on the grid or in the HPF planchette to minimize movement and stress.
I'm not achieving good vitrification even with thin samples or cell monolayers. 1. Sub-optimal ice thickness (too thick or too thin). 2. Poor grid hydrophilicity. 3. Environmental humidity causing ice contamination.1. Optimize Blotting: Adjust blotting time and force to achieve a thin, even layer of your sample. The goal is an ice layer just thick enough to embed the particle of interest.[15] 2. Glow-Discharge Grids: Ensure grids are properly glow-discharged immediately before sample application to create a hydrophilic surface for even spreading.[16] 3. Control the Environment: Work in a low-humidity, temperature-controlled environment to minimize condensation and ice contamination on the grid before and during plunging.[17]

Quantitative Data Summary

Table 1: Comparison of Cryogen Properties
CryogenMelting Point (°C)Boiling Point (°C)Usable Liquid Range (°C)Notes
This compound -183.5-88.894.7Excellent cooling efficiency but solidifies at LN₂ temperature.[2]
Propane -189.9-42.3147.6Good cooling efficiency, wider liquid range than this compound.[2]
This compound/Propane Mix VariesVariesRemains liquid at -196°CCan reduce mechanical stress on grids and offers a stable liquid cryogen.[6][7]
Liquid Nitrogen -210.1-195.814.3Poor cryogen for plunging due to the Leidenfrost effect, which creates an insulating gas layer.[3]
Table 2: Comparison of Vitrification Methods vs. Sample Thickness
MethodTypical CryogenMax. Sample Thickness for Good VitrificationRequired Cooling RateKey Principle
Plunge Freezing Liquid this compound or this compound/Propane< 10 µm[2][5]> 10,000 °C/s[1]Ultra-rapid heat extraction at atmospheric pressure.
High-Pressure Freezing (HPF) Liquid Nitrogen~200 µm[11][12]~1,000 °C/s[12]High pressure (~2100 bar) suppresses ice crystal nucleation.[11]

Experimental Protocols

Detailed Protocol: High-Pressure Freezing (HPF) of Cultured Cells or Tissue

This protocol provides a general workflow for preparing samples using a commercially available high-pressure freezer. Always consult the specific manual for your instrument.

I. Materials

  • High-Pressure Freezer (e.g., Leica EM ICE, Bal-Tec HPM 010)

  • Specimen carriers/planchettes (ensure correct type and depth for your sample)[11]

  • Loading station/device for the freezer

  • Liquid Nitrogen (LN₂) in appropriate dewars

  • Cryo-tools (forceps, wands)

  • Sample (e.g., cell suspension, tissue biopsy)

  • (Optional) Filler/cryoprotectant (e.g., 20% dextran (B179266) in buffer)

II. Preparation

  • Cool Down the Freezer: Start cooling the high-pressure freezer at least one hour before you plan to freeze your samples. Ensure you have a sufficient supply of LN₂ for the entire procedure.[12]

  • Prepare Cryo-Workstation: Fill a small polystyrene box with LN₂ near the freezer to cool your tools and handle frozen samples.

  • Prepare Sample: Ensure your biological sample is maintained in optimal physiological conditions right up to the moment of freezing.[1] If using tissue, dissect it into small pieces that will fit within the dimensions of the specimen carrier (e.g., <200 µm thick).

  • Practice Loading: If you are new to the technique, practice loading a dummy sample into the specimen carriers to become familiar with the manipulation.[1]

III. Sample Loading and Freezing

  • Assemble the Specimen Carrier Sandwich: Place the appropriate specimen carrier (e.g., a 100 µm deep planchette) into the holder. Carefully load your sample into the cavity.

    • For cell suspensions, pipette the concentrated slurry into the cavity.

    • For tissue, place the small piece into the cavity.

    • Fill any remaining air space with a filler solution to ensure good thermal conductivity. Air pockets will result in poor freezing.[1]

  • Seal the Sandwich: Place the other half of the specimen carrier on top to create a closed "sandwich" containing your sample.

  • Load and Freeze: Quickly transfer the loaded holder into the high-pressure freezer and initiate the freezing cycle. The instrument will automatically apply high pressure (~2100 bar) and then inject LN₂ to rapidly freeze the sample.[8][11]

  • Sample Retrieval: Once the cycle is complete, the instrument will indicate that the frozen sample can be retrieved. Carefully eject the frozen carrier sandwich into your container of LN₂. Use pre-cooled forceps for all manipulations.[12]

IV. Post-Freezing Storage

  • Immediate Storage: Transfer the frozen samples into a labeled cryo-storage box within a larger LN₂ dewar for long-term storage.

  • Maintain Cryo-Chain: It is critical that the sample temperature never rises above the devitrification point (approximately -140°C) to prevent the formation of crystalline ice.[12] The sample is now ready for downstream processing such as freeze-substitution or cryo-FIB milling.

Visualizations

Diagrams of Workflows and Logical Relationships

G cluster_problem The Problem cluster_solution The Solution ThickSample Thick Sample (>10 µm) PlungeFreeze Plunge Freezing in this compound ThickSample->PlungeFreeze Attempted with HPF High-Pressure Freezing (HPF) ThickSample->HPF Processed with SlowCooling Slow Cooling Rate in Sample Core PlungeFreeze->SlowCooling IceCrystals Ice Crystal Formation & Cellular Damage SlowCooling->IceCrystals Pressure Apply High Pressure (~2100 bar) HPF->Pressure LNCooling Simultaneous LN₂ Cooling HPF->LNCooling LoweredRate Reduced Critical Cooling Rate Pressure->LoweredRate LNCooling->LoweredRate Vitrification Successful Vitrification of Thick Sample LoweredRate->Vitrification

Caption: Logical diagram illustrating the failure of plunge-freezing and the success of HPF for thick samples.

G start Start: Prepare Sample & Cool Down HPF load_sample 1. Load Sample into Specimen Carrier start->load_sample add_filler 2. Fill Air Gaps (if necessary) load_sample->add_filler assemble 3. Assemble Carrier 'Sandwich' add_filler->assemble load_hpf 4. Load Holder into HPF assemble->load_hpf freeze_cycle 5. Initiate Automated Pressure/Freezing Cycle load_hpf->freeze_cycle retrieve 6. Eject Frozen Sample into LN₂ freeze_cycle->retrieve store 7. Transfer to Cryo-Storage for Downstream Processing retrieve->store

Caption: A streamlined experimental workflow for the High-Pressure Freezing (HPF) process.

G rect_node rect_node end_node end_node start Vitrification Failed (Ice Crystals Present) q1 Is sample thicker than 10 µm? start->q1 a1_yes Use High-Pressure Freezing (HPF) q1->a1_yes Yes q2 Is ice layer on grid too thick? q1->q2 No end_success Achieve Good Vitrification a1_yes->end_success a2_yes Increase blot time/force to thin the ice layer q2->a2_yes Yes q3 Is sample spreading unevenly on grid? q2->q3 No end_re_eval Re-evaluate Protocol a2_yes->end_re_eval a3_yes Glow-discharge grid immediately before use q3->a3_yes Yes q3->end_re_eval No a3_yes->end_re_eval

Caption: A troubleshooting flowchart for diagnosing and solving common vitrification failures.

References

Technical Support Center: Enhancing Ethylene Selectivity in Ethane Cracking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists focused on improving the selectivity of ethylene (B1197577) in ethane (B1197151) cracking. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound cracking, and why is ethylene selectivity a critical parameter?

This compound cracking is a petrochemical process that breaks down this compound (C₂H₆) into smaller, more valuable hydrocarbons, primarily ethylene (C₂H₄).[1] Ethylene is a fundamental building block for a vast range of chemical products, including plastics like polyethylene, resins, and adhesives.[2][3] Selectivity is a measure of how efficiently this compound is converted specifically into ethylene, as opposed to other less desirable byproducts such as mthis compound (B114726), propane, or coke.[4] High ethylene selectivity is crucial for maximizing the economic viability and sustainability of the process by increasing the yield of the target product and minimizing waste and subsequent separation costs.

Q2: What are the primary industrial methods for this compound cracking?

The two main methods for this compound cracking are:

  • Steam Cracking: This is the most established and dominant technology.[5] It is a non-catalytic process that uses high temperatures (typically above 800°C) and steam to thermally break down this compound into ethylene through a free-radical mechanism.[4][6] The steam helps to reduce the partial pressure of hydrocarbons, which favors the dehydrogenation reaction and suppresses coke formation.[4][7]

  • Oxidative Dehydrogenation of this compound (ODHE): This is an alternative, catalytic route that operates at lower temperatures than steam cracking.[8] It uses an oxidizing agent (like O₂ or CO₂) and a catalyst to facilitate the removal of hydrogen from this compound to form ethylene.[9][10] ODHE is an exothermic process and offers the potential for reduced energy consumption and lower CO₂ emissions compared to the highly endothermic steam cracking process.[8][9]

Q3: Which key operating parameters influence ethylene selectivity in steam cracking?

In steam cracking, ethylene selectivity is highly sensitive to several operating parameters:

  • Temperature: Higher coil outlet temperatures (COT) generally increase this compound conversion and ethylene yield, but excessively high temperatures can promote side reactions that produce mthis compound and coke, thereby reducing selectivity.[7][11]

  • Residence Time: A shorter residence time is preferred to minimize secondary reactions where ethylene can be converted into less desirable products.[11]

  • Steam-to-Hydrocarbon Ratio: Increasing the steam-to-ethane ratio lowers the partial pressure of this compound, which thermodynamically favors the formation of ethylene.[7][11] This also helps to reduce the rate of coke formation inside the reactor tubes.[4] An optimal ratio exists, as very high steam dilution can decrease overall throughput and energy efficiency.[11]

Q4: How do catalysts enhance ethylene selectivity in ODHE?

Catalysts in the ODHE process provide an alternative reaction pathway with a lower activation energy than thermal cracking.[12] They are designed to selectively activate the C-H bonds in this compound without breaking the C-C bond.[12] Different catalytic systems, such as mixed metal oxides (e.g., MoVNbTeOₓ) or supported noble metals (e.g., Pt-based catalysts), can significantly influence performance.[4][9] An ideal catalyst suppresses the complete oxidation of this compound and ethylene to carbon oxides (CO and CO₂), a major side reaction that lowers selectivity.[9]

Troubleshooting Guide

Q5: My ethylene selectivity is unexpectedly low. What are the common causes?

  • For Steam Cracking:

    • Incorrect Temperature Profile: The temperature along the cracking coil may be too high or too low. Low temperatures can lead to oligomerization, while excessively high temperatures can cause over-cracking, producing more mthis compound and coke.[11][13]

    • Extended Residence Time: If the flow rate is too low for the reactor volume, the longer residence time can promote secondary reactions that consume ethylene.[11]

    • Low Steam Dilution: An insufficient steam-to-ethane ratio increases hydrocarbon partial pressure, which can lead to lower selectivity and increased coke formation.[7][11]

  • For Catalytic ODHE:

    • Catalyst Deactivation: The catalyst may have lost activity or selectivity due to coking, sintering (agglomeration of active metal particles at high temperatures), or poisoning of active sites.[4][14]

    • Non-Optimal Feed Ratio: An incorrect this compound-to-oxidant ratio can lead to over-oxidation, producing excess CO and CO₂ instead of ethylene.[15]

    • Reaction Hotspots: Poor heat management in the catalyst bed can create hotspots, leading to thermal cracking and non-selective side reactions.

Q6: I'm observing rapid coke formation. How can this be mitigated?

Coke deposition is a common issue that blocks reactor tubes, deactivates catalysts, and reduces thermal efficiency.[16][17]

  • Increase Steam-to-Hydrocarbon Ratio: In steam cracking, higher steam concentration inhibits coke precursors.[4]

  • Optimize Temperature: Avoid excessively high temperatures which accelerate coking reactions.[11]

  • Modify Catalyst Support: In catalytic processes, using basic supports like Mg(Al)O can help suppress coke formation.[4]

  • Co-feed Hydrogen: In some catalytic systems, co-feeding a small amount of H₂ can inhibit the formation of coke precursors, although it may slightly decrease selectivity by promoting hydrogenolysis to mthis compound.[4]

Q7: In my ODHE experiment, the production of CO and CO₂ is very high. How can I improve selectivity towards ethylene?

High COₓ formation indicates deep oxidation, a primary challenge in ODHE.

  • Adjust Oxidant Partial Pressure: Lowering the concentration of the oxidizing agent (e.g., O₂) in the feed can reduce the extent of complete combustion.[15]

  • Change the Oxidizing Agent: Using a milder oxidant like CO₂ instead of O₂ can sometimes improve selectivity, as seen with certain Cr₂O₃/Al₂O₃–ZrO₂ catalysts.[10]

  • Select a More Selective Catalyst: Catalysts like MoVNbTeOₓ are known for their superior ability to suppress deep oxidation compared to other systems.[9]

  • Control Reaction Temperature: Operate at the lowest possible temperature that still achieves reasonable this compound conversion, as higher temperatures favor the formation of COₓ.[15]

Data Presentation

Table 1: Performance of Various Catalytic Systems in Oxidative Dehydrogenation of this compound (ODHE)

Catalyst SystemTemperature (°C)This compound Conversion (%)Ethylene Selectivity (%)Ethylene Yield (%)Reference
MoVNbTeOₓ400~50~90~45[9]
Activated h-BN590446830[18]
Pt-Sn950>70>85>59.5[19]
K₂WO₄/SiO₂75075~7758[15]
Cr₂O₃/Al₂O₃–ZrO₂ (with CO₂)650~35~85~29.8[10]
B-CHA Zeolite580~23~8218.8[18]

Table 2: Effect of Operating Parameters on Ethylene Selectivity in Steam Cracking

ParameterChangeEffect on this compound ConversionEffect on Ethylene SelectivityKey ConsiderationsReference
Coil Outlet Temperature Increase (e.g., 830°C to 845°C)IncreaseMay increase initially, then decreaseHigher temperatures significantly increase coke formation.[11][7][11]
Residence Time Increase (e.g., 0.3s to >0.4s)IncreaseDecreasesLonger times promote secondary reactions consuming ethylene.[11][11]
Steam-to-Ethane Ratio IncreaseDecreaseIncrease (e.g., from 69% to 82%)An optimum ratio (e.g., 0.3-0.4) is needed to maximize ethylene yield.[11][11]

Experimental Protocols

Protocol: Testing Catalyst Performance for ODHE in a Fixed-Bed Reactor

This protocol outlines a standard procedure for evaluating the activity and selectivity of a catalyst for the oxidative dehydrogenation of this compound.

1. Catalyst Preparation and Loading:

  • Prepare the catalyst using the desired synthesis method (e.g., impregnation, co-precipitation).
  • Calcify the catalyst at a specified temperature to obtain the active phase.
  • Press the catalyst powder into a pellet, then crush and sieve to a uniform particle size (e.g., 250-425 μm) to ensure consistent packing and minimize pressure drop.
  • Load a precise mass of the sieved catalyst into a quartz tube reactor, securing it in place with quartz wool plugs.

2. Reactor Setup and Leak Test:

  • Install the packed reactor inside a programmable tube furnace equipped with a thermocouple to monitor the catalyst bed temperature.
  • Connect gas feed lines for this compound, oxygen (or another oxidant), and an inert balance gas (e.g., Ar, N₂) via mass flow controllers (MFCs).
  • Connect the reactor outlet to a gas chromatograph (GC) for product analysis. Include a cold trap before the GC if necessary to remove water.
  • Pressurize the system with the inert gas and perform a leak test to ensure all connections are secure.

3. Experimental Procedure:

  • Heat the reactor to the desired reaction temperature (e.g., 500-750°C) under a flow of inert gas.
  • Once the temperature is stable, introduce the reactant gas mixture (this compound, oxidant, and balance gas) at the specified flow rates and ratios.
  • Allow the reaction to stabilize for a set period (e.g., 30-60 minutes).
  • Analyze the reactor effluent periodically using the online GC to determine the composition of the product stream.
  • Repeat the process at different temperatures, flow rates, or feed compositions to evaluate catalyst performance under various conditions.

4. Data Analysis:

  • Calculate this compound conversion, ethylene selectivity, and ethylene yield using the following formulas based on the GC data:
  • This compound Conversion (%) = ([C₂H₆ in - C₂H₆ out] / [C₂H₆ in]) * 100
  • Ethylene Selectivity (%) = ([C₂H₄ out] / [C₂H₆ in - C₂H₆ out]) * 100
  • Ethylene Yield (%) = (this compound Conversion * Ethylene Selectivity) / 100

Mandatory Visualization

Ethane_Steam_Cracking_Pathway cluster_main Primary Reaction Pathway cluster_side Key Side Reactions (Reduced Selectivity) This compound This compound (C₂H₆) Ethyl_Radical Ethyl Radical (C₂H₅•) This compound->Ethyl_Radical Initiation (High Temp) Mthis compound Mthis compound (CH₄) Ethylene Ethylene (C₂H₄) Ethyl_Radical->Ethylene Propagation Ethyl_Radical->Mthis compound Hydrogenolysis Coke Coke/Heavier Hydrocarbons Ethylene->Coke Oligomerization/ Polymerization

Caption: Simplified reaction pathway for this compound steam cracking.

Troubleshooting_Workflow Start Low Ethylene Selectivity Observed Check_Method Which Cracking Method? Start->Check_Method Steam_Cracking Steam Cracking Check_Method->Steam_Cracking Steam ODHE Catalytic ODHE Check_Method->ODHE ODHE Check_Temp Verify Temperature Profile & COT Steam_Cracking->Check_Temp Check_Catalyst Analyze Catalyst (Coking, Sintering) ODHE->Check_Catalyst Check_Residence Check Residence Time (Flow Rate) Check_Temp->Check_Residence OK Check_Steam Review Steam/Ethane Ratio Check_Residence->Check_Steam OK Adjust_Params Adjust Operating Parameters Check_Steam->Adjust_Params OK Check_Feed Verify this compound/Oxidant Feed Ratio Check_Catalyst->Check_Feed OK Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Deactivated Check_Heat Check for Bed Hotspots Check_Feed->Check_Heat OK Adjust_Feed Adjust Feed Ratios Check_Feed->Adjust_Feed Incorrect Check_Heat->Adjust_Params Hotspots Detected

Caption: Troubleshooting workflow for low ethylene selectivity.

Experimental_Workflow Prep 1. Catalyst Preparation (Synthesize, Calcine, Sieve) Load 2. Reactor Loading (Load Catalyst, Secure) Prep->Load Setup 3. System Setup & Leak Test (Connect Gases, GC) Load->Setup Heat 4. Heating to Reaction Temp (Under Inert Flow) Setup->Heat React 5. Introduce Reactants (this compound, Oxidant, Balance) Heat->React Analyze 6. Product Analysis (Online GC) React->Analyze Calculate 7. Data Calculation (Conversion, Selectivity, Yield) Analyze->Calculate

References

resolving baseline noise in gas chromatographic analysis of ethane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic (GC) analysis of ethane (B1197151), with a focus on resolving baseline noise.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving baseline noise in your GC analysis of this compound.

Question: I am observing significant baseline noise in my this compound chromatogram. What are the potential causes and how can I resolve them?

Answer:

Baseline noise in gas chromatography can originate from several sources. A systematic approach is crucial to pinpointing and resolving the issue. The most common causes are outlined below, along with diagnostic steps and solutions.

1. Gas Supply and Purity

  • Potential Issue: Contaminated carrier gas, detector gases (hydrogen, air), or leaking gas lines can introduce impurities and cause a noisy baseline.[1][2][3] Gas quality can vary between suppliers and even between cylinders from the same supplier.[4]

  • Troubleshooting Steps:

    • Check Gas Cylinder: If a new gas cylinder was recently installed, it might be the source of contamination. Replace it with a cylinder from a different lot number.[1]

    • Inspect Gas Traps: Ensure that moisture, oxygen, and hydrocarbon traps are installed and have not exceeded their capacity. Regenerate or replace them if necessary.[1]

    • Perform a Leak Check: Use an electronic leak detector to check for leaks at all fittings and connections, from the gas source to the detector.[3] Even small leaks can introduce atmospheric contaminants.

2. Inlet System

  • Potential Issue: The inlet, including the septum and liner, is a common source of contamination and baseline noise.[5]

  • Troubleshooting Steps:

    • Septum Bleed: Over time, the septum can degrade and release volatile compounds, a phenomenon known as "septum bleed."[4] This is exacerbated at high inlet temperatures.[1]

      • Diagnostic Test: Lower the inlet temperature. If the noise decreases, septum bleed is a likely cause.[1]

      • Solution: Replace the septum with a high-quality, low-bleed septum appropriate for your operating temperature.[4]

    • Inlet Liner Contamination: Non-volatile residues from previous injections can accumulate in the liner and slowly release, causing baseline noise.[4][5]

      • Diagnostic Test: Cool down the inlet. If the noise subsides, the inlet is the likely source of contamination.[5]

      • Solution: Replace the inlet liner.[4]

3. GC Column

  • Potential Issue: Column bleed, where the stationary phase degrades and elutes, can cause a rising baseline, especially during temperature programming.[3][6] Contamination within the column can also contribute to noise.[5]

  • Troubleshooting Steps:

    • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions.[3][7]

    • Column Bake-out: If contamination is suspected, perform a column bake-out at a temperature slightly above the analysis temperature (do not exceed the column's maximum temperature limit).[5]

    • Isolate the Column: To confirm if the column is the source of the bleed, disconnect the column from the detector and cap the detector inlet. If the baseline becomes stable, the column is the likely cause.

4. Detector

  • Potential Issue: A contaminated or improperly configured detector is a frequent cause of baseline noise.[1][2] For this compound analysis, a Flame Ionization Detector (FID) is commonly used.

  • Troubleshooting Steps:

    • Detector Contamination: Over time, deposits can build up on the FID jet and collector.[1][4]

      • Solution: Clean the FID jet and collector according to the manufacturer's instructions.[4]

    • Incorrect Gas Flow Rates: Improper flow rates for hydrogen and air can lead to an unstable flame and a noisy baseline.[5][8]

      • Solution: Verify that the detector gas flow rates are set to the recommended values for your instrument.[5]

    • Detector Temperature: Ensure the detector temperature is appropriate for the analysis to prevent condensation of compounds.

Below is a troubleshooting workflow to help you systematically address baseline noise:

GC_Troubleshooting_Workflow cluster_gas Gas Supply cluster_inlet Inlet System cluster_column GC Column cluster_detector Detector start Baseline Noise Observed gas_supply Check Gas Supply & Purity start->gas_supply inlet_system Inspect Inlet System gas_supply->inlet_system Gas OK gas_leak Leak Check gas_supply->gas_leak gas_purity Verify Gas Purity gas_supply->gas_purity gas_traps Check Traps gas_supply->gas_traps column_issues Evaluate GC Column inlet_system->column_issues Inlet OK septum Replace Septum inlet_system->septum liner Replace Liner inlet_system->liner detector_check Assess Detector column_issues->detector_check Column OK condition Condition Column column_issues->condition bakeout Bake-out Column column_issues->bakeout resolved Problem Resolved detector_check->resolved Detector OK clean_detector Clean Detector detector_check->clean_detector check_flows Check Gas Flows detector_check->check_flows

A systematic workflow for troubleshooting baseline noise in GC.

Frequently Asked Questions (FAQs)

Q1: What type of baseline disturbance am I seeing?

A1: Baseline disturbances can be categorized to help identify the source:

  • Noise: Rapid, random fluctuations of the baseline.[1] Often caused by contaminated gas flow, leaks, or electronic issues.[2][3]

  • Drift: A steady, gradual increase or decrease of the baseline signal.[1] Commonly associated with column bleed or temperature fluctuations.[3]

  • Spikes: Random, sharp peaks in the baseline.[2] These are often due to electrical disturbances or particulate matter passing through the detector.[2]

Q2: How often should I replace my septum and liner?

A2: This depends on the number of injections and the cleanliness of your samples. For routine analysis, it is good practice to replace the septum daily or after every 100-200 injections. The liner should be inspected regularly and replaced when it appears contaminated or when peak shape begins to deteriorate.[4]

Q3: Can my sample preparation affect the baseline?

A3: Yes, improper sample preparation can introduce contaminants that lead to baseline noise.[9] Ensure you are using high-purity solvents and that your sample matrix does not contain non-volatile components that can contaminate the inlet and column.

Q4: What is an acceptable signal-to-noise ratio (S/N) for this compound analysis?

A4: The required S/N ratio depends on the analytical objective. For quantitative analysis, a S/N of at least 10:1 is generally recommended for the limit of quantitation (LOQ). For simple detection, a S/N of 3:1 is often sufficient for the limit of detection (LOD).

Data Summary

The following table summarizes common causes of baseline noise and their corresponding solutions.

Source of Noise Potential Cause Recommended Solution Reference
Gas Supply Contaminated carrier or detector gasesReplace gas cylinder and ensure high-purity gases are used.[1][2]
Leaks in the gas linesPerform a thorough leak check with an electronic leak detector.[3]
Expired or saturated gas trapsRegenerate or replace moisture, oxygen, and hydrocarbon traps.[1]
Inlet System Septum bleedReplace with a new, high-quality, low-bleed septum.[4][5]
Contaminated inlet linerReplace the liner.[4][5]
GC Column Column bleedCondition the column properly; if bleed persists, the column may need replacement.[3][6]
Column contaminationPerform a column bake-out according to manufacturer's instructions.[5]
Detector (FID) Contaminated detectorClean the FID jet and collector.[1][4]
Incorrect gas flow ratesSet hydrogen, air, and makeup gas flows to the manufacturer's recommended values.[5]
Electrical Loose connections or external interferenceCheck all cable connections and ensure a stable power supply.[1][2]

Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a standard method for the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Instrumentation and Consumables

  • Gas Chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: A suitable column for light hydrocarbon analysis, such as a PLOT (Porous Layer Open Tubular) column (e.g., PoraPLOT Q).[10]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Detector Gases: Hydrogen (high purity) and Air (zero grade).

  • Syringe for gas sample injection.

  • Gas sampling bags or canisters for standards and samples.

2. GC Operating Conditions

Parameter Value Notes
Inlet Temperature 150 °C
Injection Mode SplitA high split ratio (e.g., 50:1) is often used for concentrated samples.
Injection Volume 100 µL - 1 mLDependent on sample concentration.
Carrier Gas Helium
Flow Rate 1-2 mL/minSet to achieve optimal resolution and peak shape.
Oven Program Isothermal at 50 °CThe temperature can be optimized to achieve the best separation from other light hydrocarbons.
Detector FID
Detector Temperature 250 °C
Hydrogen Flow 30 mL/minOptimize for best detector response.
Air Flow 300 mL/minOptimize for best detector response.
Makeup Gas (N2) 25 mL/min

3. Procedure

  • System Preparation:

    • Ensure all gas supplies are on and pressures are stable.

    • Turn on the GC and allow the inlet, oven, and detector to reach their setpoint temperatures and stabilize.

    • Ignite the FID flame and monitor the baseline. The baseline should be stable before injecting any samples.

  • Calibration:

    • Prepare a series of calibration standards of this compound in a suitable matrix (e.g., nitrogen) at concentrations that bracket the expected sample concentrations.

    • Inject each calibration standard and record the chromatogram.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Sample Analysis:

    • Inject the unknown sample using the same method as the standards.

    • Record the chromatogram and identify the this compound peak by its retention time.

    • Calculate the concentration of this compound in the sample using the calibration curve.

4. System Shutdown:

  • After the analysis is complete, turn off the detector gases.

  • Cool down the inlet and oven.

  • Turn off the carrier gas flow.

The logical relationship between identifying a problem and implementing a solution is depicted in the following diagram:

logical_relationship problem Identify Baseline Anomaly (Noise, Drift, Spikes) cause Isolate the Source (Gas, Inlet, Column, Detector, Electrical) problem->cause Diagnose action Take Corrective Action (Replace, Clean, Adjust) cause->action Troubleshoot verify Verify Resolution (Stable Baseline) action->verify Implement

The logical flow from problem identification to resolution.

References

Validation & Comparative

comparative analysis of ethane versus propane as a cracking feedstock

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and chemical industry professionals on the performance of ethane (B1197151) and propane (B168953) as feedstocks for steam cracking. This guide provides a detailed comparison of product yields, energy consumption, and reaction mechanisms, supported by experimental data and process visualizations.

The selection of a feedstock for steam cracking is a critical decision in the petrochemical industry, directly impacting product distribution, operational efficiency, and overall profitability. This compound and propane, both major components of natural gas liquids (NGLs), are primary feedstocks for the production of light olefins. This guide presents a comparative analysis of this compound and propane, offering insights into their respective advantages and disadvantages as cracking feedstocks.

Data Presentation: A Quantitative Comparison

The performance of this compound and propane as cracking feedstocks can be quantitatively assessed by examining product yields and energy consumption under typical steam cracking conditions.

Product Yields

The distribution of products from the steam cracking process is highly dependent on the feedstock. This compound, being a smaller and simpler molecule, primarily yields ethylene (B1197577). Propane, with its three-carbon chain, produces a more varied slate of products, including a significant amount of propylene.

ProductThis compound Feedstock (wt%)Propane Feedstock (wt%)
Ethylene~78%[1]~42%[1]
Propylene~3%[1]~17%[1]
Mthis compound2.6%17.88%
Hydrogen3.8%1.46%
Butadiene--
Benzene--
Other (Fuel Gas, etc.)~19%[1]~41%[1]

Note: Yields can vary based on cracker configuration and operational severity.

Energy Consumption

Steam cracking is an energy-intensive process, with energy costs representing a significant portion of the production expenses. The energy required for cracking is influenced by the type of feedstock, with heavier feedstocks generally demanding more energy. This compound-based production is noted to be less energy-intensive compared to naphtha-based processes.[2] Propane steam cracking has a specific energy consumption of 20–25 GJ/t ethylene.[3]

FeedstockSpecific Energy Consumption (SEC)
This compound16 GJ/tonne of ethylene[2]
Propane15-18 GJ/tonne of HVCs (High-Value Chemicals)[3]

Experimental Protocols

The following tables outline typical experimental conditions for the steam cracking of this compound and propane in a pilot plant setting. These parameters are crucial for achieving optimal product yields and minimizing unwanted side reactions.

This compound Steam Cracking: Experimental Conditions
ParameterValue
Reactor TypeTubular Flow Reactor
Coil Outlet Temperature (COT)1004 - 1121 K[4]
Coil Outlet Pressure (COP)0.152 - 0.296 MPa[4]
Hydrocarbon Flow Rate3.1 - 4.0 kg/h [4]
Steam-to-Hydrocarbon Ratio (mass)0.3 - 0.5[5]
Residence TimeMilliseconds to < 0.5 seconds[6][7]
Propane Steam Cracking: Experimental Conditions
ParameterValue
Reactor TypeTubular Flow Reactor
Coil Outlet Temperature (COT)1004 - 1121 K[4]
Coil Outlet Pressure (COP)0.152 - 0.296 MPa[4]
Hydrocarbon Flow Rate3.1 - 4.0 kg/h [4]
Steam-to-Hydrocarbon Ratio (mass)0.39 - 0.41 kg steam/kg hydrocarbon[8]
Residence TimeMilliseconds[6]

Reaction Pathways and Mechanisms

The thermal cracking of this compound and propane proceeds through a free-radical chain reaction mechanism. This involves three main stages: initiation, propagation, and termination.

This compound Cracking Mechanism

The cracking of this compound is initiated by the homolytic cleavage of the carbon-carbon bond, which is weaker than the carbon-hydrogen bonds.[9] The subsequent propagation steps lead to the formation of ethylene and a hydrogen radical, which then continues the chain reaction.

EthaneCracking cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination C2H6 This compound (C₂H₆) Two_CH3_rad 2 Methyl Radicals (•CH₃) C2H6->Two_CH3_rad Heat (High T) CH3_rad Methyl Radical (•CH₃) CH4 Mthis compound (CH₄) CH3_rad:e->CH4:w C2H5_rad Ethyl Radical (•C₂H₅) CH3_rad->C2H5_rad Reacts with C2H6_2 This compound (C₂H₆) C2H6_2:e->C2H5_rad:w + C2H4 Ethylene (C₂H₄) C2H5_rad:e->C2H4:w Decomposes H_rad Hydrogen Radical (•H) C2H5_rad_2 Ethyl Radical (•C₂H₅) H_rad:e->C2H5_rad_2:w Reacts with H2 Hydrogen (H₂) H_rad:e->H2:w C2H6_3 This compound (C₂H₆) C2H6_3:e->C2H5_rad_2:w + Two_C2H5_rad 2 Ethyl Radicals (•C₂H₅) C4H10 Butane (C₄H₁₀) Two_C2H5_rad->C4H10 Combine

This compound Cracking Free Radical Mechanism
Propane Cracking Mechanism

Propane cracking is more complex due to the presence of both primary and secondary hydrogens, leading to the formation of different initial radicals.[10] The subsequent reactions produce a wider range of products, including both ethylene and propylene.

PropaneCracking cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination C3H8 Propane (C₃H₈) CH3_rad_init Methyl Radical (•CH₃) C3H8->CH3_rad_init Heat (High T) C2H5_rad_init Ethyl Radical (•C₂H₅) H_rad_prop Hydrogen Radical (•H) H2_prop Hydrogen (H₂) H_rad_prop:e->H2_prop:w iso_C3H7_rad Isopropyl Radical (•C₃H₇) H_rad_prop->iso_C3H7_rad Abstracts 2° H n_C3H7_rad n-Propyl Radical (•C₃H₇) H_rad_prop->n_C3H7_rad Abstracts 1° H C3H8_prop Propane (C₃H₈) C3H6_prop Propylene (C₃H₆) iso_C3H7_rad:e->C3H6_prop:w Decomposes H_rad_prop2 Hydrogen Radical (•H) C2H4_prop Ethylene (C₂H₄) n_C3H7_rad:e->C2H4_prop:w Decomposes CH3_rad_prop Methyl Radical (•CH₃) CH3_rad_term Methyl Radical (•CH₃) C4H10_term Butane (C₄H₁₀) CH3_rad_term->C4H10_term Combine C3H7_rad_term Propyl Radical (•C₃H₇)

Propane Cracking Free Radical Mechanism

Experimental and Process Workflow

The steam cracking process, whether using this compound or propane, follows a similar overall workflow. The key differences lie in the product separation and purification stages due to the different product distributions.

SteamCrackingWorkflow cluster_feed_prep Feed Preparation cluster_cracking Cracking cluster_separation Separation & Purification Feedstock Feedstock (this compound or Propane) Mixing Mixing Feedstock->Mixing Steam Steam Steam->Mixing Preheating Preheating (Convection Section) Mixing->Preheating Furnace Cracking Furnace (Radiant Section) ~850°C Preheating->Furnace Quench Quenching Furnace->Quench Compression Compression Quench->Compression AcidGasRemoval Acid Gas Removal Compression->AcidGasRemoval Dehydration Dehydration AcidGasRemoval->Dehydration Fractionation Fractionation Train (Demethanizer, Deethanizer, Depropanizer, etc.) Dehydration->Fractionation Products Products (Ethylene, Propylene, Byproducts) Fractionation->Products

References

A Comparative Guide to Validating Ethane-to-Methane Ratios for Emission Source Apportionment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating ethane-to-mthis compound (C2H6:CH4) ratios as a tool for apportioning mthis compound (B114726) (CH4) emission sources. It includes supporting experimental data, detailed protocols for key experiments, and a comparison with alternative source apportionment techniques.

Data Presentation: this compound-to-Mthis compound Ratios and Isotopic Signatures of Mthis compound Sources

The accurate apportionment of mthis compound sources relies on characteristic differences in the chemical composition of emissions from various sources. The ratio of This compound (B1197151) to mthis compound is a key indicator, with thermogenic sources like natural gas typically exhibiting higher ratios than biogenic sources.[1] Additionally, the isotopic composition of mthis compound (δ¹³C and δD) provides another layer of differentiation.

Emission Source CategoryThis compound-to-Mthis compound Ratio (C₂H₆:CH₄) % by volumeδ¹³C (‰)δD (‰)
Thermogenic Sources
Natural Gas2 - 8%[1]> -50[2]> -300[2]
Oil and Gas Operations0.11 - 0.13 (mass ratio)[3]--
Coal Seam Gas--49.8 ± 5.7[2]-184 ± 32[2]
Biogenic Sources
Livestock (Cattle)Significantly less than 1%[1]< -50[2]< -280[2]
LandfillsSignificantly less than 1%[1]--
Animal Operations0.032 - 0.034 (mass ratio)[3]--
Other Sources
Biomass Burning---

Note: Ratios and isotopic signatures can vary based on specific regional and operational factors. The values presented here are indicative ranges based on published literature.

Comparison of Source Apportionment Methods

The use of this compound-to-mthis compound ratios is a powerful tool for source apportionment, but it is often used in conjunction with other methods for more robust validation. The primary alternative is the analysis of stable isotopes of mthis compound.

MethodPrinciplesAdvantagesDisadvantages
This compound-to-Mthis compound Ratio Based on the co-emission of this compound with mthis compound from thermogenic sources, while biogenic sources produce negligible this compound.[1]- Relatively straightforward and cost-effective to measure with modern spectroscopic techniques.- Provides a clear distinction between fossil fuel and microbial mthis compound sources.[4]- The ratio can vary depending on the specific composition of the natural gas and processing techniques.[5]- Does not differentiate between different types of biogenic or thermogenic sources.
Isotopic Analysis (δ¹³C and δD) Different mthis compound formation pathways (biogenic vs. thermogenic) result in distinct isotopic signatures in the mthis compound molecule.[6]- Can differentiate between various sub-categories of biogenic and thermogenic sources.[2]- Provides a more detailed fingerprint of the emission source.- Requires more complex and expensive analytical instrumentation (e.g., Isotope Ratio Mass Spectrometry).- Isotopic signatures of some sources can overlap, leading to ambiguity.
Clumped Isotope Analysis A newer technique that measures the abundance of mthis compound molecules containing more than one heavy isotope (e.g., ¹³CH₃D).[7]- Offers additional independent constraints on source apportionment.[3]- Can potentially distinguish between sources with similar bulk isotopic signatures.- Technically challenging and currently limited to specialized laboratories.- The database of clumped isotope signatures for different sources is still being developed.
Tracer Gas Correlation (e.g., with CO) Utilizes the correlation of mthis compound with other co-emitted tracer gases, such as carbon monoxide from incomplete combustion.[5]- Can be effective for specific sources like biomass burning.- Limited to sources with a unique and consistent co-emitted tracer.- Requires simultaneous measurement of multiple gas species.

Experimental Protocols

Atmospheric Sample Collection

Objective: To collect representative air samples from the area of interest for subsequent analysis of mthis compound and this compound concentrations and isotopic composition.

Methodology:

  • Mobile Laboratory: A vehicle equipped with gas analyzers and a sampling inlet mounted on a mast. The mobile lab is driven through the study area to map the spatial distribution of mthis compound and this compound plumes.

  • Aircraft-Based Sampling: An aircraft equipped with specialized inlets and analytical instruments flies at various altitudes to collect integrated regional air samples.[4]

  • Tower-Based Sampling: Continuous monitoring from a fixed tower provides temporal data on background concentrations and pollution events.

  • Whole Air Sampling: Collection of discrete air samples in evacuated canisters for later, more detailed laboratory analysis.

Gas Concentration Measurement

Objective: To precisely quantify the molar fractions of mthis compound and this compound in the collected air samples.

Methodology:

  • Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS): This technique is used in instruments like the Aerodyne this compound-mini for fast and sensitive measurements of this compound.[1] It is based on the differential infrared absorption of this compound in a multipass cell.[1]

  • Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption spectroscopy technique used for measuring mthis compound concentrations.

  • Gas Chromatography (GC): Used for separating different gas components in a sample, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for quantification.

Isotopic Analysis

Objective: To determine the stable isotopic composition (δ¹³C and δD) of mthis compound in the air samples.

Methodology:

  • Isotope Ratio Mass Spectrometry (IRMS): The standard method for high-precision isotopic analysis. Mthis compound is first purified from the air sample and then ionized, and the different isotopic ions are separated and detected based on their mass-to-charge ratio.

Mandatory Visualization

Signaling Pathway of Emission Source Apportionment

cluster_sources Emission Sources cluster_atmosphere Atmospheric Mixing cluster_measurement Measurement & Analysis cluster_apportionment Source Apportionment Natural Gas Natural Gas Atmospheric Plume Atmospheric Plume Natural Gas->Atmospheric Plume High C2H6:CH4 Livestock Livestock Livestock->Atmospheric Plume Low C2H6:CH4 Landfills Landfills Landfills->Atmospheric Plume Low C2H6:CH4 C2H6:CH4 Ratio C2H6:CH4 Ratio Atmospheric Plume->C2H6:CH4 Ratio Isotopic Signature Isotopic Signature Atmospheric Plume->Isotopic Signature Source Contribution Source Contribution C2H6:CH4 Ratio->Source Contribution Isotopic Signature->Source Contribution

Caption: Relationship between emission sources and analytical measurements for source apportionment.

Experimental Workflow for Mthis compound Source Apportionment

Start Start Define Study Area Define Study Area Start->Define Study Area Sample Collection Sample Collection Define Study Area->Sample Collection Mobile Lab Mobile Lab Sample Collection->Mobile Lab Aircraft Aircraft Sample Collection->Aircraft Canister Sampling Canister Sampling Sample Collection->Canister Sampling Lab Analysis Lab Analysis Mobile Lab->Lab Analysis Aircraft->Lab Analysis Canister Sampling->Lab Analysis GC-MS GC-MS Lab Analysis->GC-MS CRDS CRDS Lab Analysis->CRDS IRMS IRMS Lab Analysis->IRMS Data Analysis Data Analysis GC-MS->Data Analysis CRDS->Data Analysis IRMS->Data Analysis Calculate C2H6:CH4 Ratio Calculate C2H6:CH4 Ratio Data Analysis->Calculate C2H6:CH4 Ratio Determine Isotopic Signature Determine Isotopic Signature Data Analysis->Determine Isotopic Signature Source Apportionment Source Apportionment Calculate C2H6:CH4 Ratio->Source Apportionment Determine Isotopic Signature->Source Apportionment End End Source Apportionment->End

Caption: A typical experimental workflow for mthis compound source apportionment using this compound-to-mthis compound ratios and isotopic analysis.

References

comparative study of different catalysts for ethane dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

The production of ethylene (B1197577), a cornerstone of the petrochemical industry, is increasingly shifting from energy-intensive steam cracking to the more efficient catalytic dehydrogenation of ethane (B1197151) (EDH). This transition has spurred extensive research into novel catalysts that offer high activity, selectivity, and stability. This guide provides a comparative analysis of prominent catalyst systems, presenting key performance data, detailed experimental protocols, and a visual representation of the catalytic testing workflow.

Performance Comparison of this compound Dehydrogenation Catalysts

The efficacy of a catalyst in this compound dehydrogenation is primarily evaluated based on its ability to achieve high this compound conversion and ethylene selectivity while maintaining stability over extended periods. The following table summarizes the performance of various catalyst types under different reaction conditions, compiled from recent literature.

Catalyst SystemSupport/PromoterTemperature (°C)This compound Conversion (%)Ethylene Selectivity (%)Reference
Platinum-Based
Pt-Snγ-Al2O3625~35-45>95[1]
PtBa-Ce-Y-O7003496[2]
PtSiO2Not Specified76 (at C2H6/O2=1.5)~63[3]
PtAl2O3Not Specified73 (at C2H6/O2=1.5)<63[3]
PtZrO2Not Specified74 (at C2H6/O2=1.5)~43[3]
Chromium-Based
CrMFI Zeolite650~15-20≥99[4]
CrMesoporous Organo-Silica70050.490.1[5]
Zr-promoted CrSiO2Not Specified38.3Not Specified[6]
Perovskite Oxides
YCrO3-700High Activity94.3[7]
LaMnO3Ni additivesNot SpecifiedNot SpecifiedNot Specified[2]
Other Metal Oxides
Mo-V-Oγ-Al2O3Not SpecifiedHigh ConversionHigh Selectivity[2]
Ga2O3ZeolitesNot SpecifiedNot SpecifiedNot Specified[2]
Single-Atom Alloys
NiCu-873.15 KHigh ActivityHigh Selectivity[8]

Note: The performance data presented are derived from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

A standardized approach is crucial for the accurate evaluation and comparison of catalyst performance. Below is a generalized methodology for testing this compound dehydrogenation catalysts in a laboratory setting.

1. Catalyst Preparation:

  • Impregnation Method (for supported catalysts):

    • The support material (e.g., Al2O3, SiO2, Zeolite) is dried to remove moisture.

    • A solution containing the precursor of the active metal (e.g., H2PtCl6 for Platinum, Cr(NO3)3 for Chromium) is prepared.

    • The support is added to the precursor solution and agitated to ensure uniform wetting.

    • The solvent is evaporated under reduced pressure or by gentle heating.

    • The resulting solid is dried and then calcined in air at a high temperature (e.g., 500-800 °C) to decompose the precursor and form the active metal oxide species.

  • Co-precipitation Method (for mixed oxides):

    • A solution containing the nitrate (B79036) or chloride salts of the desired metals is prepared.

    • A precipitating agent (e.g., ammonium (B1175870) hydroxide) is added dropwise while stirring to precipitate the metal hydroxides.

    • The precipitate is filtered, washed, dried, and calcined at a high temperature to form the mixed oxide.

2. Catalyst Characterization:

Before catalytic testing, the physical and chemical properties of the prepared catalysts are analyzed using various techniques, including:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and dispersion of the active components.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the metals.[6]

  • Temperature-Programmed Desorption (TPD) of Ammonia (NH3-TPD): To measure the acidity of the catalyst support.[3]

3. Catalytic Activity Testing:

  • Reactor Setup: Catalytic tests are typically conducted in a fixed-bed flow reactor at atmospheric pressure.[7] The catalyst is placed in a quartz or stainless steel tube reactor, which is heated by a furnace.

  • Reaction Conditions:

    • A specific amount of the catalyst is loaded into the reactor.[7]

    • The catalyst is often pre-treated in situ, for example, by reduction in a hydrogen flow at a high temperature.

    • A feed gas mixture of this compound, an inert gas (e.g., N2 or Ar), and sometimes a co-feed like CO2 or steam is introduced into the reactor at a controlled flow rate.[5][7]

    • The reaction is carried out at a set temperature, typically ranging from 550 to 750 °C.

  • Product Analysis:

    • The composition of the effluent gas from the reactor is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a Flame Ionization Detector for hydrocarbons and a Thermal Conductivity Detector for permanent gases).

    • This compound conversion and ethylene selectivity are calculated based on the composition of the inlet and outlet gas streams.

Catalytic Testing Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of this compound dehydrogenation catalysts.

Ethane_Dehydrogenation_Catalyst_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Catalytic Testing prep_start Select Catalyst Components (Active Metal, Support) impregnation Impregnation prep_start->impregnation Supported Catalysts coprecipitation Co-precipitation prep_start->coprecipitation Mixed Oxides drying Drying impregnation->drying coprecipitation->drying calcination Calcination drying->calcination prep_end Prepared Catalyst calcination->prep_end xrd XRD prep_end->xrd bet BET prep_end->bet tem_sem TEM/SEM prep_end->tem_sem xps XPS prep_end->xps reactor Fixed-Bed Reactor Loading xrd->reactor bet->reactor tem_sem->reactor xps->reactor pretreatment In-situ Pre-treatment (e.g., Reduction) reactor->pretreatment reaction This compound Dehydrogenation (C2H6 Feed, High Temp) pretreatment->reaction analysis Online Gas Chromatography reaction->analysis results Data Analysis (Conversion, Selectivity) analysis->results

References

Unraveling Ethane's Atmospheric Journey: A Comparative Guide to Leading Predictive Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the accuracy of prominent atmospheric models—GEOS-Chem, WRF-Chem, and CAM-chem—in predicting atmospheric ethane (B1197151) concentrations reveals varying degrees of precision and highlights the ongoing efforts to refine these critical research tools. This guide offers a comparative overview of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and utilizing the most appropriate models for their work.

Atmospheric this compound (C₂H₆) is a significant non-mthis compound hydrocarbon that influences tropospheric ozone and hydroxyl radical (OH) concentrations, the primary atmospheric oxidant. Accurate modeling of its concentration is crucial for understanding atmospheric chemistry and the impact of anthropogenic emissions, particularly from the oil and gas sector. This guide delves into the capabilities of three widely used atmospheric chemistry models: GEOS-Chem, WRF-Chem, and CAM-chem, presenting a side-by-side look at their accuracy in simulating this compound levels against real-world observations.

Comparative Performance of Atmospheric Models

The accuracy of these models is often evaluated by comparing their outputs with observational data from various sources, including ground-based monitoring stations and aircraft-led atmospheric sampling campaigns. Key performance indicators include the correlation coefficient (R), which measures the agreement between modeled and observed values, and various forms of bias that indicate systematic over- or under-prediction.

ModelKey Findings on this compound Prediction AccuracyObservational Datasets Used for Evaluation
GEOS-Chem - Simulates synoptic-scale events with a high degree of correlation for this compound (Pearson's r = 0.88)[1].- However, simulated this compound concentrations can be significantly lower than observations, with a slope of the linear fit between model and measurements of 0.57, indicating underestimation[1].- When compared with global airborne observations from the ATom and HIPPO campaigns, GEOS-Chem simulations provide a basis for estimating this compound fluxes[2].- Ground-based observations at Hateruma Island, Japan[1].- Atmospheric Tomography (ATom) and HIAPER Pole-to-Pole Observations (HIPPO) aircraft campaigns[2].
WRF-Chem - The model's predictions of this compound concentrations are sensitive to the choice of physical parameterizations, with up to a 57.3% variability in the normalized mean bias across different simulation setups[3].- Comparison with airborne measurements from the FRAPPÉ and DISCOVER-AQ campaigns showed a model-measurement bias for this compound ranging from -14.9 to -8.2 parts per billion (ppb), indicating a general underprediction in regions with significant oil and natural gas activities[3].- FRAPPÉ (Front Range Air Pollution and Photochemistry Éxperiment) and DISCOVER-AQ (Deriving Information on Surface conditions from Column and Vertically Resolved Observations Relevant to Air Quality) aircraft campaigns[3].
CAM-chem - An intercomparison with GEOS-Chem within the CESM2 framework revealed that chlorine chemistry accounts for 14% of the global oxidation of this compound in the model[4].- A related model, MOZART-4, showed good agreement with the lower range of observed this compound mole fractions and the seasonal cycle at the Pico Mountain Observatory[5].- While direct quantitative metrics for this compound prediction by CAM-chem were not prominently available in the reviewed literature, its performance is often assessed in the context of broader volatile organic compound (VOC) and oxidant chemistry simulations[4][6].

Experimental Protocols: A Closer Look at Model Evaluation

The evaluation of atmospheric models is a meticulous process involving specific model configurations and rigorous comparison against high-quality observational data.

GEOS-Chem Evaluation Protocol

In a study assessing Asian emissions of this compound, the GEOS-Chem atmospheric chemistry transport model (version not specified) was used with a nested grid centered over Hateruma Island, Japan, at a resolution of 0.5° × 0.625°[1]. The simulation utilized the Community Emissions Data System (CEDS) for anthropogenic emissions and included a geological source for this compound[1]. The model's performance was evaluated by comparing its output with in-situ observations of this compound and other trace gases from the island[1]. The key metrics for evaluation were the Pearson's correlation coefficient (r), root mean square error (RMSE), and the slope of the best-fit line using orthogonal distance regression[1].

WRF-Chem Sensitivity and Evaluation Protocol

A study investigating the impact of physical parameterizations on this compound predictions used the Weather Research and Forecasting with Chemistry (WRF-Chem) model[3]. The study explored the sensitivity of modeled this compound concentrations to different planetary boundary layer (PBL) schemes, meteorological initial and boundary conditions, and horizontal resolution[3]. The model's performance was assessed by comparing the simulated this compound concentrations with airborne measurements from the FRAPPÉ and DISCOVER-AQ campaigns over the northern Front Range metropolitan area of Colorado in the summer of 2014[3]. The primary evaluation metric was the model-measurement bias[3].

Visualizing the Model Evaluation Workflow

The process of assessing the accuracy of atmospheric models for predicting this compound concentrations can be visualized as a systematic workflow. This involves running the model with specific inputs, comparing the output to real-world observations, and analyzing the performance to identify areas for improvement.

ModelEvaluationWorkflow cluster_model Atmospheric Model Simulation cluster_obs Observational Data cluster_eval Model Evaluation Model Atmospheric Chemistry Model (e.g., GEOS-Chem, WRF-Chem, CAM-chem) Comparison Model-Observation Comparison Model->Comparison Model Output (this compound Concentrations) Emissions Emissions Inventories (Anthropogenic & Biogenic) Emissions->Model MetData Meteorological Data (Winds, Temperature, etc.) MetData->Model ChemMech Chemical Mechanisms ChemMech->Model GroundObs Ground-Based Observations (e.g., NOAA GML) GroundObs->Comparison Observational Data AircraftObs Aircraft Campaigns (e.g., ATom, FRAPPÉ) AircraftObs->Comparison Stats Statistical Analysis (Correlation, Bias, RMSE) Comparison->Stats Analysis Performance Analysis & Sensitivity Studies Stats->Analysis Analysis->Model Model Improvement

Workflow for evaluating atmospheric model accuracy in predicting this compound concentrations.

Conclusion

The accurate prediction of atmospheric this compound concentrations remains a complex challenge for the scientific community. While models like GEOS-Chem and WRF-Chem demonstrate considerable skill in capturing the general behavior of this compound in the atmosphere, studies consistently reveal biases and a need for further refinement. GEOS-Chem shows strong correlations but can underestimate concentrations, while WRF-Chem's accuracy is highly dependent on its configuration. CAM-chem, as part of the broader CESM framework, provides a robust platform for studying atmospheric chemistry, including the processes that govern this compound's fate.

For researchers and professionals in related fields, the choice of model will depend on the specific application, the required level of precision, and the computational resources available. It is crucial to consider the inherent uncertainties in these models and to utilize a range of observational data for validation. The ongoing development and intercomparison of these models are vital for improving our understanding of atmospheric composition and its impact on our planet.

References

A Comparative Guide to the Combustion Efficiency of Ethane and Methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and various scientific fields, understanding the energetic properties of fundamental chemical compounds is crucial. Methane (B114726) and This compound (B1197151), the two simplest alkanes, serve as foundational models in combustion science and are key components of natural gas. This guide provides an objective comparison of their combustion efficiencies, supported by thermodynamic data and standardized experimental protocols.

Theoretical Combustion Characteristics

The efficiency of a fuel is fundamentally determined by the energy released during its complete combustion, a process where the hydrocarbon reacts with excess oxygen to form carbon dioxide (CO₂) and water (H₂O). The standard enthalpy of combustion (ΔH°c) represents the total energy released as heat when one mole of a substance undergoes complete combustion under standard conditions (298 K and 1 atm).

The balanced chemical equations for the complete combustion of mthis compound and this compound are as follows:

  • Mthis compound (CH₄): CH₄(g) + 2O₂(g) → CO₂(g) + 2H₂O(l)

  • This compound (C₂H₆): 2C₂H₆(g) + 7O₂(g) → 4CO₂(g) + 6H₂O(l)

While this compound releases more energy per mole due to its larger size, mthis compound releases more energy per unit of mass, making it a more mass-efficient fuel. This is a critical distinction in applications where weight is a limiting factor.

Data Presentation: Thermodynamic Properties

The following table summarizes the key quantitative data for the combustion of mthis compound and this compound. The Higher Heating Value (HHV), also known as the gross calorific value, assumes that the water produced in the combustion process is fully condensed, thus recovering the heat of vaporization.

PropertyMthis compound (CH₄)This compound (C₂H₆)
Molar Mass ( g/mol ) 16.0430.07
Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) -890.3[1]-1559.9[2]
Higher Heating Value (HHV) (MJ/kg) ~55.5[3][4][5]~51.9[5]
Products of Complete Combustion CO₂, H₂OCO₂, H₂O
Combustion Pathways and Incomplete Combustion

In practice, achieving perfect combustion is challenging. Insufficient oxygen supply leads to incomplete combustion, resulting in the formation of carbon monoxide (CO) and elemental carbon (soot), both of which represent lost chemical energy and are associated with negative environmental and health impacts.[6]

The balanced equations for one possible pathway of incomplete combustion for each gas are:

  • Mthis compound to Carbon Monoxide: 2CH₄(g) + 3O₂(g) → 2CO(g) + 4H₂O(l)[7]

  • This compound to Carbon Monoxide: 2C₂H₆(g) + 5O₂(g) → 4CO(g) + 6H₂O(l)[8]

Generally, smaller hydrocarbons like mthis compound and this compound are less prone to incomplete combustion compared to larger, more complex hydrocarbons.[6][9] Their simpler structure allows for more efficient mixing with oxygen, promoting complete conversion to CO₂ and H₂O.

Methane_Combustion CH4 Mthis compound (CH₄) reaction_mthis compound + CH4->reaction_mthis compound O2_mthis compound Oxygen (2O₂) O2_mthis compound->reaction_mthis compound CO2_mthis compound Carbon Dioxide (CO₂) H2O_mthis compound Water (2H₂O) reaction_mthis compound->CO2_mthis compound ΔH°c = -890.3 kJ/mol reaction_mthis compound->H2O_mthis compound

Complete combustion pathway of Mthis compound.

Ethane_Combustion C2H6 This compound (C₂H₆) reaction_this compound + C2H6->reaction_this compound O2_this compound Oxygen (3.5O₂) O2_this compound->reaction_this compound CO2_this compound Carbon Dioxide (2CO₂) H2O_this compound Water (3H₂O) reaction_this compound->CO2_this compound ΔH°c = -1560 kJ/mol reaction_this compound->H2O_this compound

Complete combustion pathway of this compound (per mole).

Experimental Protocols: Determination of Heating Value

The heat of combustion is experimentally determined using a bomb calorimeter. This instrument measures the heat released from a reaction at a constant volume.

Methodology: Oxygen Bomb Calorimetry
  • Sample Preparation: A precise mass of the fuel sample (liquid or solid) is placed in a crucible. For gaseous fuels like mthis compound or this compound, a specialized gas-handling apparatus is used to fill the bomb to a known partial pressure.

  • Bomb Assembly: The crucible is placed inside a high-strength stainless steel vessel, known as the "bomb." A fine fuse wire is positioned to contact the sample and connected to two electrodes.

  • Pressurization: The bomb is sealed and purged of atmospheric air, then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete and rapid combustion.[10]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are placed in the water.

  • Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. An electric current is passed through the fuse wire, which ignites the sample.[11] The temperature of the water is recorded at regular intervals as it rises from the heat released by the combustion until a maximum temperature is reached and begins to cool.

  • Calculation: The total heat released (q_total) is calculated from the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal). Corrections are made for the heat released by the ignition wire. The enthalpy of combustion is then determined by dividing the total heat released by the number of moles of the sample.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A 1. Weigh Fuel Sample B 2. Place in Bomb A->B C 3. Pressurize with O₂ B->C D 4. Submerge Bomb in Water C->D E 5. Record Initial Temp (T_i) D->E F 6. Ignite Sample E->F G 7. Record Final Temp (T_f) F->G H 8. Calculate Temp Change (ΔT) G->H I 9. Calculate Heat Released H->I J 10. Determine Enthalpy (kJ/mol) I->J

Experimental workflow for Bomb Calorimetry.

References

A Comparative Guide to Analytical Methods for Trace Ethane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection of trace levels of ethane (B1197151). The selection of an appropriate analytical technique is critical for applications ranging from environmental monitoring and industrial process control to medical diagnostics. This document focuses on the validation and performance of Gas Chromatography (GC) based methods, specifically GC with Flame Ionization Detection (GC-FID) and GC with Mass Spectrometry (GC-MS), and compares them with an alternative technology, Tunable Diode Laser Absorption Spectroscopy (TDLAS).

Performance Comparison of Analytical Methods

The selection of an analytical method for trace this compound detection depends on various factors, including the required sensitivity, selectivity, speed of analysis, and cost. Gas chromatography-based methods are well-established and widely used, while TDLAS offers a real-time monitoring alternative.

Table 1: Comparison of Performance Characteristics for Trace this compound Detection

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Tunable Diode Laser Absorption Spectroscopy (TDLAS)
Principle Separation by chromatography, detection by ionization in a flame.Separation by chromatography, detection by mass-to-charge ratio.Absorption of laser light at a specific wavelength.
Limit of Detection (LOD) ~ parts per billion (ppb)~ parts per billion (ppb) to parts per trillion (pptv)[1]~ 150 - 240 parts per trillion by volume (pptv)
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.Not explicitly found, but expected to be in the low ppb range.
Linearity (R²) ≥ 0.999[2]0.992 - 1.000[3]Good linear response reported.[4]
Accuracy (% Recovery) 90% - 98%High accuracy reported.High accuracy and precision reported.[5]
Precision (%RSD) < 1.0% (repeatability)[2]1.95% - 9.31% (repeatability)[3]High precision reported.
Analysis Time MinutesMinutesSeconds (real-time)
Selectivity GoodExcellent (mass fragmentation confirmation)Excellent (specific wavelength absorption)[5]
Cost LowerHigherHigher initial investment
Portability Possible with portable GC unitsPossible with portable GC-MS unitsField-deployable sensors available
Experimental Protocols

A detailed and validated experimental protocol is crucial for obtaining reliable and reproducible results. Below is a representative protocol for the analysis of trace this compound in a gaseous sample using Headspace Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocol: Trace this compound Analysis by Headspace GC-FID

1. Objective: To quantify the concentration of trace levels of this compound in a gaseous sample.

2. Materials and Reagents:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Gas-tight syringes.

  • Headspace vials with PTFE/silicone septa.

  • Certified standard gas mixture containing this compound at a known concentration (e.g., 10 ppm in nitrogen).

  • High-purity nitrogen or helium as carrier gas.

  • High-purity hydrogen and air for the FID.

3. Chromatographic Conditions:

  • Column: PLOT (Porous Layer Open Tubular) column suitable for light hydrocarbon separation (e.g., Al₂O₃ PLOT, 30 m x 0.32 mm ID).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 2 minutes.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

4. Sample Preparation (Headspace):

  • If the sample is a gas, use a gas-tight syringe to inject a known volume into a sealed headspace vial.

  • For liquid samples where dissolved this compound is to be measured, place a known volume of the liquid into the headspace vial and seal it.

  • Equilibrate the vials in the headspace autosampler oven at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile this compound to partition into the headspace.

5. Calibration:

  • Prepare a series of calibration standards by diluting the certified standard gas with a high-purity diluent gas (e.g., nitrogen) in sealed headspace vials to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm).

  • Analyze the calibration standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

6. Sample Analysis:

  • Analyze the prepared sample vials using the established GC-FID method.

  • Identify the this compound peak based on its retention time, confirmed by the analysis of the standard.

  • Integrate the peak area of the this compound peak in the sample chromatogram.

7. Quantification:

  • Calculate the concentration of this compound in the sample by using the calibration curve.

8. Validation Parameters:

  • Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Precision: Analyze replicate samples and calculate the relative standard deviation (%RSD), which should typically be < 5%.

  • Accuracy: Analyze a certified reference material or a spiked sample and calculate the percent recovery, which should be within an acceptable range (e.g., 90-110%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Logical Workflow for GC Method Validation

The following diagram illustrates the key steps involved in the validation of a gas chromatography method for trace this compound detection, ensuring the reliability and accuracy of the results.

GC_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting MethodDevelopment Method Development (Column, Temp, Flow) Protocol Define Validation Protocol MethodDevelopment->Protocol Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Selectivity Selectivity LOD_LOQ->Selectivity DataAnalysis Data Analysis Selectivity->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: Workflow for the validation of a Gas Chromatography method.

Signaling Pathway for Sample Analysis

This diagram shows the pathway of a sample from injection to final data acquisition in a typical GC-MS system.

Sample_Analysis_Pathway Sample Sample Injection GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Ion_Source Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Filtering) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram) Detector->Data_System

Caption: Signal pathway of a sample in a GC-MS system.

References

A Comparative Analysis of Ethane and Other Alkanes in Free-Radical Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity and product distribution of ethane (B1197151) versus other alkanes in free-radical substitution reactions. The information is supported by quantitative data and detailed experimental methodologies to assist in reaction planning and analysis.

Introduction to Free-Radical Substitution

Free-radical substitution is a characteristic reaction of alkanes, which are generally inert due to the strength of their C-C and C-H sigma bonds.[1][2] This reaction typically occurs in the presence of heat or ultraviolet (UV) light, which provides the energy necessary to initiate the process.[3][4] The overall reaction involves the replacement of a hydrogen atom on the alkane with a halogen atom, yielding a haloalkane and a hydrogen halide.[4][5] The reactivity of halogens follows the trend F₂ > Cl₂ > Br₂ > I₂.[3][5] While fluorination is often too vigorous and difficult to control, and iodination is typically too slow and reversible, chlorination and bromination are the most commonly studied and utilized free-radical halogenation reactions.[3][6]

The General Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[4][7]

  • Initiation: The process begins with the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light or heat, generating two highly reactive halogen radicals.[2][4]

  • Propagation: This stage consists of a two-step cycle. First, the halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. Second, this alkyl radical abstracts a halogen atom from another halogen molecule, forming the haloalkane product and regenerating a halogen radical, which can continue the chain.[4][7]

  • Termination: The chain reaction concludes when any two radicals combine, neutralizing each other and forming a stable molecule. This can happen in several ways, such as two halogen radicals combining, an alkyl and a halogen radical combining, or two alkyl radicals combining.[4][7]

G General Mechanism of Free-Radical Halogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination X2 X₂ two_X_rad 2 X• X2->two_X_rad UV Light or Δ X_rad1 X• two_X_rad->X_rad1 RH Alkane (R-H) R_rad Alkyl Radical (R•) RH->R_rad Step 1: H Abstraction HX Hydrogen Halide (H-X) X_rad1->HX X2_prop X₂ RX Haloalkane (R-X) R_rad->RX Step 2: Halogen Abstraction X_rad2 X• X2_prop->X_rad2 X_rad2->RH Continues Cycle term_X_X X• + X• → X₂ term_R_X R• + X• → R-X term_R_R R• + R• → R-R G Reactivity vs. Bond Energy & Stability cluster_alkanes Alkanes cluster_bde C-H Bond Dissociation Energy (BDE) cluster_radicals Alkyl Radical Intermediates cluster_stability Radical Stability / Reactivity This compound This compound (1°) bde1 ~101 kcal/mol This compound->bde1 propane Propane (2°) bde2 ~98 kcal/mol propane->bde2 isobutane Isobutane (3°) bde3 ~97 kcal/mol isobutane->bde3 rad1 Primary (1°) bde1->rad1 Homolysis rad2 Secondary (2°) bde2->rad2 Homolysis rad3 Tertiary (3°) bde3->rad3 Homolysis stability Increasing Stability Increasing Rate of Formation rad1->stability Least Stable rad2->stability rad3->stability Most Stable G Experimental Workflow for Alkane Halogenation start Start setup 1. Assemble Reflux Apparatus in Fume Hood start->setup add_reagents 2. Add Alkane & Initiator to Flask setup->add_reagents react 3. Heat to Reflux & Add Halogen Source add_reagents->react workup 4. Cool & Perform Aqueous Workup react->workup dry 5. Dry Organic Layer (e.g., Na₂SO₄) workup->dry analyze 6. Analyze Product Mixture by Gas Chromatography (GC) dry->analyze end End analyze->end

References

A Comparative Life Cycle Assessment of Ethylene Production: Ethane Steam Cracking vs. Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental performance of ethylene (B1197577) production from ethane (B1197151) compared to other significant feedstocks, supported by quantitative life cycle assessment data and detailed methodologies.

The production of ethylene, a cornerstone of the global chemical industry, is intrinsically linked to environmental impacts. As the industry seeks more sustainable practices, a comprehensive understanding of the life cycle performance of different production routes is paramount. This guide provides a comparative life cycle assessment (LCA) of ethylene production, focusing on the dominant this compound steam cracking process and its main alternatives: naphtha steam cracking and the bio-based route via ethanol (B145695) dehydration.

Comparative Environmental Performance

The environmental footprint of ethylene production varies significantly depending on the feedstock and technology employed. A cradle-to-gate LCA approach, which considers impacts from raw material extraction to the factory gate, reveals key differences in energy consumption, greenhouse gas emissions, and other environmental indicators.

Environmental Impact CategoryThis compound Steam CrackingNaphtha Steam CrackingCorn-based Ethanol to EthyleneUnitSource(s)
Global Warming Potential 0.840 - 1.41.135 - 2.0-1.0 to 6.7kg CO₂ eq. / kg ethylene[1][2][3][4]
Cumulative Energy Demand ~16~23Varies significantlyGJ / tonne ethylene[3]
Water Consumption Lower than bio-based routesData not consistently reported10 - 17 (for corn ethanol)L water / L ethanol[5][6]
Acidification Potential Lower than bio-based routesLower than bio-based routesHigher than fossil-based routesmol H⁺ eq. / kg ethylene[7]
Eutrophication Potential Lower than bio-based routesLower than bio-based routesHigher than fossil-based routeskg N eq. / kg ethylene[7]

Note: The values presented are indicative and can vary based on specific plant efficiencies, energy sources, and allocation methods used in the LCA studies. The negative Global Warming Potential for the corn-based ethanol route in some studies is attributed to the biogenic carbon uptake during corn cultivation, though this is a subject of ongoing scientific discussion regarding land-use change impacts.[4]

Experimental Protocols: A Methodological Overview

The quantitative data presented in this guide are derived from Life Cycle Assessment (LCA) studies. The general methodology followed in these assessments is outlined below, adhering to the principles of ISO 14040 and ISO 14044 standards.[1]

Goal and Scope Definition

The primary goal of these LCAs is to quantify and compare the potential environmental impacts of producing 1 kg of polymer-grade ethylene from different feedstocks. The system boundary is typically "cradle-to-gate," encompassing all processes from raw material extraction (natural gas, crude oil, or biomass) through to the production of ethylene at the plant gate. Downstream processes such as polymerization and end-of-life treatment are generally excluded.

Life Cycle Inventory (LCI)

This phase involves the meticulous collection of data on all inputs and outputs for each stage of the production process. Key data points include:

  • Raw Material Inputs: Consumption of this compound, naphtha, corn, fertilizers, pesticides, and other process chemicals.

  • Energy Inputs: Consumption of natural gas, electricity, and steam.

  • Water Inputs: Process water and cooling water consumption.

  • Emissions to Air: Greenhouse gases (CO₂, CH₄, N₂O), sulfur oxides (SOx), nitrogen oxides (NOx), and volatile organic compounds (VOCs).

  • Emissions to Water: Wastewater discharge and pollutant loads.

  • Solid Waste Generation: By-products and waste streams.

Data is often sourced from publicly available databases such as Ecoinvent, industry reports, and process simulations using software like Aspen Plus.[1][8]

Life Cycle Impact Assessment (LCIA)

The LCI data is then translated into potential environmental impacts. This is achieved by classifying the inventory data into specific impact categories and then characterizing them using scientifically established factors. Common impact assessment methods used in these studies include ReCiPe and IMPACT World+.[1][8] The key impact categories evaluated include:

  • Global Warming Potential (GWP): The contribution to climate change, measured in kilograms of CO₂ equivalents (kg CO₂ eq.).

  • Acidification Potential (AP): The potential to cause acid rain, measured in moles of hydrogen ion equivalents (mol H⁺ eq.).

  • Eutrophication Potential (EP): The potential to cause excessive nutrient enrichment in water bodies, measured in kilograms of nitrogen equivalents (kg N eq.).

  • Cumulative Energy Demand (CED): The total primary energy consumed throughout the life cycle, measured in Gigajoules (GJ).

  • Water Consumption: The total volume of water consumed, measured in liters (L).

Interpretation

Visualizing the Life Cycle Assessment Workflow

The following diagram illustrates the typical workflow of a cradle-to-gate Life Cycle Assessment for ethylene production.

cluster_GoalScope 1. Goal & Scope Definition cluster_LCI 2. Life Cycle Inventory (LCI) cluster_LCIA 3. Life Cycle Impact Assessment (LCIA) cluster_Interpretation 4. Interpretation Goal Define Goal: Compare Ethylene Production Routes Scope Define Scope: Cradle-to-Gate, 1 kg Ethylene DataCollection Data Collection: Inputs (Energy, Water, Materials) Outputs (Emissions, Waste) Scope->DataCollection Classification Classification DataCollection->Classification Characterization Characterization Classification->Characterization Impacts Environmental Impact Potentials: GWP, AP, EP, CED, etc. Characterization->Impacts Hotspot Hotspot Analysis Impacts->Hotspot Conclusion Conclusions & Recommendations Hotspot->Conclusion Sensitivity Sensitivity Analysis Sensitivity->Conclusion

Caption: A simplified workflow of a Life Cycle Assessment for ethylene production.

Ethylene Production Pathways: A Comparative Overview

The following diagram illustrates the simplified process flows for the three primary ethylene production routes discussed in this guide.

cluster_this compound This compound Steam Cracking cluster_naphtha Naphtha Steam Cracking cluster_bio Bio-Ethanol Dehydration This compound This compound Feedstock Cracking1 Steam Cracking This compound->Cracking1 Separation1 Separation & Purification Cracking1->Separation1 Ethylene1 Ethylene Separation1->Ethylene1 Naphtha Naphtha Feedstock Cracking2 Steam Cracking Naphtha->Cracking2 Separation2 Separation & Purification Cracking2->Separation2 Ethylene2 Ethylene Separation2->Ethylene2 Biomass Biomass (e.g., Corn) Fermentation Fermentation Biomass->Fermentation Distillation Distillation Fermentation->Distillation Ethanol Bio-Ethanol Distillation->Ethanol Dehydration Dehydration Ethanol->Dehydration Ethylene3 Ethylene Dehydration->Ethylene3

Caption: Simplified process flows for major ethylene production routes.

References

A Comparative Guide to the Vibrational Spectra of Ethane: Experimental and Theoretical Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of molecules like ethane (B1197151) is fundamental. This guide provides a detailed comparison of experimental and theoretical vibrational spectra of this compound, offering insights into the accuracy of computational models and the interpretation of experimental data.

The vibrational spectrum of a molecule, arising from the various stretching, bending, and torsional motions of its atoms, serves as a unique molecular fingerprint. This spectrum can be investigated through experimental techniques such as Infrared (IR) and Raman spectroscopy, and also predicted using theoretical quantum chemistry calculations. Comparing these two approaches provides a powerful tool for assigning spectral features to specific molecular motions and validating the accuracy of computational methods.

Data Presentation: Unveiling this compound's Vibrations

This compound (C₂H₆), with its D₃d point group symmetry, possesses 18 vibrational degrees of freedom. Due to degeneracy, these correspond to 12 fundamental vibrational modes. The activity of these modes in IR and Raman spectroscopy is governed by selection rules based on molecular symmetry. A mode is IR active if it causes a change in the molecule's dipole moment and Raman active if it leads to a change in its polarizability. In this compound, modes with 'u' (ungerade) symmetry are IR active, while those with 'g' (gerade) symmetry are Raman active. The torsional mode (a₁u) is inactive in both.

The following table presents a side-by-side comparison of experimental gas-phase vibrational frequencies and a representative set of theoretically calculated harmonic frequencies using Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies of this compound (cm⁻¹)

Mode NumberSymmetryVibrational Motion DescriptionExperimental Frequency (cm⁻¹)[1]Calculated (DFT B3LYP/6-31G*) Frequency (cm⁻¹)Activity
ν₁a₁gCH₃ symmetric stretch29543025Raman
ν₂a₁gCH₃ symmetric deformation13881410Raman
ν₃a₁gC-C stretch9951015Raman
ν₄a₁uTorsion289305Inactive
ν₅a₂uCH₃ symmetric stretch28962998IR
ν₆a₂uCH₃ symmetric deformation13791405IR
ν₇eᵤCH₃ degenerate stretch29693080IR
ν₈eᵤCH₃ degenerate deformation14681495IR
ν₉eᵤCH₃ rock11901215Inactive
ν₁₀eᵤCH₃ degenerate stretch29853105IR
ν₁₁eᵤCH₃ degenerate deformation14691500IR
ν₁₂eᵤCH₃ rock822835IR

Note: Theoretical frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-31G) to better match experimental values, accounting for anharmonicity and basis set limitations. The values presented here are unscaled to show the raw output of the harmonic approximation.*

The data reveals a good correlation between the experimental and calculated frequencies, with the theoretical values being consistently higher. This systematic overestimation is a known characteristic of harmonic frequency calculations, which do not account for the anharmonic nature of molecular vibrations.[2] Anharmonic frequency calculations can provide results with even better accuracy, often reducing the deviation from experimental values to less than 40 cm⁻¹ for stretching modes and under 10 cm⁻¹ for lower frequency modes.[2]

Experimental and Theoretical Workflow

The process of comparing experimental and theoretical spectra involves two distinct workflows that converge for analysis and interpretation.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Ethane_Sample This compound Gas Sample Spectrometer IR / Raman Spectrometer Ethane_Sample->Spectrometer Exp_Spectrum Experimental Spectrum Spectrometer->Exp_Spectrum Comparison Comparison & Assignment Exp_Spectrum->Comparison Ethane_Model This compound Molecular Model Computation Quantum Chemistry Calculation (e.g., DFT B3LYP/6-31G*) Ethane_Model->Computation Theo_Spectrum Calculated Spectrum Computation->Theo_Spectrum Theo_Spectrum->Comparison

Caption: Workflow for comparing experimental and theoretical vibrational spectra.

Experimental Protocols

Gas-Phase Infrared (IR) Spectroscopy

The acquisition of a gas-phase IR spectrum of this compound typically involves Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: A specialized gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The cell is first evacuated to remove any atmospheric gases like water vapor and carbon dioxide, which have strong IR absorbances.

  • Background Spectrum: A background spectrum is recorded with the evacuated gas cell. This captures the spectral characteristics of the instrument and any residual atmospheric components, allowing them to be subtracted from the sample spectrum.[3]

  • Sample Introduction: this compound gas is introduced into the cell to a specific pressure. For accurate quantitative analysis, the temperature and pressure of the gas are kept constant.[3]

  • Data Acquisition: An IR beam is passed through the gas cell. The transmitted radiation is measured by a detector after passing through an interferometer. A Fourier transform is then applied to the resulting interferogram to obtain the frequency-domain spectrum.

Gas-Phase Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as different vibrational modes may be active.

  • Sample Containment: A sample of this compound gas is held in a container, which can range from a simple glass tube to a high-pressure cell, depending on the experimental requirements.

  • Excitation: A monochromatic laser beam is directed through the this compound gas sample.

  • Scattered Light Collection: The light scattered by the this compound molecules is collected, typically at a 90-degree angle to the incident laser beam, to minimize interference from the primary beam.

  • Spectral Analysis: The collected scattered light is passed through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the laser). The remaining light, which constitutes the Raman scattering, is then dispersed by a diffraction grating and detected to produce the Raman spectrum.

Theoretical Protocols

Computational Vibrational Frequency Calculation

Theoretical vibrational spectra are typically calculated using quantum chemistry software packages. The general procedure is as follows:

  • Molecular Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy. Common methods for this include Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2).

  • Frequency Calculation (Hessian Matrix): Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which form a matrix known as the Hessian.

  • Normal Mode Analysis: Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the collective atomic motions for each frequency). The calculated frequencies are typically harmonic, meaning they are derived from a parabolic approximation of the potential energy surface near the equilibrium geometry. Anharmonic calculations, while more computationally intensive, can be performed for higher accuracy.[4]

References

A Comparative Analysis of the Environmental Impacts of Ethane and Methane Emissions

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and scientists assessing the distinct atmospheric ramifications of two primary hydrocarbons.

Methane (B114726) (CH4) and This compound (B1197151) (C2H6) are the two most abundant hydrocarbons in the Earth's atmosphere.[1] Both are emitted from anthropogenic sources such as fossil fuel production and biomass burning, while mthis compound also has significant natural sources like wetlands.[1] Although chemically similar, their atmospheric lifetimes, warming potentials, and roles in atmospheric chemistry differ significantly, leading to distinct environmental impacts. This guide provides an objective comparison of their effects, supported by experimental data and methodologies.

Core Environmental Impact Metrics: A Quantitative Comparison

The primary distinctions in the environmental impacts of mthis compound and this compound can be summarized by their atmospheric lifetimes and their Global Warming Potentials (GWP) over different time horizons. GWP is a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO2).[2]

MetricMthis compound (CH4)This compound (C2H6)Key Distinctions
Atmospheric Lifetime ~12 years[3]~2-3 months[4][5][6]Mthis compound persists in the atmosphere far longer, leading to a more sustained warming effect.
Global Warming Potential (GWP), 20-Year 81–83[2][3]Data not commonly cited; impact is primarily indirect.Mthis compound is a powerful short-term climate forcer.
Global Warming Potential (GWP), 100-Year 27–30[2][3]5.5 (Indirect GWP)[7]Mthis compound's long-term warming impact is significantly higher than this compound's.
Primary Environmental Impact Potent Greenhouse Gas (Global Warming)[8]Air Pollutant / Ozone Precursor (Regional Air Quality)[4][6]Mthis compound is a primary driver of global climate change, while this compound's main impact is on regional air pollution.

Atmospheric Chemistry and Transformation Pathways

While both gases are greenhouse gases, their differing reactivity and atmospheric lifetimes dictate their primary roles in environmental degradation. Mthis compound's primary impact is as a direct and potent greenhouse gas, while this compound's impact stems largely from its role as a precursor to harmful air pollutants.

  • Direct Impact: The Greenhouse Effect Greenhouse gases warm the Earth by absorbing energy and slowing the rate at which this energy escapes to space.[2] Mthis compound is significantly more efficient at absorbing energy than CO2, and though it has a shorter lifetime, its overall impact on global warming is substantial.[2] this compound is a much weaker greenhouse gas, primarily due to its very short atmospheric lifetime of only a few months.[5][6]

  • Indirect Impacts: Ozone and Aerosol Formation Both mthis compound and this compound are volatile organic compounds (VOCs) that act as precursors to tropospheric (ground-level) ozone.[9] In the presence of sunlight and nitrogen oxides (NOx), they are oxidized, leading to the formation of ozone, a major component of smog that harms human health and vegetation.[8][9] Because it is more reactive, this compound is considered a more significant contributor to regional ozone pollution than mthis compound.[6]

    The oxidation of these hydrocarbons can also lead to the formation of secondary organic aerosols (SOAs), which are microscopic particles that can impact air quality and climate.[10][11]

Atmospheric Transformation Pathways of Mthis compound and this compound CH4 Mthis compound (CH4) Lifetime: ~12 years OH Hydroxyl Radical (OH) CH4->OH Oxidation C2H6 This compound (C2H6) Lifetime: ~2-3 months C2H6->OH Oxidation O3_Formation Tropospheric Ozone (O3) Formation OH->O3_Formation with NOx + Sunlight SOA_Formation Secondary Organic Aerosol (SOA) Formation OH->SOA_Formation CO2 Carbon Dioxide (CO2) OH->CO2 Final Oxidation Product

Atmospheric pathways for mthis compound and this compound.

Experimental Protocols

Protocol 1: Measurement of Atmospheric Concentrations

A prevalent method for the high-precision measurement of mthis compound and this compound concentrations in the atmosphere is Cavity Ring-Down Spectroscopy (CRDS).

Methodology:

  • Air Sampling: Ambient air is continuously drawn into the instrument through an inlet. The air sample is first passed through a drying system to remove water vapor, as its presence can interfere with measurements.[12]

  • Analysis in the Cavity: The dried air sample flows into a measurement cell, or "ring-down cavity," which is fitted with highly reflective mirrors at each end.

  • Laser Introduction: A laser beam of a specific wavelength, chosen for its unique absorption by the target molecule (e.g., mthis compound), is introduced into the cavity.[12]

  • Light Trapping and Decay: The mirrors reflect the laser light back and forth thousands of times, effectively creating a very long path length for the light through the gas sample. The laser is then shut off.

  • Ring-Down Measurement: A detector measures the time it takes for the light intensity to decay or "ring down." In the presence of the target gas, some light is absorbed at each pass, causing the decay to be faster.

  • Concentration Calculation: By comparing the ring-down time of the sample gas to that of a zero-gas (a gas with none of the target molecule), the instrument calculates the precise mole fraction (concentration) of the gas.[12]

cluster_instrument CRDS Instrument Workflow Air_Inlet 1. Air Sample Inlet Dryer 2. Sample Dryer (Removes H2O) Air_Inlet->Dryer Ambient Air Cavity 3. Ring-Down Cavity (Mirrored Cell) Dryer->Cavity Dried Air Detector Detector Cavity->Detector Decaying Light Laser Laser Source Laser->Cavity Light Pulse Processor 4. Data Processor Detector->Processor Ring-Down Time Output 5. Concentration Data (ppm / ppb) Processor->Output Calculates Mole Fraction

Experimental workflow for gas concentration measurement using CRDS.
Protocol 2: Determination of Global Warming Potential (GWP)

GWP is not measured directly but is a calculated index that allows for the comparison of the warming impacts of different gases.[2][13] The calculation is standardized by the Intergovernmental Panel on Climate Change (IPCC).

Methodology:

  • Determine Radiative Efficiency (RE): RE is the measure of how much energy a gas absorbs at a specific concentration in the atmosphere. It is typically determined through laboratory spectroscopic measurements and radiative transfer models.[13][14]

  • Determine Atmospheric Lifetime (τ): The lifetime of a gas is the average time a molecule remains in the atmosphere before being removed by chemical reactions or other processes.[13] This is estimated using complex atmospheric models validated by long-term atmospheric observations.

  • Integrate Over a Time Horizon (TH): The total warming impact of a pulse emission of a gas is calculated by integrating its radiative forcing (which depends on RE and its changing concentration) over a chosen time horizon, typically 20, 100, or 500 years.[3][13]

  • Compare to CO2: The GWP is the ratio of the integrated radiative forcing of the gas to the integrated radiative forcing of an equal mass of CO2 over the same time horizon.[2] By definition, the GWP of CO2 is 1.

Logical Framework for GWP Calculation cluster_calc Integrated Radiative Forcing (IRF) Calculation RE Radiative Efficiency (RE) (Energy absorbed per molecule) IRF_Gas IRF of Target Gas (Total energy absorbed over TH) RE->IRF_Gas Lifetime Atmospheric Lifetime (τ) (Persistence in atmosphere) Lifetime->IRF_Gas TH Time Horizon (TH) (e.g., 100 years) TH->IRF_Gas IRF_CO2 IRF of CO2 (Total energy absorbed over TH) TH->IRF_CO2 GWP Global Warming Potential (GWP) = IRF_Gas / IRF_CO2 IRF_Gas->GWP IRF_CO2->GWP

Logical relationship for the calculation of Global Warming Potential.

References

A Comparative Guide to Remote Sensing Techniques for Atmospheric Ethane Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of current remote sensing and in-situ techniques for measuring atmospheric ethane (B1197151). This compound is a crucial tracer for mthis compound (B114726) emissions from fossil fuels, and its accurate measurement is vital for climate change research and understanding atmospheric chemistry. This document summarizes quantitative performance data, details experimental methodologies for validation, and provides visual workflows to aid in the selection and application of these techniques.

Performance Comparison of this compound Analyzers

The selection of an appropriate analytical technique for atmospheric this compound depends on the specific application, required precision, and operational constraints. Below is a summary of the performance of commercially available in-situ laser-based analyzers and a comparison with remote sensing technologies.

Technique/InstrumentMeasurement PrinciplePlatformPrecision (this compound)Key AdvantagesKey Limitations
In-Situ Laser Spectroscopy
Aerodyne SuperDUALMid-infrared (MIR) Tunable Laser Direct Absorption Spectroscopy (TILDAS)Ground-based, Airborne1 Hz: 0.027 ppbv; 10 s: 0.008 ppbv[1]High precision and accuracy, suitable for long-term deployments and mobile labs.[2]Large footprint, requires operational expertise.[2][3]
Aeris MIRA Ultra LDSMid-infrared (MIR) Tunable Diode Laser Absorption Spectroscopy (TDLAS)Ground-based, Mobile100 s: 0.02 ppbv[1]Compact, suitable for mobile and short-term deployments.[2]Requires characterization of water vapor dependence.[2]
Picarro G2210-iCavity Ring-Down Spectroscopy (CRDS)Ground-based100 s: 0.48 ppbv[1]High precision for mthis compound.Does not reliably detect small increases in ambient this compound.[2][3]
Airborne Remote Sensing
Autonomous Mid-IR SpectrometerMid-infrared (MIR) Direct Absorption SpectroscopyAirborne1 s (1σ): 30-40 pptv in free troposphere and boundary layer; 15-20 pptv in calm conditions.[4][5][6]High-precision, fast measurements suitable for campaign-based studies.[4][5]Performance can be affected by aircraft turbulence and cabin pressure changes.[4][5]
Satellite Remote Sensing
Cross-track Infrared Sounder (CrIS)Fourier Transform Infrared (FTIR) SpectrometrySatelliteN/A (focus on column abundance)Global coverage, valuable for mapping regional and global distributions.Lower spatial and temporal resolution compared to in-situ and airborne methods; requires extensive validation.

Experimental Protocols for Validation

Rigorous validation is essential to ensure the accuracy and reliability of atmospheric this compound measurements. The following outlines common experimental protocols for the validation of both in-situ analyzers and remote sensing techniques. It is important to note that while the principles of these protocols are well-established, detailed, standardized step-by-step procedures are not always readily available in published literature and may vary between studies.

Inter-comparison of In-Situ Analyzers

This protocol is designed to assess the precision, accuracy, and potential interferences of different analyzers when measuring the same air mass.

Objective: To compare the performance of multiple commercial analyzers under controlled laboratory and real-world conditions.

Methodology:

  • Instrument Setup: Co-locate the analyzers to be compared, ensuring that they are all sampling from a common inlet manifold to receive the same air sample.

  • Calibration: Calibrate each instrument according to the manufacturer's specifications using certified reference gas standards (e.g., from NOAA). This typically involves a multi-point calibration to check linearity.

  • Precision Assessment:

    • Introduce a stable source of zero air (this compound-free) to determine the instrument's baseline noise and limit of detection.

    • Introduce a calibrated compressed air cylinder with a known, stable concentration of this compound for an extended period (e.g., 4 hours).

    • Calculate the Allan-Werle variance to determine the instrument precision at different averaging times.[1]

  • Accuracy and Interference Testing:

    • Introduce varying concentrations of this compound to assess the linearity of the instrument's response.

    • Introduce potential interfering species (e.g., water vapor, mthis compound, volatile organic compounds) at varying concentrations to quantify their effect on the this compound measurement.[2]

  • Ambient Air Sampling: Conduct simultaneous measurements of ambient air in a relevant environment (e.g., urban, remote) to compare instrument performance under real-world conditions with fluctuating concentrations.

  • Data Analysis:

    • Apply any necessary corrections (e.g., for water vapor).

    • Compare the time series data from all instruments.

    • Perform linear regression analysis to determine the correlation and bias between instruments.

Validation of Satellite Remote Sensing Data

This protocol outlines the process of validating satellite-derived atmospheric this compound column data using ground-based reference measurements.

Objective: To assess the accuracy and bias of satellite this compound retrievals against high-precision, ground-based Fourier Transform Infrared (FTIR) spectrometers.

Methodology:

  • Ground-Based Measurements:

    • Utilize data from established ground-based remote sensing networks such as the Network for the Detection of Atmospheric Composition Change (NDACC). These sites use high-resolution FTIR spectrometers to measure the total column abundance of this compound.

  • Satellite Data Acquisition:

    • Obtain the corresponding satellite data (e.g., from the Cross-track Infrared Sounder - CrIS) for the times and locations of the ground-based measurements.

  • Co-location Criteria:

    • Define strict spatial and temporal co-location criteria. For example, use satellite pixels within a certain radius (e.g., 50 km) of the ground station and within a specific time window (e.g., ±2 hours) of the ground-based measurement.

  • Data Processing and Comparison:

    • Apply the satellite's averaging kernel to the ground-based FTIR profile. This step is crucial as it accounts for the different vertical sensitivities of the two measurement techniques.

    • Compare the satellite-derived total column this compound with the averaging kernel-smoothed ground-based data.

  • Statistical Analysis:

    • Perform a regression analysis to determine the correlation (r), slope, and bias between the satellite and ground-based datasets.

    • Bin the data by concentration levels to assess performance under different atmospheric conditions (e.g., clean vs. polluted).[7][8][9]

Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for validating a remote sensing technique and a simplified representation of the measurement signaling pathway.

Validation Workflow for Remote Sensing of Atmospheric this compound cluster_satellite Satellite Platform cluster_ground Ground-Based Validation cluster_comparison Validation and Comparison Satellite_Sensor Remote Sensor (e.g., CrIS) Measures Infrared Radiances Retrieval_Algorithm Retrieval Algorithm Converts Radiances to this compound Column Data Satellite_Sensor->Retrieval_Algorithm Raw Data Satellite_Data Satellite this compound Data Product (Column Abundances) Retrieval_Algorithm->Satellite_Data Processed Data Co_location Spatiotemporal Co-location Matching Satellite and Ground Data Satellite_Data->Co_location Ground_Sensor Reference Instrument (e.g., FTIR) Measures Solar Spectra Ground_Data_Processing Data Processing Retrieves this compound Column Data Ground_Sensor->Ground_Data_Processing Ground_Truth_Data Ground-Truth this compound Data Ground_Data_Processing->Ground_Truth_Data Ground_Truth_Data->Co_location Apply_AK Apply Averaging Kernel Accounts for Vertical Sensitivity Co_location->Apply_AK Statistical_Analysis Statistical Analysis (Correlation, Bias, etc.) Apply_AK->Statistical_Analysis Validation_Report Validation Report Quantifies Data Product Accuracy Statistical_Analysis->Validation_Report In_Situ_Analyzer_Signaling_Pathway Ambient_Air Ambient Air (containing this compound) Sampling_Inlet Sampling Inlet Ambient_Air->Sampling_Inlet Measurement_Cell Optical Measurement Cell Sampling_Inlet->Measurement_Cell Laser_Source Tunable Laser Source (Mid-Infrared) Laser_Source->Measurement_Cell Laser Beam Detector Photodetector Measurement_Cell->Detector Transmitted Light Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Electrical Signal Ethane_Concentration This compound Concentration (ppbv) Data_Acquisition->Ethane_Concentration Processed Data

References

comparative analysis of ethane storage and transportation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Chemical and Energy Sectors

Ethane (B1197151), a key feedstock for the petrochemical industry—primarily for ethylene (B1197577) production—demands efficient and safe storage and transportation solutions to bridge the gap between production sources and consumption centers.[1][2][3] The selection of an appropriate method is a critical decision, influenced by factors such as scale, distance, cost, safety, and desired state of the final product. This guide provides a comparative analysis of the primary methods for this compound storage and transportation, supported by quantitative data and detailed experimental methodologies.

This compound Storage: A Comparative Overview

This compound is typically stored in three primary forms: as a cryogenic liquid (liquefied this compound), as a high-pressure gas (compressed this compound), or adsorbed onto porous materials. Large-scale storage often utilizes underground salt caverns or depleted gas reservoirs, while above-ground tanks are used for various scales.[4]

Key Storage Methods
  • Liquefied this compound Storage: This is the most common method for large-scale, long-term storage. This compound is cooled to its boiling point of approximately -88.6°C (-127.5°F) and stored in insulated cryogenic tanks.[2][5] This method achieves a high storage density.

  • Compressed this compound Storage: this compound can be stored as a gas under high pressure at ambient temperatures. While simpler in terms of temperature control, this method requires robust and heavy containers to withstand the high pressures, leading to lower volumetric energy density compared to liquefaction.

  • Adsorbed this compound Storage (AES): This emerging technology involves storing this compound at lower pressures by adsorbing it onto the surface of highly porous materials, such as activated carbons or metal-organic frameworks (MOFs).[6] AES has the potential to offer a higher storage density at lower pressures compared to compressed gas.[7]

Quantitative Comparison of Storage Methods

The following table summarizes the key performance metrics for different this compound storage methods.

ParameterLiquefied this compoundCompressed this compoundAdsorbed this compound
Storage State Cryogenic LiquidHigh-Pressure GasAdsorbed on Solid
Operating Temperature ~ -89 °C[5]AmbientAmbient
Operating Pressure ~ Atmospheric3.5 - 20 MPa3.5 - 6.0 MPa[6]
Storage Density ( kg/m ³) ~ 544 (at boiling point)[8]~ 140 (at 20 MPa)~ 140 (mthis compound equivalent)[6]
Energy Density (MJ/m³) ~ 11,968~ 3,080~ 3,080
Capital Cost High (cryogenic tanks)Moderate (high-pressure vessels)Moderate to High (vessel + adsorbent)
Primary Application Large-scale, bulk storageSmall to medium scale, mobilePotential for vehicular and distributed storage

Note: Data for Adsorbed this compound is based on mthis compound (B114726) storage in advanced porous materials, as it is a developing technology for this compound.

Logical Flow for Selecting a Storage Method

The choice of a storage method depends on several factors, including the required volume, duration, and infrastructure availability.

start This compound Storage Requirement volume Storage Volume? start->volume large_vol Large (>1,000 m³) volume->large_vol Large small_vol Small to Medium (<1,000 m³) volume->small_vol Small/Medium duration Storage Duration? long_term Long-term (> month) duration->long_term short_term Short-term (< month) duration->short_term infra Existing Infrastructure? cavern Underground Cavern infra->cavern Yes (Geologically Suitable) cryo_tank Liquefied (Cryogenic Tank) infra->cryo_tank No large_vol->infra small_vol->duration long_term->cryo_tank compressed Compressed Gas short_term->compressed adsorbed Adsorbed Storage short_term->adsorbed (Emerging) cluster_export Export Terminal cluster_import Import Terminal liquefaction This compound Liquefaction (~ -89°C) storage_export Cryogenic Storage liquefaction->storage_export loading VLEC Loading storage_export->loading transport Ocean Transport (VLEC) loading->transport unloading VLEC Unloading transport->unloading storage_import Cryogenic Storage unloading->storage_import regasification Regasification storage_import->regasification end_use Petrochemical Feedstock regasification->end_use

References

evaluating the economic feasibility of different ethane conversion technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning availability of ethane (B1197151) from shale gas has spurred significant research into advanced conversion technologies beyond traditional steam cracking. This guide provides an objective comparison of the economic feasibility of various emerging and established this compound conversion routes, supported by available performance data.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for different this compound conversion technologies to facilitate a direct comparison of their performance and economic viability.

TechnologyPrimary Product(s)This compound Conversion (%)Product Selectivity (%)Operating Temperature (°C)Operating Pressure (atm)Catalyst
Steam Cracking Ethylene60 - 70Ethylene: 80 - 85> 8501 - 2None
Oxidative Dehydrogenation (ODH) Ethylene20 - 70Ethylene: 80 - 95300 - 7501K₂WO₄/SiO₂, MoVNbTeOₓ (M1 phase)
This compound Chlorination 1,2-dichlorothis compound (for VCM)~20 - 611,2-dichlorothis compound: up to 90260 - 5731Rare earth oxychlorides (e.g., LaOCl, EuOCl)
Partial Oxidation Acetic Acid~10 - 21Acetic Acid: ~80 - 85225 - 280~14 - 20MoVNbPd/TiO₂
Non-Oxidative Dehydrogenation (EDH) Ethylene~34 - 42.5Ethylene: > 96575 - 7001Pt-based (e.g., PtMn, PtSn), Cr-based, Ga-based

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of different catalytic systems. Below are generalized methodologies for key experiments cited in the literature.

Catalyst Performance Evaluation in a Fixed-Bed Reactor (for ODH, Partial Oxidation, EDH, and this compound Chlorination)

Objective: To determine the conversion of this compound and selectivity to desired products over a solid catalyst.

Apparatus:

  • Gas delivery system with mass flow controllers (MFCs) for this compound, oxygen (for ODH and partial oxidation), chlorine (for chlorination), and inert gas (e.g., N₂, Ar).

  • A tubular reactor (typically quartz or stainless steel) housed in a temperature-controlled furnace.

  • A thermocouple to monitor the catalyst bed temperature.

  • A back-pressure regulator to control the system pressure.

  • A gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Thermal Conductivity Detector (TCD) for product analysis.

Procedure:

  • A known mass of the catalyst is loaded into the reactor, typically mixed with an inert material like quartz wool to ensure a uniform bed height and temperature distribution.

  • The catalyst is pre-treated in situ, which may involve calcination in air or reduction in a hydrogen flow at a specific temperature for a defined period to activate the catalyst.

  • The reactor is brought to the desired reaction temperature and pressure under a flow of inert gas.

  • The reactant gas mixture (this compound and co-reactants) is introduced into the reactor at a specific flow rate, determined by the desired Gas Hourly Space Velocity (GHSV).

  • The reactor effluent is passed through a cold trap to condense any liquid products.

  • The gaseous products are analyzed online using a GC. The GC is calibrated with standard gas mixtures to quantify the concentration of reactants and products.

  • This compound conversion and product selectivity are calculated based on the following formulas:

    • This compound Conversion (%) = [(Moles of this compound in - Moles of this compound out) / Moles of this compound in] * 100

    • Product Selectivity (%) = [(Moles of carbon in a specific product) / (Total moles of carbon in all products)] * 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key process flows and logical relationships for the discussed this compound conversion technologies.

Ethane_Conversion_Pathways This compound This compound (C2H6) SteamCracking Steam Cracking (>850°C) This compound->SteamCracking ODH Oxidative Dehydrogenation (300-750°C) This compound->ODH Chlorination Chlorination (260-573°C) This compound->Chlorination PartialOxidation Partial Oxidation (225-280°C) This compound->PartialOxidation EDH Non-Oxidative Dehydrogenation (575-700°C) This compound->EDH Ethylene Ethylene (C2H4) SteamCracking->Ethylene ODH->Ethylene VCM 1,2-Dichlorothis compound -> Vinyl Chloride Monomer (VCM) Chlorination->VCM AceticAcid Acetic Acid (CH3COOH) PartialOxidation->AceticAcid EDH->Ethylene Experimental_Workflow Start Start: Catalyst Synthesis & Characterization ReactorLoading Catalyst Loading into Fixed-Bed Reactor Start->ReactorLoading Pretreatment In-situ Catalyst Pre-treatment ReactorLoading->Pretreatment Reaction Introduce Reactant Gases (this compound, O2/Cl2, etc.) at set T & P Pretreatment->Reaction ProductCollection Product Condensation (Cold Trap) Reaction->ProductCollection Analysis Online Gas Chromatography (GC) Analysis Reaction->Analysis ProductCollection->Analysis DataProcessing Calculate Conversion & Selectivity Analysis->DataProcessing End End: Performance Evaluation DataProcessing->End

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Ethane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Ethane (B1197151), an extremely flammable gas, requires meticulous adherence to disposal protocols to mitigate the risks of fire and explosion. This guide provides essential, step-by-step information for the safe management and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to observe the following immediate safety and handling precautions:

  • Work in a Well-Ventilated Area: Always handle this compound in a well-ventilated space, preferably within a certified fume hood, to prevent the accumulation of flammable gas.[1][2]

  • Eliminate Ignition Sources: this compound is highly flammable.[1][3][4][5][6] Ensure the working area is free of heat, sparks, open flames, and any other potential ignition sources.[1][4][5][7][8][9] "No Smoking" signs should be prominently displayed.[6]

  • Grounding of Equipment: All equipment used in the handling of this compound must be properly grounded to prevent the buildup of static electricity, which can serve as an ignition source.[3][5][10]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to, safety goggles, flame-retardant gloves, and protective clothing.[2][3][11] In situations with potential for significant exposure or in confined spaces, a self-contained breathing apparatus (SCBA) may be necessary.[1][6][11]

  • Leak Detection: Regularly inspect this compound cylinders and equipment for leaks.[2] In the event of a leak, evacuate the area immediately, eliminate all ignition sources if it is safe to do so, and ensure adequate ventilation before re-entry.[1][4][5][7][8][9]

Quantitative Data: this compound Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₂H₆
UN Number 1035
Boiling Point -88.5°C (-127.3°F)
Melting Point -182.8°C (-297°F)
Flammability Extremely Flammable Gas
Lower Explosive Limit (LEL) 3.0%
European Waste Code 16 05 04* (Gases in pressure containers containing hazardous substances)[9]

Data compiled from multiple Safety Data Sheets.[1][2][6]

Operational Disposal Plan

The appropriate disposal method for this compound is contingent on the quantity and form of the gas (i.e., residual gas in a system versus a full or partially used cylinder).

Disposal of Unused or Partially Used this compound Cylinders

The primary and most crucial step for unused or partially used this compound cylinders is to return them to the manufacturer or supplier .[3][6] Do not attempt to vent or dispose of the contents of these cylinders independently.

Procedure:

  • Secure the Cylinder: Ensure the cylinder valve is closed tightly and the valve protection cap is securely in place.

  • Labeling: Clearly label the cylinder as "Unused" or "Partially Used" and ready for return.

  • Storage: Store the cylinder in a designated, well-ventilated, and secure area away from incompatible materials and ignition sources.[1][2][7] Full and empty cylinders should be stored separately.[3][6]

  • Arrange for Return: Contact the supplier to arrange for the collection and return of the cylinder.

Disposal of Empty this compound Cylinders

Even "empty" cylinders contain residual gas and must be handled with care.

Procedure:

  • Marking: Clearly mark the cylinder as "Empty".[3]

  • Storage: Store empty cylinders separately from full or partially used cylinders in a designated storage area.[3]

  • Return to Supplier: Follow the supplier's instructions for the return or collection of empty cylinders.[3][6]

Disposal of Small Quantities of Residual this compound Gas

For residual amounts of this compound gas within a laboratory apparatus or system, the preferred method of disposal is controlled ventilation or burning (flaring).[3] This procedure should only be performed by trained personnel with the appropriate equipment.

Objective: To safely dispose of small, residual quantities of this compound gas from a laboratory system through controlled combustion.

Materials:

  • Laboratory apparatus containing residual this compound.

  • Inert gas supply (e.g., nitrogen, argon) for purging.

  • A suitable burner equipped with a flashback arrestor.[1]

  • Appropriate tubing and connections rated for flammable gases.

  • Personal Protective Equipment (PPE) as outlined above.

Procedure:

  • Ensure a Safe Environment: The entire procedure must be conducted in a fume hood or a designated, well-ventilated, and ignition-free area.

  • System Purge (if applicable): If the experimental setup allows, purge the system with an inert gas to reduce the concentration of this compound to a safe level for handling.

  • Controlled Release to Flare: Carefully direct the flow of the residual this compound gas from the apparatus through appropriate tubing to a burner equipped with a flashback arrestor.

  • Ignition: Under controlled conditions and with all safety precautions in place, ignite the burner to flare off the this compound gas. The flame should be monitored continuously.

  • Complete Combustion: Allow the gas to burn until the flame is extinguished, indicating that the residual this compound has been consumed.

  • Final Purge: After combustion is complete, purge the system with an inert gas to ensure no flammable residue remains.

  • System Shutdown: Safely shut down all equipment according to standard operating procedures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

EthaneDisposalWorkflow start Start: This compound for Disposal assess_quantity Assess Quantity and Form start->assess_quantity cylinder Full or Partially Used Cylinder assess_quantity->cylinder Cylinder residual_gas Small Residual Gas in System assess_quantity->residual_gas Residual Gas empty_cylinder Empty Cylinder assess_quantity->empty_cylinder Empty Cylinder return_to_supplier Return to Supplier cylinder->return_to_supplier controlled_burn Controlled Burning (Flaring) by Trained Personnel residual_gas->controlled_burn mark_empty Mark as 'Empty' empty_cylinder->mark_empty end_disposal End of Disposal Procedure return_to_supplier->end_disposal store_separately Store Separately mark_empty->store_separately store_separately->return_to_supplier controlled_burn->end_disposal

Caption: Logical workflow for this compound disposal procedures.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Our commitment is to provide you with the essential information to manage chemical handling and disposal with confidence and precision.

References

Essential Guide to Handling Ethane: PPE, Safety Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ethane (B1197151). It outlines the necessary personal protective equipment (PPE), detailed handling and disposal procedures, and emergency response protocols to ensure a safe laboratory environment.

Quantitative Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

ParameterValueReference
OSHA PEL (TWA) 1000 ppm[1]
NIOSH REL (TWA) 1000 ppm[1]
NIOSH REL (TWA) 1800 mg/m³[1]
ACGIH TLV (TWA) 1000 ppm[2]
USA IDLH 2100 ppm (10% LEL)[1]
Boiling Point -88.6°C (-127.5°F)[3]
Melting Point -182.8°C (-297°F)[4]
Flash Point Not applicable for gases and gas mixtures.[5]
Auto-ignition Temperature 515°C[5][6]
Lower Explosive Limit (LEL) 3.0%[7]
Upper Explosive Limit (UEL) 12.5%[7]
Vapor Density (air=1) 1.04 @ 15.6°C (60°F) & 1 atm[7]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure and injury. This compound is an extremely flammable gas and can cause frostbite upon contact with its liquid form.[1][3]

  • Eye and Face Protection : Chemical safety goggles or a full face shield should be worn to protect from splashes of liquid this compound.[1][2]

  • Skin and Body Protection :

    • Gloves : Wear protective gloves.[1] For handling containers of liquid this compound, low-temperature protective gloves (e.g., Kevlar) are necessary.[3]

    • Clothing : Wear chemically resistant and fire/flame-retardant clothing.[1] For transfers of large quantities, protective equipment to guard against splashes of liquefied product is required.[3]

  • Respiratory Protection : If ventilation is insufficient or in case of a release, use a NIOSH/MSHA-approved positive-pressure, supplied-air respirator with an escape bottle or a self-contained breathing apparatus (SCBA).[1] Respiratory protection is required if oxygen levels fall below 19.5%.[3]

Experimental Protocols: Safe Handling and Disposal

Handling and Storage:

  • Ventilation : Use and store this compound in well-ventilated areas, preferably with a local exhaust system.[3][8]

  • Ignition Sources : Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[3][6] Post "No Smoking or Open Flame" signs in storage and use areas.[3]

  • Grounding : Implement proper grounding procedures to prevent static electricity.[1]

  • Cylinder Safety :

    • Store cylinders upright and firmly secured to prevent them from falling.[1][3]

    • Keep cylinder temperature below 52°C (125°F).[3]

    • Close the valve after each use and when the cylinder is empty.[3]

    • Use a backflow preventative device in piping.[3]

  • Incompatible Materials : Store away from strong oxidizers, fluorinated compounds, halogenated compounds, and reactive metals.[1]

Disposal Plan:

  • Unused this compound : Do not attempt to dispose of residual or unused quantities of this compound yourself.[9]

  • Empty Cylinders : Return empty gas cylinders to the vendor for recycling or refilling.[1] Do not puncture or incinerate the container.[1]

  • Waste Stream : Dispose of any waste material in accordance with all local, regional, national, and international regulations.[1]

Emergency Procedures: Leaks and Spills

In the event of an this compound leak or spill, follow these procedural steps to ensure safety.

Immediate Actions:

  • Evacuate : Immediately evacuate all unnecessary personnel from the hazard area.[1]

  • Isolate : Isolate the spill or leak area in all directions.[1]

  • Ventilate : Ventilate the area to disperse the gas.[1]

  • Eliminate Ignition Sources : Remove all sources of ignition if it is safe to do so.[8]

  • Stop the Leak : If possible without risk, stop the source of the leak.[1]

First Aid:

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact (Frostbite) : If contact with liquid this compound occurs, immediately warm the frostbitten area with lukewarm water (not to exceed 105°F or 41°C).[8] Do not rub the affected area.[1] Remove contaminated clothing.[1] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[8]

The following diagram illustrates the logical workflow for responding to an this compound leak.

EthaneLeakWorkflow Start This compound Leak Detected Evacuate Evacuate Area Start->Evacuate Isolate Isolate Leak Area Evacuate->Isolate Ventilate Ventilate Area Isolate->Ventilate IgnitionSources Eliminate Ignition Sources Ventilate->IgnitionSources StopLeak Stop Leak (If Safe) IgnitionSources->StopLeak AssessSituation Assess Situation StopLeak->AssessSituation LeakStopped Leak Stopped AssessSituation->LeakStopped Yes CallEmergency Call Emergency Services AssessSituation->CallEmergency No MonitorArea Monitor Area for Gas Levels LeakStopped->MonitorArea FirstAid Provide First Aid CallEmergency->FirstAid FirstAid->MonitorArea SafeToEnter Area Safe for Re-entry MonitorArea->SafeToEnter

References

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